Umbelliprenin
Description
This compound has been reported in Ferula assa-foetida, Heracleum yungningense, and other organisms with data available.
RN given refers to cpd with unspecified isomeric designation
Structure
3D Structure
Properties
IUPAC Name |
7-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O3/c1-18(2)7-5-8-19(3)9-6-10-20(4)15-16-26-22-13-11-21-12-14-24(25)27-23(21)17-22/h7,9,11-15,17H,5-6,8,10,16H2,1-4H3/b19-9+,20-15+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNMUGVNEWCZUAA-WOWYBKFKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCOC1=CC2=C(C=C1)C=CC(=O)O2)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/COC1=CC2=C(C=C1)C=CC(=O)O2)/C)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901317603 | |
| Record name | Umbelliprenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901317603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23838-17-7, 532-16-1, 30413-87-7 | |
| Record name | Umbelliprenin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23838-17-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Umbelliprenin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532161 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Umbelliprenin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023838177 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Angelin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030413877 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Umbelliprenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901317603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | UMBELLIPRENIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MSD8N8A1LQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Natural Occurrence of Umbelliprenin: A Comprehensive Technical Guide for Researchers
An In-depth Exploration of Botanical Sources, Isolation Protocols, and Molecular Mechanisms of Action
Introduction
Umbelliprenin, a sesquiterpene coumarin, has garnered significant attention within the scientific community for its diverse pharmacological activities, including potent anti-cancer, anti-inflammatory, and neuroprotective properties. This technical guide provides a thorough overview of the natural sources of this compound, detailed methodologies for its extraction and quantification, and an exploration of its molecular interactions with key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.
Natural Sources of this compound
This compound is predominantly found as a secondary metabolite in various plant species, primarily within the Apiaceae (Umbelliferae), Rutaceae, and Asteraceae families. The concentration of this compound can vary significantly depending on the plant species, the specific part of the plant, and the geographical and environmental conditions of its growth.
Major Botanical Sources
The most significant natural sources of this compound belong to the genus Ferula of the Apiaceae family. Several species of Artemisia (Asteraceae) and Citrus (Rutaceae) have also been identified as sources of this compound.
Quantitative Analysis of this compound in Plant Sources
The following table summarizes the quantitative data available for this compound content in various plant sources. It is important to note that these values can exhibit considerable variability.
| Plant Family | Genus/Species | Plant Part | Concentration (% Dry Weight) | Reference(s) |
| Apiaceae | Ferula szowitsiana | Roots, Rhizomes, Oleo-gum-resin | Up to 3.2% | [1] |
| Apiaceae | Ferula assa-foetida | Roots, Rhizomes, Oleo-gum-resin | High concentrations reported | [1] |
| Apiaceae | Ferula persica | Roots, Rhizomes, Oleo-gum-resin | High concentrations reported | [1] |
| Apiaceae | Anethum graveolens (Dill) | Seeds | - | [2] |
| Apiaceae | Pimpinella anisum (Anise) | Seeds | - | [2] |
| Apiaceae | Ferulago campestris | - | - | [2] |
| Asteraceae | Artemisia absinthium | Aerial parts | 0.05% - 0.8% | [1][3] |
| Asteraceae | Artemisia vulgaris | Aerial parts | 0.05% - 0.8% | [1] |
| Rutaceae | Citrus spp. | Peel exocarps | - | [1] |
Experimental Protocols
The accurate extraction, isolation, and quantification of this compound are crucial for research and development purposes. The following protocols provide a detailed guide for these procedures.
Extraction and Isolation of this compound from Ferula Species
This protocol describes a general method for the extraction and isolation of this compound from the roots and rhizomes of Ferula species.
Materials:
-
Dried and powdered root/rhizome material of Ferula sp.
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
n-Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Silica gel for column chromatography (60-120 mesh)
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Maceration:
-
Soak the powdered plant material in methanol at a 1:10 (w/v) ratio for 72 hours at room temperature, with occasional shaking.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process three times with fresh solvent.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude methanol extract.
-
-
Solvent-Solvent Partitioning:
-
Suspend the crude methanol extract in a mixture of methanol and water (9:1 v/v).
-
Perform successive partitioning with n-hexane, chloroform, and ethyl acetate.
-
Collect the different fractions and concentrate them using a rotary evaporator. This compound is expected to be enriched in the less polar fractions (n-hexane and chloroform).
-
-
Column Chromatography:
-
Pack a chromatography column with silica gel slurried in n-hexane.
-
Load the concentrated chloroform fraction onto the column.
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate 8:2) and UV detection at 254 nm and 366 nm.
-
Combine the fractions containing the compound of interest (based on Rf value comparison with a standard) and concentrate to yield purified this compound.
-
Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a validated HPLC method for the quantification of this compound in plant extracts.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (Water with 0.1% formic acid) and Solvent B (Acetonitrile with 0.1% formic acid).
-
Gradient Program: 0-5 min, 5% B; 5-20 min, 5-95% B; 20-25 min, 95% B; 25-30 min, 95-5% B; 30-35 min, 5% B.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 320 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh about 10 mg of the dried plant extract.
-
Dissolve the extract in 10 mL of methanol (HPLC grade) in a volumetric flask.
-
Sonicate the solution for 15 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Standard Preparation and Calibration:
-
Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol.
-
Prepare a series of working standard solutions of different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution.
-
Inject the standard solutions into the HPLC system to construct a calibration curve by plotting peak area against concentration.
Quantification:
-
Inject the prepared sample solution into the HPLC system.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
Molecular Mechanisms and Signaling Pathways
This compound exerts its biological effects by modulating several key intracellular signaling pathways. Understanding these mechanisms is crucial for the development of targeted therapies.
Inhibition of the Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is a critical regulator of cell proliferation, differentiation, and survival. Its dysregulation is frequently implicated in cancer. This compound has been shown to inhibit this pathway through multiple mechanisms.
Figure 1: this compound's inhibitory effects on the Wnt/β-catenin signaling pathway.
This compound has been demonstrated to downregulate the expression of key components of the Wnt pathway, including Wnt2, β-catenin, and Glycogen Synthase Kinase 3β (GSK-3β), including its phosphorylated (inactive) form.[3] This leads to a reduction in the nuclear translocation of β-catenin, thereby inhibiting the transcription of its target genes such as c-myc and survivin, which are critical for cell proliferation and survival.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central mediator of inflammatory responses and is constitutively active in many cancers, promoting cell survival and proliferation. This compound has been shown to exert anti-inflammatory and anti-cancer effects by inhibiting this pathway.
References
The Umbelliprenin Biosynthesis Pathway in Ferula Species: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Exploration of the Core Biosynthetic Route, Enzymology, and Regulation of a Promising Bioactive Compound
Introduction
Umbelliprenin, a sesquiterpene coumarin predominantly found in plants of the Ferula genus (Apiaceae family), has garnered significant attention from the scientific community for its diverse pharmacological activities. These include anti-inflammatory, anti-cancer, and anti-leishmanial properties, making it a compound of interest for drug discovery and development.[1][2] This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the enzymatic steps, precursor pathways, and regulatory mechanisms. It is designed to serve as a resource for researchers, scientists, and professionals in the field of drug development who are interested in the production and therapeutic potential of this valuable natural product.
The Core Biosynthetic Pathway: A Convergence of Two Major Metabolic Routes
The biosynthesis of this compound is a fascinating example of the convergence of two primary plant metabolic pathways: the phenylpropanoid pathway and the mevalonate (MVA) pathway . The former provides the coumarin backbone, umbelliferone, while the latter supplies the C15 isoprenoid chain, farnesyl pyrophosphate (FPP).
The Phenylpropanoid Pathway: Synthesis of the Umbelliferone Core
The formation of umbelliferone, the structural foundation of this compound, begins with the aromatic amino acid L-phenylalanine. This multi-step process is catalyzed by a series of well-characterized enzymes:
-
Phenylalanine Ammonia-Lyase (PAL): This enzyme initiates the pathway by catalyzing the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid. Transcriptome analysis of Ferula pseudalliacea has led to the identification and cloning of three PAL gene isoforms (FpPAL1-3), highlighting the genetic basis for this crucial step.[3]
-
Cinnamate 4-Hydroxylase (C4H): A cytochrome P450-dependent monooxygenase, C4H hydroxylates trans-cinnamic acid at the C4 position to yield p-coumaric acid.
-
4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to coenzyme A, forming p-coumaroyl-CoA. Transcriptome analysis of Ferula assafoetida has identified a multi-gene family of six members encoding for 4CL.[4]
-
ortho-Hydroxylation and Lactonization: The subsequent steps involve the ortho-hydroxylation of p-coumaroyl-CoA to 2,4-dihydroxycinnamoyl-CoA, followed by a trans-cis isomerization of the side chain and spontaneous lactonization to form the characteristic coumarin ring structure of umbelliferone (7-hydroxycoumarin).[5]
The Mevalonate Pathway: Provision of the Farnesyl Moiety
The C15 isoprenoid unit that attaches to umbelliferone is synthesized via the cytosolic mevalonate (MVA) pathway. This pathway commences with acetyl-CoA and proceeds through a series of key intermediates:
-
Formation of Mevalonic Acid: Three molecules of acetyl-CoA are condensed to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonic acid by HMG-CoA reductase (HMGR), the rate-limiting enzyme of this pathway.
-
Synthesis of Isoprenoid Building Blocks: Mevalonic acid is subsequently phosphorylated, decarboxylated, and dehydrated to yield the five-carbon isoprenoid units, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).
-
Chain Elongation to Farnesyl Pyrophosphate (FPP): Farnesyl pyrophosphate synthase (FPS) catalyzes the sequential head-to-tail condensation of two molecules of IPP with one molecule of DMAPP to produce the C15 compound, farnesyl pyrophosphate (FPP) .[6] Transcriptome analyses of Ferula species have identified candidate genes for both geranylgeranyl diphosphate synthase (GGPS) and farnesyl pyrophosphate synthase (FDPS), indicating the presence of the enzymatic machinery for isoprenoid precursor synthesis.[7][8]
The Final Step: Prenylation of Umbelliferone
The crucial and final step in this compound biosynthesis is the attachment of the farnesyl group from FPP to the 7-hydroxyl group of umbelliferone. This reaction is catalyzed by a prenyltransferase (PT) , specifically an umbelliferone 7-O-farnesyltransferase .
While a specific umbelliferone 7-O-farnesyltransferase has not yet been isolated and characterized from Ferula species, the existence of such an enzyme is strongly implied.[9] Studies on other plant species have identified membrane-bound prenyltransferases that catalyze the transfer of prenyl groups to aromatic substrates, including coumarins.[10][11] These enzymes often belong to the UbiA superfamily of prenyltransferases and exhibit a dependency on divalent cations like Mg²⁺ for their activity.[10] It is highly probable that a homologous enzyme is responsible for the final step in this compound biosynthesis in Ferula.
Visualization of the this compound Biosynthesis Pathway
Figure 1: The biosynthetic pathway of this compound in Ferula species.
Regulation of this compound Biosynthesis
The production of this compound, as a secondary metabolite, is tightly regulated in response to various developmental and environmental cues. This regulation occurs at multiple levels, including transcriptional control of biosynthetic genes and the influence of signaling molecules.
Transcriptional Regulation
The expression of genes encoding enzymes in both the phenylpropanoid and mevalonate pathways is controlled by various families of transcription factors. For the phenylpropanoid pathway, MYB transcription factors are known to be key regulators.[8] The differential expression of PAL and 4CL gene isoforms in different tissues of Ferula species suggests a complex transcriptional network that fine-tunes the production of the umbelliferone precursor.[3][4]
Signaling Molecules
Quantitative Data
While comprehensive quantitative data for the entire this compound biosynthetic pathway in Ferula is still emerging, available information provides valuable insights into the production and activity of this compound.
Table 1: Quantitative Data Related to this compound and its Precursors
| Parameter | Value | Species/System | Reference |
| This compound Yield (Ethanol Extraction) | 1.7% to 14.4% of total extract | Ferulago campestris | [16] |
| Umbelliferone MIC (Antibacterial) | 62.5 - 1000 µg/mL | Various bacteria | [17] |
| Umbelliferone Concentration (in vivo, brain) | 1.745 ± 0.116 µg/mL (when co-administered) | Mouse | [18] |
| FPP Concentration (in vitro) | 0.125 ± 0.010 pmol/10⁶ cells | NIH3T3 cells | [19] |
| This compound IC₅₀ (Anti-inflammatory) | 0.0725 µM (soybean lipoxygenase) | In vitro | [6] |
| This compound-induced Apoptosis (IC₅₀) | 12.3 µM | Human melanoma cells | [1] |
| This compound Antileishmanial Activity (IC₅₀) | 17.1 µM | Leishmania major promastigotes | [20] |
Experimental Protocols
This section outlines generalized methodologies for key experiments relevant to the study of the this compound biosynthesis pathway. These protocols are based on established techniques and can be adapted for specific research needs.
Extraction and Quantification of Umbelliferone and this compound by HPLC
This protocol describes a general method for the extraction and quantification of umbelliferone and this compound from Ferula plant material.
Workflow Diagram:
Figure 2: Workflow for extraction and HPLC quantification of coumarins.
Methodology:
-
Sample Preparation: Dry the Ferula plant material (e.g., roots) at room temperature and grind it into a fine powder.
-
Extraction:
-
Maceration: Suspend the powdered plant material in ethanol (e.g., 1:10 w/v) and stir at room temperature for an extended period (e.g., 24-48 hours).
-
Ultrasound-Assisted Extraction (UAE): Suspend the powdered plant material in ethanol and sonicate in an ultrasonic bath for a shorter duration (e.g., 30-60 minutes).
-
-
Filtration and Concentration: Filter the extract to remove solid plant debris. Evaporate the solvent from the filtrate under reduced pressure to obtain a crude extract.
-
Sample for HPLC: Dissolve a known amount of the crude extract in the HPLC mobile phase and filter through a 0.45 µm syringe filter.
-
HPLC Conditions (Example): [13][21][22][23]
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both often containing a small percentage of formic or acetic acid (e.g., 0.1%).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV/Vis detector at a wavelength suitable for coumarins (e.g., 320-330 nm) or a mass spectrometer for more specific detection.
-
-
Quantification: Prepare a calibration curve using pure standards of umbelliferone and this compound of known concentrations. Calculate the concentration of the analytes in the plant extract based on the peak areas.
Heterologous Expression and Purification of a Candidate Prenyltransferase
This protocol provides a general framework for the expression and purification of a candidate umbelliferone 7-O-farnesyltransferase from Ferula in a heterologous host like E. coli.
Workflow Diagram:
Figure 3: Workflow for heterologous expression and purification of a prenyltransferase.
Methodology:
-
Gene Identification and Cloning: Identify candidate prenyltransferase genes from Ferula transcriptome data based on homology to known aromatic prenyltransferases. Amplify the coding sequence by PCR and clone it into a suitable bacterial expression vector containing an affinity tag (e.g., a polyhistidine-tag).
-
Heterologous Expression: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the expression construct. Grow the bacterial culture to a mid-log phase and induce protein expression with an appropriate inducer (e.g., IPTG).
-
Cell Lysis and Protein Extraction: Harvest the bacterial cells by centrifugation and resuspend them in a lysis buffer. Lyse the cells by sonication or using a French press. Centrifuge the lysate to separate the soluble protein fraction from the cell debris.
-
Protein Purification: Purify the tagged protein from the soluble fraction using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins). Wash the column to remove non-specifically bound proteins and elute the target protein with a high concentration of imidazole.
-
Purity and Identity Confirmation: Analyze the purified protein fractions by SDS-PAGE to assess purity and estimate molecular weight. Confirm the identity of the protein by Western blotting using an antibody against the affinity tag.
In Vitro Assay for Umbelliferone Prenyltransferase Activity
This protocol describes a method to determine the enzymatic activity of a purified candidate prenyltransferase.
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Buffer (e.g., Tris-HCl or MOPS, pH 7.0-8.0)
-
Divalent cation (e.g., 10 mM MgCl₂)
-
Umbelliferone (prenyl acceptor, e.g., 50-200 µM)
-
Farnesyl pyrophosphate (FPP) (prenyl donor, e.g., 100-500 µM)
-
Purified prenyltransferase enzyme
-
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1-16 hours).
-
Reaction Termination and Extraction: Stop the reaction by adding acid (e.g., HCl) and extract the products with an organic solvent like ethyl acetate.
-
Analysis: Evaporate the organic solvent and redissolve the residue in a suitable solvent (e.g., methanol). Analyze the products by HPLC or LC-MS to identify and quantify the formation of this compound.
-
Controls: Include negative controls such as reactions without the enzyme, without umbelliferone, or without FPP to ensure that the product formation is enzyme-dependent.
Conclusion and Future Perspectives
The biosynthesis of this compound in Ferula species represents a confluence of the well-established phenylpropanoid and mevalonate pathways, culminating in a prenylation step that is characteristic of many bioactive natural products. While significant progress has been made in identifying candidate genes and understanding the general enzymatic steps, further research is needed to fully elucidate the specific enzymes and regulatory networks involved in Ferula. The isolation and kinetic characterization of the umbelliferone 7-O-farnesyltransferase is a key area for future investigation. A deeper understanding of the transcriptional regulation and the influence of elicitors will be crucial for developing metabolic engineering strategies to enhance the production of this compound in either its native plant hosts or in microbial systems. The information presented in this guide provides a solid foundation for these future endeavors, which hold the promise of unlocking the full therapeutic potential of this remarkable compound.
References
- 1. Cytotoxic activity of the genus Ferula (Apiaceae) and its bioactive constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induced both anti-inflammatory and regulatory cytokines in C57/BL6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation and Characterization of Phenylalanine Ammonia Lyase (PAL) Genes in Ferula pseudalliacea: Insights into the Phenylpropanoid Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic flux analysis: recent advances in carbon metabolism in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Metabolic Engineering of Terpenoid Biosynthesis in Medicinal Plants: From Genomic Insights to Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. opendata.uni-halle.de [opendata.uni-halle.de]
- 11. d-nb.info [d-nb.info]
- 12. This compound and lariciresinol isolated from a long-term-used herb medicine Ferula sinkiangensis induce apoptosis and G0/G1 arresting in gastric cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] this compound, a bioactive constituent from the genus Ferula has cytotoxic and apoptotic activity in a dose- and time-dependent manner | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. HPLC Analysis and Skin Whitening Effects of this compound-containing Extracts of Anethum Graveolens, Pimpinella Anisum, and Ferulago Campestris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Umbelliferone (7-hydroxycoumarin): A non-toxic antidiarrheal and antiulcerogenic coumarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Simultaneous determination of farnesyl and geranylgeranyl pyrophosphate levels in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Farnesyl pyrophosphate is a new danger signal inducing acute cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Umbelliprenin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Umbelliprenin, a naturally occurring sesquiterpene coumarin, has garnered significant interest in the scientific community for its diverse pharmacological activities. Found primarily in plants of the Ferula genus, this compound presents a unique chemical architecture that underpins its biological effects. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, details the experimental methodologies for its characterization, and explores its interaction with key cellular signaling pathways. All quantitative data is summarized for clarity, and logical relationships are visualized using Graphviz diagrams to facilitate a deeper understanding for researchers and professionals in drug development.
Chemical Structure and Properties
This compound is classified as a sesquiterpene coumarin, a class of natural products characterized by a coumarin nucleus linked to a fifteen-carbon sesquiterpene moiety. The fundamental structure consists of a 7-hydroxycoumarin (umbelliferone) core, where the hydroxyl group is ether-linked to a farnesyl group.
IUPAC Name and Formula
-
IUPAC Name: 7-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]chromen-2-one[1]
-
Chemical Formula: C₂₄H₃₀O₃[1]
Core Structural Features
The molecule can be deconstructed into two primary components:
-
Coumarin Core: A benzopyran-2-one structure, which is a common scaffold in many bioactive natural products.
-
Farnesyl Side Chain: A 15-carbon isoprenoid chain attached to the 7-position of the coumarin core via an ether linkage. This lipophilic side chain is crucial for the molecule's ability to traverse cellular membranes and interact with various biological targets.[1]
The chemical structure of this compound is depicted below:
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₃₀O₃ | [1] |
| Molecular Weight | 366.49 g/mol | [2][3] |
| Appearance | White powder | [3] |
| Purity (typical) | ≥95.0% (HPLC) | [3] |
| Storage Temperature | -20°C | [3] |
Stereochemistry
The stereochemistry of this compound is a critical aspect that influences its biological activity. While the molecule is achiral, the geometry of the double bonds within the farnesyl side chain is specifically defined.
Double Bond Geometry
The IUPAC name, 7-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]chromen-2-one, explicitly denotes the stereochemistry of the double bonds at positions 2 and 6 of the farnesyl chain as being in the E (entgegen) configuration. This trans- a trans-configuration is a key structural feature.
Chirality
Despite the presence of double bonds with defined stereochemistry, this compound is an achiral molecule. This is because it lacks any stereocenters (chiral carbons), and it possesses a plane of symmetry that renders it superimposable on its mirror image.
Experimental Protocols for Structural Elucidation
Representative Protocol for Spectroscopic Analysis
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed chemical structure of organic molecules. A comprehensive NMR analysis of a sesquiterpene coumarin like this compound would involve a suite of 1D and 2D experiments.
-
Sample Preparation: 5-10 mg of the purified compound is dissolved in 0.5 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the data.
-
1D NMR Experiments:
-
¹H NMR: Provides information about the number and chemical environment of protons.
-
¹³C NMR and DEPT (Distortionless Enhancement by Polarization Transfer): Reveal the number and types of carbon atoms (CH₃, CH₂, CH, and quaternary carbons).
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, helping to trace out the connectivity of the carbon skeleton.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting different spin systems and establishing the overall structure.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which can help to determine the stereochemistry of double bonds.
-
| NMR Experiment | Typical Parameters | Information Obtained |
| ¹H NMR | 400 MHz, CDCl₃, 32 scans, 1.0 s relaxation delay | Proton chemical shifts, multiplicities, and coupling constants. |
| ¹³C NMR | 100 MHz, CDCl₃, 1024 scans, 2.0 s relaxation delay | Carbon chemical shifts and types. |
| COSY | 400 MHz, CDCl₃, 2 scans, 256 increments | ¹H-¹H spin-spin coupling networks. |
| HSQC | 400 MHz, CDCl₃, 2 scans, 256 increments | Direct ¹H-¹³C correlations. |
| HMBC | 400 MHz, CDCl₃, 4 scans, 256 increments | Long-range ¹H-¹³C correlations (2-3 bonds). |
3.1.2. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern, which can aid in structural elucidation.
-
Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., ESI - Electrospray Ionization).
-
Experimental Parameters:
-
Ionization Mode: Positive ion mode is typically used for coumarins.
-
Full Scan MS: To determine the accurate mass of the molecular ion ([M+H]⁺) and confirm the elemental formula.
-
Tandem MS (MS/MS): The molecular ion is isolated and fragmented to generate a characteristic fragmentation pattern. This pattern can be used to identify structural motifs within the molecule. For this compound, fragmentation would likely involve cleavage of the ether linkage and fragmentation of the farnesyl chain.
-
| MS Experiment | Typical Parameters | Information Obtained |
| Full Scan MS | ESI positive mode, mass range 100-1000 m/z | Accurate mass of the molecular ion and elemental composition. |
| Tandem MS (MS/MS) | Collision-induced dissociation (CID), collision energy ramp | Fragmentation pattern for structural confirmation. |
3.1.3. High-Performance Liquid Chromatography (HPLC)
HPLC is used for the purification and quantification of this compound.
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is commonly used.
-
Detection: UV detection at a wavelength where the coumarin chromophore absorbs strongly (around 320 nm).
-
| HPLC Parameter | Typical Value |
| Column | C18 reverse-phase |
| Mobile Phase | Acetonitrile/Water gradient |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | ~320 nm |
Modulation of Cellular Signaling Pathways
This compound exerts its biological effects by modulating a number of key cellular signaling pathways that are often dysregulated in diseases such as cancer and inflammation. The interplay of these pathways is complex and represents a key area of ongoing research.
The anticancer and anti-inflammatory effects of this compound are, in part, attributed to its ability to interfere with these signaling cascades. For instance, inhibition of the Wnt and PI3K/Akt/ERK pathways can lead to decreased cell proliferation and angiogenesis, while modulation of NF-κB and FoxO3 can influence inflammation and apoptosis.
Conclusion
This compound is a fascinating natural product with a well-defined chemical structure and stereochemistry. Its biological activities are intrinsically linked to its molecular architecture, particularly the presence of the (2E,6E)-farnesyl side chain. The continued investigation of its interactions with cellular signaling pathways holds significant promise for the development of new therapeutic agents. This guide provides a foundational understanding of the key chemical and biological aspects of this compound to aid researchers and drug development professionals in their future endeavors.
References
Umbelliprenin: A Comprehensive Technical Guide on its Anticancer Properties in Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
Umbelliprenin, a naturally occurring sesquiterpenoid coumarin, has emerged as a promising phytochemical with significant anticancer potential. This technical guide provides an in-depth analysis of the cytotoxic and mechanistic properties of this compound against various breast cancer cell lines. It consolidates quantitative data from multiple studies, details key experimental protocols, and visualizes the complex signaling pathways involved. The evidence presented herein underscores this compound's ability to induce apoptosis and cell cycle arrest through the modulation of critical cellular signaling pathways, positioning it as a strong candidate for further investigation in the development of novel breast cancer therapies.
Introduction
Breast cancer remains a leading cause of cancer-related mortality in women worldwide, necessitating the development of novel and effective therapeutic strategies.[1] Natural compounds, owing to their structural diversity and fewer side effects, are a significant source of new anticancer agents.[2] this compound (UMB), a sesquiterpene coumarin found predominantly in plants of the Ferula genus, has demonstrated potent antitumor activities across various cancer models.[2][3] In the context of breast cancer, this compound has been shown to decrease cell viability, inhibit proliferation, and induce programmed cell death in a dose-dependent manner.[2][4] This document serves as a technical resource, summarizing the current understanding of this compound's effects on breast cancer cells and the molecular mechanisms that underpin its anticancer activity.
Quantitative Data Summary: Cytotoxic Effects of this compound
The cytotoxic efficacy of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cell population. The IC50 values for this compound have been determined across various breast cancer cell lines, demonstrating a dose- and time-dependent effect.
| Cell Line | IC50 Value | Incubation Time | Reference |
| MCF-7 | 40.8 µM | Not Specified | [5] |
| 30 - 75 µM | Not Specified | [2] | |
| 4T1 | 32.13 µg/mL | 24 hours | [6] |
| 24.53 µg/mL | 48 hours | [6] | |
| 71.36 µg/mL | 72 hours | [6] | |
| 30.9 ± 3.1 µg/mL | 24 hours | [7] | |
| 30.6 ± 2.6 µg/mL | 48 hours | [7] | |
| 62.2 ± 4.8 µg/mL | 72 hours | [7] |
Experimental Protocols
Standardized methodologies are crucial for the accurate assessment of this compound's anticancer properties. The following sections detail the protocols for key in vitro assays.
Cell Viability and Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture: Breast cancer cells (e.g., 4T1) are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[6]
-
Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[6]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 3.125 to 200 µg/mL), typically dissolved in a vehicle like DMSO. Control wells receive medium with the vehicle alone.[6]
-
Incubation: The plates are incubated for specified durations (e.g., 24, 48, and 72 hours).[6]
-
MTT Addition: Following incubation, MTT solution is added to each well, and the plates are incubated for another 3-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically 570 nm). Cell viability is expressed as a percentage relative to the untreated control.
Apoptosis Detection (Annexin V-FITC/PI Assay)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are seeded and treated with this compound at its predetermined IC50 concentration for a specific time period (e.g., 24 or 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.[8][9] The mixture is incubated in the dark at room temperature.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Cell Cycle Analysis
Flow cytometry with PI staining is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Cell Treatment and Harvesting: Cells are treated with this compound, harvested, and washed with PBS.
-
Fixation: Cells are fixed in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: The fixed cells are washed and then stained with a solution containing PI and RNase A. RNase A ensures that only DNA is stained.
-
Flow Cytometry: The DNA content of the cells is measured by a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA. This allows for the quantification of cells in the G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.[10][11]
Molecular Mechanisms of Action
This compound exerts its anticancer effects by modulating multiple cellular processes and signaling pathways, primarily leading to apoptosis and cell cycle arrest.[2]
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. This compound has been shown to induce both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[2][4]
-
Intrinsic Pathway: this compound can alter the mitochondrial membrane potential and upregulate the expression of pro-apoptotic proteins like BAX, while downregulating anti-apoptotic proteins.[7] This leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (e.g., caspase-9 and caspase-3), ultimately leading to cell death.
-
Extrinsic Pathway: This pathway is initiated by the binding of death ligands to death receptors on the cell surface. While less detailed in the context of this compound in breast cancer, its involvement in other cancers suggests a potential role.[2]
Cell Cycle Arrest
The uncontrolled proliferation of cancer cells is a result of a dysregulated cell cycle. This compound has been shown to inhibit the proliferation of breast cancer cells by inducing cell cycle arrest, primarily at the G0/G1 phase.[2][4] This arrest prevents the cells from entering the S phase (DNA synthesis), thereby halting their division.
The mechanism involves the modulation of key cell cycle regulatory proteins:
-
Upregulation of CDKIs: this compound increases the expression of Cyclin-Dependent Kinase Inhibitors (CDKIs) such as p16 and p21.[4][7]
-
Downregulation of Cyclins and CDKs: It leads to a decrease in the levels of G1-phase cyclins (Cyclin D, Cyclin E) and their associated Cyclin-Dependent Kinases (CDK4, CDK2).[4][7]
-
pRB Modulation: The retinoblastoma protein (pRB) is a key regulator of the G1/S checkpoint. By inhibiting the activity of Cyclin/CDK complexes, this compound keeps pRB in its active, hypophosphorylated state, where it binds to the E2F transcription factor, preventing the transcription of genes required for S-phase entry.[4]
Modulation of Signaling Pathways
The anticancer effects of this compound are a result of its ability to interfere with multiple oncogenic signaling pathways. Studies have shown that this compound can significantly affect the Wnt and NF-κB pathways, which are often dysregulated in breast cancer.[2] In vivo studies have further demonstrated that this compound can down-regulate the expression of markers associated with metastasis and angiogenesis, such as MMP-2, MMP-9, VEGF, and VCAM-1.[2]
Conclusion and Future Directions
This compound demonstrates significant anticancer properties against breast cancer cell lines by inducing apoptosis and causing cell cycle arrest at the G0/G1 phase. Its multifaceted mechanism of action, involving the modulation of critical proteins in the apoptosis and cell cycle pathways (e.g., BAX, caspases, p21, cyclins), highlights its therapeutic potential. Furthermore, its ability to impact key oncogenic signaling cascades like Wnt and NF-κB suggests a broad spectrum of antitumor activity.
Future research should focus on:
-
In Vivo Efficacy: Comprehensive studies in animal models of breast cancer are needed to validate the in vitro findings and assess the pharmacokinetics and bioavailability of this compound.
-
Combination Therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents could lead to more effective treatment regimens with reduced toxicity.
-
Target Identification: Elucidating the direct molecular targets of this compound will provide a deeper understanding of its mechanism of action and facilitate the development of more potent derivatives.
References
- 1. ijper.org [ijper.org]
- 2. Assessment of the Antitumor Potential of this compound, a Naturally Occurring Sesquiterpene Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Joining up the scattered anticancer knowledge on auraptene and this compound: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Coumarin as an Elite Scaffold in Anti-Breast Cancer Drug Development: Design Strategies, Mechanistic Insights, and Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sid.ir [sid.ir]
- 7. researchgate.net [researchgate.net]
- 8. This compound Induces Apoptosis in CLL Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound is cytotoxic against QU-DB large cell lung cancer cell line but anti-proliferative against A549 adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Umbelliferone exhibits anticancer activity via the induction of apoptosis and cell cycle arrest in HepG2 hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Induction of cell cycle arrest and apoptosis in human breast cancer cells by quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]
Anti-inflammatory effects of Umbelliprenin in vivo
An In-Depth Technical Guide to the In Vivo Anti-inflammatory Effects of Umbelliprenin
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, a naturally occurring prenyloxy-coumarin found in various plants of the Ferula species, has garnered significant scientific interest for its diverse pharmacological activities.[1] Among its many properties, including anti-tumor, antioxidant, and antibacterial effects, its potent anti-inflammatory capabilities stand out.[1][2] This technical guide provides a comprehensive overview of the in vivo anti-inflammatory effects of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular mechanisms and workflows. The information is collated from multiple preclinical studies to serve as a resource for researchers and professionals in drug discovery and development.
In Vivo Models and Anti-inflammatory Efficacy
This compound has been evaluated in several well-established animal models of inflammation, demonstrating significant efficacy in both acute and chronic inflammatory conditions.
-
Carrageenan-Induced Paw Edema: This is a classic model for acute inflammation. In rats, this compound has been shown to significantly inhibit the swelling induced by carrageenan injection, indicating its ability to suppress the initial phases of the inflammatory response.[3][4] The inflammatory process in this model is characterized by the release of pro-inflammatory mediators like bradykinin and histamine, followed by neutrophil infiltration and the production of prostaglandins.[5][6]
-
Chronic Inflammation and Arthritis Models: In a rat model of chronic inflammation mimicking rheumatoid arthritis, orally administered this compound significantly reduced edema.[7] This suggests its potential for treating long-term inflammatory diseases by modulating key inflammatory cytokines.
-
Colitis and Neuroinflammation: In a mouse model of acetic acid-induced colitis, this compound not only alleviated histopathological alterations in the colon but also mitigated associated behavioral disorders.[8] This was linked to a reduction in neuroinflammation and oxidative stress in the hippocampus, highlighting a potential gut-brain axis modulation.[8]
-
Tumor-Associated Inflammation: Studies in tumor-bearing mice have revealed that this compound can inhibit inflammation within the tumor microenvironment.[9] It has been shown to decrease the expression of the critical inflammatory transcription factor NF-κB in tumor tissues.[9]
-
General Immunomodulation: In healthy, non-diseased mice, this compound administration has been shown to modulate the systemic cytokine profile, inducing both anti-inflammatory and regulatory responses.[1][10]
Quantitative Data Summary
The following tables summarize the key quantitative findings from various in vivo studies, providing a clear comparison of this compound's effects across different models and parameters.
Table 2.1: Efficacy of this compound in Animal Models of Edema
| Model | Species | This compound Dose | Efficacy | Reference |
|---|---|---|---|---|
| Carrageenan-Induced Paw Edema | Rat | Not specified | 39% inhibition of edema | [3][4] |
| Chronic Inflammation (Adjuvant-Induced) | Rat | 64 mM/kg (oral) | Significant reduction in edema size (p < 0.01) |[7] |
Table 2.2: Modulation of Cytokines and Inflammatory Markers by this compound in Non-Tumor Models
| Model | Species | Key Findings | Reference |
|---|---|---|---|
| Healthy C57/BL6 Mice | Mouse | Sera: Significantly increased IFN-γ and IL-4 (28-fold). Splenocytes: Significantly increased IL-10. Lower IFN-γ/IL-4 ratio. | [1][10] |
| Chronic Inflammation (Adjuvant-Induced) | Rat | Significantly lower serum TNF-α levels (p < 0.05). No significant effect on IL-17 levels. | [7] |
| Acetic Acid-Induced Colitis | Mouse | Decreased hippocampal gene expression of TNFα, IL1β, and TLR4. |[8] |
Table 2.3: Modulation of Cytokines and Inflammatory Markers by this compound in Tumor Models
| Model | Species | Key Findings | Reference |
|---|---|---|---|
| 4T1 Mammary Tumor | Balb/c Mouse | Serum: Augmented IFNγ (p < 0.01), declined IL-4 (p < 0.01). Tumor Tissue: Significantly decreased expression of NF-κB, MMP2, MMP9, VCAM1 (p < 0.001). | [9] |
| CT26 Colorectal Cancer | Mouse | Significantly increased serum IFN-γ and decreased serum IL-4. |[2] |
Mechanistic Insights and Signaling Pathways
In vivo and complementary in vitro studies have elucidated several mechanisms through which this compound exerts its anti-inflammatory effects.
-
Inhibition of Pro-inflammatory Enzymes: A primary mechanism is the potent inhibition of lipoxygenase (LOX).[3][4] this compound showed a remarkable inhibitory activity against soybean lipoxygenase with an IC50 value of 0.0725 µM.[3][4] The LOX pathway is responsible for producing leukotrienes, which are key mediators of inflammation. In vitro studies also suggest that this compound can suppress the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[11]
-
Downregulation of the NF-κB Pathway: A critical and recurring finding is the ability of this compound to inhibit the NF-κB signaling pathway.[9] NF-κB is a master transcription factor that controls the expression of numerous pro-inflammatory genes, including TNF-α, IL-1β, and IL-6.[12][13] By suppressing NF-κB, this compound can effectively shut down a major component of the inflammatory cascade.
-
Modulation of Cytokine Profiles: this compound significantly alters the production of key cytokines. It consistently demonstrates an ability to reduce levels of the potent pro-inflammatory cytokine TNF-α.[7][8] Its effect on the T-helper (Th) cell balance appears to be model-dependent. In healthy mice, it promotes a Th2-predominant response by increasing IL-4 and the regulatory cytokine IL-10.[1][10] However, in tumor-bearing mice, it appears to promote a Th1 response by increasing IFN-γ and decreasing IL-4, which is beneficial for anti-tumor immunity.[2][9]
-
Inhibition of Upstream Receptors: In the context of colitis-associated neuroinflammation, this compound was found to decrease the expression of Toll-like receptor 4 (TLR4), an upstream receptor that recognizes bacterial lipopolysaccharide (LPS) and triggers the NF-κB pathway.[8]
The following diagrams visualize these key mechanisms and experimental workflows.
Detailed Experimental Protocols
This section provides methodological details for key in vivo experiments cited in the literature.
4.1 Carrageenan-Induced Paw Edema in Rats
-
Objective: To evaluate the effect of a test compound on acute, localized inflammation.[3][4]
-
Animals: Male rats (species and strain may vary, e.g., Sprague-Dawley).[14]
-
Protocol:
-
Acclimatization: Animals are housed under standard laboratory conditions for at least one week prior to the experiment.
-
Grouping: Animals are randomly divided into groups: Vehicle Control, Positive Control (e.g., Indomethacin), and this compound treatment groups.
-
Compound Administration: this compound or vehicle is administered (e.g., intraperitoneally or orally) typically 30-60 minutes before the carrageenan injection.[6]
-
Baseline Measurement: The volume of the right hind paw is measured using a plethysmometer before any injections.
-
Induction of Edema: A 0.1 mL injection of 1% carrageenan solution in saline is administered into the subplantar surface of the right hind paw.[6][15]
-
Paw Volume Measurement: Paw volume is measured at regular intervals post-carrageenan injection (e.g., every hour for up to 5-6 hours), as this is the typical duration of the acute response.[5]
-
Data Analysis: The percentage inhibition of edema is calculated for the treated groups relative to the vehicle control group.
-
4.2 Adjuvant-Induced Chronic Inflammation in Rats
-
Objective: To assess the efficacy of a compound in a model of chronic, systemic inflammation that shares features with rheumatoid arthritis.
-
Animals: Male rats (e.g., Wistar or Lewis).
-
Protocol (based on[7]):
-
Induction: Chronic inflammation is induced, for example, by a single subcutaneous injection of Complete Freund's Adjuvant (CFA) into the hind paw.
-
Confirmation: The development of chronic inflammation is confirmed after a set period (e.g., 7 days) by observing sustained edema and other arthritic signs.
-
Treatment: Oral administration of this compound (e.g., at doses up to 64 mM/kg) or vehicle is initiated and continued daily for a specified duration (e.g., 9 days).
-
Monitoring: Body weight and edema size are monitored throughout the treatment period.
-
Terminal Analysis: At the end of the treatment period (e.g., Day 16), animals are euthanized. Blood is collected for serum analysis of inflammatory cytokines (e.g., TNF-α, IL-17) via ELISA. Histopathological evaluation of the joints may also be performed.
-
4.3 Acetic Acid-Induced Colitis in Mice
-
Objective: To evaluate the effect of a compound on intestinal inflammation and associated central nervous system effects.
-
Animals: Male mice (e.g., NMRI).[8]
-
Protocol (based on[8]):
-
Induction: Colitis is induced via intra-rectal administration of acetic acid.
-
Treatment: Following induction, mice are treated for a consecutive period (e.g., 7 days) with this compound, saline (vehicle control), or dexamethasone (positive control).
-
Behavioral Assessment: A battery of behavioral tests (e.g., forced swimming test, elevated plus maze) is conducted to assess comorbid anxiety- and depression-like behaviors.
-
Terminal Analysis: Animals are euthanized, and colon tissues are collected for histopathological evaluation. The hippocampus is dissected to measure total antioxidant capacity (TAC), malondialdehyde (MDA) levels (as a marker of oxidative stress), and the gene expression of inflammatory markers (TNFα, IL1β, TLR4) via RT-qPCR.
-
Conclusion
The collective in vivo evidence strongly supports the anti-inflammatory potential of this compound. Its efficacy has been demonstrated in diverse models of acute, chronic, and organ-specific inflammation. The primary mechanisms of action appear to be multifactorial, involving the potent inhibition of the pro-inflammatory lipoxygenase enzyme and the downregulation of the critical NF-κB signaling pathway, leading to a reduction in key inflammatory mediators such as TNF-α. Furthermore, its ability to modulate T-cell responses and reduce neuroinflammation in a colitis model suggests a broader therapeutic potential. The conflicting data on cytokine modulation in healthy versus disease models warrant further investigation to fully characterize its immunomodulatory profile. These findings position this compound as a promising lead compound for the development of novel anti-inflammatory therapeutics.
References
- 1. This compound induced both anti-inflammatory and regulatory cytokines in C57/BL6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor Effects of this compound in a Mouse Model of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. sid.ir [sid.ir]
- 5. researchgate.net [researchgate.net]
- 6. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 7. Distinct therapeutic effects of auraptene and this compound on TNF-α and IL-17 levels in a murine model of chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound attenuates comorbid behavioral disorders in acetic acid-induced colitis in mice: mechanistic insights into hippocampal oxidative stress and neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound shows antitumor, antiangiogenesis, antimetastatic, anti-inflammatory, and immunostimulatory activities in 4T1 tumor-bearing Balb/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound induced both anti-inflammatory and regulatory cytokines in C57/BL6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. mdpi.com [mdpi.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Systemic changes following carrageenan-induced paw inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and isolation of Umbelliprenin from plants
An In-depth Technical Guide to the Discovery and Isolation of Umbelliprenin from Plants
Introduction
This compound is a naturally occurring sesquiterpene coumarin, a class of secondary metabolites found predominantly in plants belonging to the Apiaceae and Rutaceae families.[1][2] First isolated over 50 years ago, its biological activities have garnered significant scientific interest only in the last two decades.[1][2] this compound is structurally similar to auraptene, another prenylated coumarin, differing only in the length of its 7-prenyloxy chain, which contains 15 carbons instead of 10.[3] This compound is found in various edible plants such as celery, coriander, and lemon, but it is particularly abundant in species of the Ferula genus.[1][2]
Extensive research has demonstrated a wide range of pharmacological properties for this compound, including anticancer, anti-inflammatory, antioxidant, and antileishmanial activities.[1][4] Its potential as a therapeutic agent is underscored by its ability to modulate key cellular signaling pathways involved in cancer progression, such as angiogenesis and metastasis.[5][6] This guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, intended for researchers, scientists, and professionals in the field of drug development.
Discovery and Plant Sources
This compound was first identified more than half a century ago.[1][2] It is a prominent bioactive constituent of the genus Ferula (Apiaceae family), which comprises approximately 180 species.[7][8] The roots of Ferula species are a particularly rich source for isolating sesquiterpene coumarins like this compound.[9]
Key plant sources include:
-
Ferula Species: Notably F. szowitsiana, F. sinkiangensis, and F. persica.[3][9][10][11][12]
-
Other Apiaceae Family Plants: Including Anethum graveolens (dill), Pimpinella anisum (anise), and Ferulago campestris (field ferula).[13][14]
-
Edible Plants: Found in smaller quantities in celery, coriander (Coriandrum sativum), angelica, and lemon (Citrus limon).[1][15]
-
Punica granatum (Pomegranate): Seeds have been identified as a source.[16]
Data Presentation: Quantitative Analysis of this compound
The yield of this compound varies significantly depending on the plant source, the part of the plant used, and the extraction methodology. Ethanol has been shown to be a highly effective solvent for its extraction.[13][14]
| Plant Species | Plant Part | Extraction Method | Solvent System | Yield of this compound | Reference |
| Ferulago campestris | Seeds | Maceration / Ultrasound | Ethanol | 1.7% to 14.4% of total extract | [13][14] |
| Anethum graveolens (Dill) | Seeds | Maceration / Ultrasound | Ethanol | 1.7% to 14.4% of total extract | [13][14] |
| Pimpinella anisum (Anise) | Seeds | Maceration / Ultrasound | Ethanol | 1.7% to 14.4% of total extract | [13][14] |
| Punica granatum (Pomegranate) | Seeds | Ultrasound-Assisted | Absolute Ethanol | 6.53 ± 0.12 µg/g of dry extract | [16] |
Experimental Protocols
General Extraction of this compound from Ferula Roots
This protocol describes a general method for extracting this compound from the dried roots of Ferula species, a common source material.[10]
Materials and Equipment:
-
Dried and powdered roots of a Ferula species (e.g., F. szowitsiana)
-
Solvent: Absolute Ethanol (EtOH) or Methanol
-
Extraction apparatus: Soxhlet apparatus or an ultrasonic bath
-
Rotary evaporator
-
Filtration system (e.g., Whatman filter paper)
-
Glassware (beakers, flasks)
Procedure:
-
Preparation of Plant Material: Grind the dried roots of the Ferula plant into a fine powder to increase the surface area for solvent extraction.
-
Extraction:
-
Maceration/Soxhlet: Place the powdered root material (e.g., 100 g) in a cellulose thimble and extract with ethanol (e.g., 500 mL) in a Soxhlet apparatus for a period of 24-48 hours.
-
Ultrasound-Assisted Extraction (UAE): Suspend the powdered root material in ethanol in a flask. Place the flask in an ultrasonic bath and sonicate for a specified period (e.g., 30-60 minutes) at room temperature.[16][17] This method is often faster and more efficient.
-
-
Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper to remove solid plant debris.
-
Concentration: Concentrate the resulting filtrate under reduced pressure using a rotary evaporator at a temperature of approximately 40-50°C. This process removes the solvent, yielding a crude extract.
-
Storage: Store the crude extract in a cool, dark place until further purification.
Isolation and Purification by Column Chromatography
This protocol details the purification of this compound from the crude extract using column chromatography.[18]
Materials and Equipment:
-
Crude plant extract
-
Silica gel (for column chromatography, e.g., 70-230 mesh)
-
Glass chromatography column
-
Solvent system (mobile phase), typically a gradient of non-polar to polar solvents (e.g., n-hexane and ethyl acetate)
-
Fraction collector or collection tubes
-
Thin-Layer Chromatography (TLC) plates for monitoring
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial, non-polar solvent (e.g., n-hexane). Pour the slurry into the chromatography column and allow it to settle, forming a packed bed.
-
Sample Loading: Dissolve a known amount of the crude extract in a minimal volume of the mobile phase and carefully load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the non-polar solvent. Gradually increase the polarity of the mobile phase by adding increasing proportions of a more polar solvent (e.g., ethyl acetate). This gradient elution will separate the compounds based on their polarity.
-
Fraction Collection: Collect the eluate in separate fractions using a fraction collector or manually in test tubes.
-
Monitoring: Monitor the separation process by spotting the collected fractions on TLC plates. Visualize the spots under UV light. Fractions containing the same compound (as indicated by identical Rf values) are pooled together.
-
Final Concentration: Concentrate the pooled fractions containing pure this compound using a rotary evaporator to yield the isolated compound. Purity is typically assessed to be >95%.[10]
Identification and Characterization
The identity and purity of the isolated this compound are confirmed using various analytical techniques.[18][19]
A. High-Performance Liquid Chromatography (HPLC/UHPLC)
-
Purpose: To assess the purity of the isolated compound and for quantitative analysis.[13][16]
-
Typical System: A reverse-phase column (e.g., C18) is commonly used.
-
Mobile Phase: A gradient mixture of acetonitrile and water, often with a small amount of formic acid, is a typical mobile phase.[13]
-
Detection: UV detection is set at a specific wavelength (e.g., 322 nm) to detect the coumarin chromophore.[13]
-
Result: A single, sharp peak at the characteristic retention time for this compound indicates a high degree of purity.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To elucidate the chemical structure of the isolated compound.
-
Experiments: Both ¹H-NMR and ¹³C-NMR experiments are performed.[18]
-
Result: The resulting spectra provide detailed information about the number and types of protons and carbons, their chemical environments, and their connectivity, allowing for unambiguous structural confirmation of this compound.
C. Mass Spectrometry (MS)
-
Purpose: To determine the molecular weight and elemental composition of the compound.
-
Result: Mass spectrometry provides the molecular weight of this compound (C24H30O3, MW: 366), further confirming its identity.[10]
Signaling Pathways and Experimental Workflows
This compound exerts its biological effects by modulating several key signaling cascades within cells, particularly those related to cancer cell proliferation, angiogenesis, and metastasis.
Experimental Workflow for this compound Isolation
The overall process from plant collection to the acquisition of the pure compound can be visualized as a multi-step workflow.
Caption: Workflow for the extraction and purification of this compound.
This compound's Inhibition of the PI3K/Akt/ERK Signaling Pathway
Studies have shown that this compound can inhibit the PI3K/Akt/ERK signaling pathway, which is crucial for angiogenesis and metastasis in cancer cells.[5] It has been demonstrated to downregulate the expression of key genes and proteins in this pathway when stimulated by agents like Epidermal Growth Factor (EGF) or Cobalt Chloride (CoCl2), a hypoxia-mimicking agent.[5]
Caption: this compound inhibits key nodes in the PI3K/Akt/ERK pathway.
This compound's Induction of Apoptosis
This compound has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including leukemia and melanoma cells.[10][20][21] This process is mediated through the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3][10][21]
Caption: this compound activates both extrinsic and intrinsic apoptosis.
Conclusion
This compound stands out as a sesquiterpene coumarin with significant therapeutic potential, largely attributable to its potent anticancer and anti-inflammatory properties. The genus Ferula is the most prominent natural source, although it is distributed across several plant families. The successful isolation of this compound relies on established phytochemical techniques, beginning with solvent extraction and followed by purification using column chromatography, with its identity confirmed through modern spectroscopic methods. The ability of this compound to modulate critical cellular signaling pathways, thereby inhibiting cancer growth and inducing apoptosis, makes it a compelling candidate for further investigation in drug discovery and development. This guide provides a foundational framework of the technical procedures and scientific understanding necessary for researchers to explore the full potential of this valuable natural compound.
References
- 1. Biological properties and molecular targets of this compound--a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a bioactive constituent from the genus Ferula has cytotoxic and apoptotic activity in a dose- and time-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. This compound Inhibited Angiogenesis and Metastasis of MDA-MB-231 Cell Line through Downregulation of CoCl2 / EGFMediated PI3K / AKT / ERK Signaling [mejc.sums.ac.ir]
- 6. Assessment of the Antitumor Potential of this compound, a Naturally Occurring Sesquiterpene Coumarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Metabolic Profile, Bioactivities, and Variations in the Chemical Constituents of Essential Oils of the Ferula Genus (Apiaceae) [frontiersin.org]
- 9. Phytochemistry and pharmacology of Ferula persica Boiss.: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound from Ferula szowitsiana Activates both Intrinsic and Extrinsic Pathways of Apoptosis in Jurkat T-CLL cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound and lariciresinol isolated from a long-term-used herb medicine Ferula sinkiangensis induce apoptosis and G0/G1 arresting in gastric cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Item - Cytotoxicity of this compound isolated from the seeds of Ferula sinkiangensis in three cell lines. - Public Library of Science - Figshare [plos.figshare.com]
- 13. researchgate.net [researchgate.net]
- 14. HPLC Analysis and Skin Whitening Effects of this compound-containing Extracts of Anethum Graveolens, Pimpinella Anisum, and Ferulago Campestris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. UHPLC-UV/Vis Quantitative Analysis of Hydroxylated and O-prenylated Coumarins in Pomegranate Seed Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparison of various techniques for the extraction and determination of antioxidants in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and Purification of 7-Prenyloxycoumarins and Herniarin as Bioactive Natural Coumarins [ijbms.mums.ac.ir]
- 19. researchgate.net [researchgate.net]
- 20. Cytotoxic activity of the genus Ferula (Apiaceae) and its bioactive constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound from Ferula szowitsiana Activates both Intrinsic and Extrinsic Pathways of Apoptosis in Jurkat T-CLL cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Overview of the Pharmacological Profile of Umbelliprenin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Umbelliprenin, a naturally occurring sesquiterpene coumarin, has garnered significant scientific interest due to its diverse and promising pharmacological activities.[1][2] Found in various plants of the Apiaceae and Rutaceae families, particularly in the genus Ferula, this compound has demonstrated a range of biological effects, including anticancer, anti-inflammatory, and neuroprotective properties.[1][2] This technical guide provides an in-depth overview of the pharmacological profile of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing implicated signaling pathways to support further research and drug development endeavors.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₄H₃₀O₃ | [1] |
| Molecular Weight | 366 g/mol | [1] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 57.5 to 59.1 °C | [1] |
Pharmacological Activities
Anticancer Activity
This compound exhibits potent anticancer effects across a variety of cancer cell lines through multiple mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and suppression of angiogenesis and metastasis.[3][4] A meta-analysis has suggested that this compound may have a slightly higher potency than the related compound auraptene, potentially due to its increased lipophilicity.[5]
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various cancer cell lines.
| Cell Line | Cancer Type | IC50 Value | Incubation Time (h) | Reference |
| 4T1 | Breast Cancer | 32.13 µg/ml | 24 | [6] |
| 4T1 | Breast Cancer | 24.53 µg/ml | 48 | [6] |
| 4T1 | Breast Cancer | 71.36 µg/ml | 72 | [6] |
| MCF-7 | Breast Cancer | 30-75 µM | Not Specified | [7] |
| MDA-MB-231 | Breast Cancer | IC10: 20 µM, IC5: 10 µM | Not Specified | [8] |
| SKBR-3 | Breast Cancer | 103.9 µM | Not Specified | |
| CT26 | Colorectal Cancer | 51.4 ± 2.9 µM | 24 | [3] |
| HT29 | Colon Cancer | 36.4 ± 1.6 µM | 24 | [3] |
| DLD-1 | Colon Cancer | Not Specified (reduced viability at 10 µg/mL) | Not Specified | [3] |
| A549 | Lung Adenocarcinoma | 52 µM | Not Specified | [7] |
| QU-BD | Small Cell Lung Cancer | 47 µM | Not Specified | [7] |
| AGS | Gastric Cancer | 11.74 µM | Not Specified | [7] |
| BGC-823 | Gastric Cancer | 24.62 µM | Not Specified | [7] |
| Wehi 164 | Fibrosarcoma | 51 µg/mL | Not Specified | [7] |
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory properties. It can modulate the production of various cytokines, leading to an overall anti-inflammatory response.[9] For instance, in vivo studies have shown that this compound can induce anti-inflammatory responses by promoting a Th2-dominant immune response.[9] It has also been shown to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) in vitro.[10]
Neuroprotective Effects
Emerging evidence suggests that this compound possesses neuroprotective properties. Studies have indicated its potential to mitigate oxidative stress and neuroinflammation, which are key pathological features of several neurodegenerative diseases.[11] For instance, this compound has been shown to have protective effects in animal models of Parkinson's disease and cerebral ischemia/reperfusion injury.[12][13]
Mechanisms of Action & Signaling Pathways
This compound exerts its pharmacological effects by modulating several key signaling pathways involved in cell survival, proliferation, and inflammation.
PI3K/Akt/ERK Signaling Pathway
In the context of cancer, particularly breast cancer, this compound has been shown to inhibit the PI3K/Akt/ERK signaling pathway.[8] This pathway is crucial for cell proliferation, survival, and angiogenesis. By downregulating key components of this pathway, this compound can suppress tumor growth and metastasis.[8]
Caption: this compound inhibits the PI3K/Akt/ERK signaling pathway.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway, which is critical for cell proliferation and differentiation, is another target of this compound.[1] Dysregulation of this pathway is often implicated in cancer. This compound has been found to disrupt this pathway, leading to the induction of apoptosis in cancer cells.[1][3]
Caption: this compound disrupts the Wnt/β-catenin signaling pathway.
Apoptotic Pathways
This compound is known to induce both the extrinsic and intrinsic pathways of apoptosis.[1][14] In the extrinsic pathway, it can activate caspase-8, while in the intrinsic pathway, it can activate caspase-9 and inhibit the anti-apoptotic protein Bcl-2.[15]
Caption: this compound induces both extrinsic and intrinsic apoptotic pathways.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
A frequently cited method to determine the cytotoxic effects of this compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells (e.g., 4T1, CT26) are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and incubated for 24 hours to allow for cell attachment.[6][16]
-
Treatment: The cells are then treated with various concentrations of this compound (e.g., 3.125 to 200 µg/ml) dissolved in a solvent like DMSO. Control wells receive the solvent alone.[6]
-
Incubation: The plates are incubated for different time periods (e.g., 24, 48, and 72 hours).[6]
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a further 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value is determined.
In Vivo Tumor Model (Colorectal Cancer)
The antitumor effects of this compound have been evaluated in vivo using animal models.
-
Tumor Induction: Colorectal tumors are induced in mice (e.g., BALB/c) by intradermal injection of a cancer cell line (e.g., CT26).[16]
-
Treatment: Once tumors are established, mice are treated with this compound (e.g., intraperitoneal injections of 2.5 mg/200 µl every other day for 8 days) or a control vehicle.[9][16]
-
Monitoring: Tumor size is measured regularly. At the end of the experiment, serum levels of cytokines (e.g., IFN-γ, IL-4) are measured by ELISA, and tumor tissues are collected for immunohistochemical analysis of markers for proliferation (e.g., Ki-67), angiogenesis (e.g., VEGF, MMP2, MMP9), and cell adhesion (e.g., E-cadherin).[16]
-
Metastasis Assessment: Organs such as the liver and lungs are examined for signs of metastasis.[16]
Caption: General experimental workflow for in vivo antitumor studies.
Conclusion
This compound is a multifaceted natural compound with a compelling pharmacological profile. Its demonstrated anticancer, anti-inflammatory, and neuroprotective activities, underpinned by its modulation of critical cellular signaling pathways, position it as a strong candidate for further preclinical and clinical investigation. The quantitative data and experimental protocols summarized herein provide a solid foundation for researchers and drug development professionals to build upon in their efforts to translate the therapeutic potential of this compound into novel treatments for a range of human diseases. Further research into its pharmacokinetics, bioavailability, and safety profile is warranted to advance its development as a therapeutic agent.
References
- 1. Buy this compound (EVT-3162829) | 532-16-1 [evitachem.com]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of the Antitumor Potential of this compound, a Naturally Occurring Sesquiterpene Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. sid.ir [sid.ir]
- 7. Assessment of the Antitumor Potential of this compound, a Naturally Occurring Sesquiterpene Coumarin - ProQuest [proquest.com]
- 8. This compound Inhibited Angiogenesis and Metastasis of MDA-MB-231 Cell Line through Downregulation of CoCl2 / EGFMediated PI3K / AKT / ERK Signaling [mejc.sums.ac.ir]
- 9. This compound induced both anti-inflammatory and regulatory cytokines in C57/BL6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. This compound via increase in the MECP2 and attenuation of oxidative stress mitigates the autistic-like behaviors in mouse model of maternal separation stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuroprotective effects of umbelliferone and esculetin in a mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neuroprotective effect of Umbelliferone against Cerebral ischemia/Reperfusion induced neurological deficits: in-vivo and in-silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound, a bioactive constituent from the genus Ferula has cytotoxic and apoptotic activity in a dose- and time-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 15. brieflands.com [brieflands.com]
- 16. Antitumor Effects of this compound in a Mouse Model of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Initial Toxicity Screening of Umbelliprenin in Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial toxicity screening of Umbelliprenin, a naturally occurring sesquiterpene coumarin, across various cell lines. It details its cytotoxic and anti-proliferative effects, outlines the experimental protocols for assessment, and explores the molecular signaling pathways involved.
Quantitative Toxicity Data: A Comparative Analysis
This compound's cytotoxic effects are cell-line specific and dependent on dose and duration of exposure. The half-maximal inhibitory concentration (IC50) values, a key measure of potency, vary significantly across different cancer types and between cancerous and non-cancerous cells.
IC50 Values of this compound in Various Cell Lines
The following table summarizes the IC50 values of this compound in a range of human and murine cell lines. Data indicates a generally higher toxicity towards cancer cells compared to normal cells like Peripheral Blood Mononuclear Cells (PBMCs) and Bone Marrow-Derived Stem Cells (BMDSCs), suggesting a potential therapeutic window.[1][2]
| Cell Line | Cancer Type | Species | IC50 Value | Incubation Time | Reference |
| AGS | Gastric Cancer | Human | 11.74 µM | - | [2] |
| BGC-823 | Gastric Cancer | Human | 24.62 µM | - | [2] |
| Jurkat T-CLL | T-cell Leukemia | Human | 25 µM | 48 h | [3] |
| 4T1 | Breast Cancer | Murine | 30.6 µg/mL | 48 h | [1][4] |
| HT29 | Colorectal Cancer | Human | 37.1 µg/mL | 72 h | [1][4] |
| QU-DB | Large Cell Lung Cancer | Human | 47 µM | 48 h | [5][6] |
| A172 | Glioma | Human | 51.9 µg/mL | 24 h | [1][4] |
| A549 | Lung Adenocarcinoma | Human | 52 µM | 48 h | [5][6] |
| CT26 | Colorectal Cancer | Murine | 53.2 µg/mL | 48 h | [1][4] |
| SW48 | Colorectal Cancer | Human | 77 µM | 48 h | [7][8] |
| GES-1 | Normal Gastric Epithelium | Human | 97.55 µM | - | [2] |
| BMDSCs | Bone Marrow Stem Cells | Human | 120.4 - 254.7 µg/mL | 24-72 h | [1] |
| PBMCs | Peripheral Blood Mononuclear Cells | Human | 713.5 - 6651 µg/mL | 24-72 h | [1] |
Note: this compound exhibited proliferative effects at lower concentrations on the noninvasive SW1116 colon cancer cell line.[7][8]
Apoptosis vs. Necrosis Induction
Flow cytometry analysis using Annexin V/PI staining reveals that apoptosis is the predominant mechanism of cell death induced by this compound.
| Cell Line | Condition | Total Death Rate | Early Apoptosis | Late Apoptosis | Necrosis | Reference |
| QU-DB | IC50 (47 µM), 48h | 47.0% | 41.7% | 4.5% | 0.7% | [5] |
| A549 | IC80, 48h | 17.2% | 15.9% | 0.4% | 1.7% | [5] |
In A549 cells, significant cell death was not observed at the IC50 value, only at the higher IC80 concentration, suggesting an anti-proliferative rather than a directly cytotoxic effect at lower doses.[5][6]
Experimental Protocols
Detailed and reproducible methodologies are critical for toxicity screening. The following sections describe standard protocols used in the evaluation of this compound.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.
Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells (e.g., 5 x 10³ cells/well) in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., 3 to 200 µg/mL or 6.25 to 200 µM) in the appropriate cell culture medium.[1][4][7] this compound is typically dissolved in dimethyl sulfoxide (DMSO) as a stock solution.[1] A vehicle control (medium with DMSO) must be included.
-
Incubation: Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound. Incubate the plates for specified periods (e.g., 24, 48, and 72 hours).[1][7]
-
MTT Addition: Following incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.[9]
-
Absorbance Reading: Measure the optical density (OD) of the wells using a microplate reader at a wavelength of 570 nm.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).[1]
References
- 1. This compound is Potentially Toxic Against the HT29, CT26, MCF-7, 4T1, A172, and GL26 Cell Lines, Potentially Harmful Against Bone Marrow-Derived Stem Cells, and Non-Toxic Against Peripheral Blood Mononuclear Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound isolated from Ferula sinkiangensis inhibits tumor growth and migration through the disturbance of Wnt signaling pathway in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Induces Apoptosis in CLL Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound is Potentially Toxic Against the HT29, CT26, MCF-7, 4T1, A172, and GL26 Cell Lines, Potentially Harmful Against Bone Marrow-Derived Stem Cells, and Non-Toxic Against Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound is cytotoxic against QU-DB large cell lung cancer cell line but anti-proliferative against A549 adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound is cytotoxic against QU-DB large cell lung cancer cell line but anti-proliferative against A549 adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. colorectalresearch.sums.ac.ir [colorectalresearch.sums.ac.ir]
- 8. Cytotoxic/Proliferative Effects of this compound on Colon Cancer Cell Lines [colorectalresearch.sums.ac.ir]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Extraction of Umbelliprenin from Ferula Roots
For Researchers, Scientists, and Drug Development Professionals
Introduction
Umbelliprenin, a sesquiterpene coumarin found in various species of the genus Ferula, has garnered significant interest within the scientific community due to its diverse pharmacological activities. These include anti-inflammatory, antioxidant, and cytotoxic properties, making it a promising candidate for further investigation in drug development.[1][2] This document provides a detailed protocol for the extraction and purification of this compound from Ferula roots, compiled from established methodologies. The protocols are intended to offer a comprehensive guide for researchers aiming to isolate this bioactive compound for further study.
Data Presentation: Extraction and Purification of this compound
The following tables summarize quantitative data related to the extraction and purification of this compound from Ferula species. It is important to note that yields can vary depending on the specific plant species, geographical origin, harvesting time, and the precise extraction and purification conditions employed.
Table 1: Comparison of Solvents for Extraction of Bioactive Compounds from Ferula Roots
| Solvent System | Plant Material | Extraction Method | Typical Yield of Crude Extract (% w/w) | Reference |
| Chloroform | Ferula persica roots | Maceration | Data not available | [3] |
| Dichloromethane | Ferula turcica roots | Maceration followed by Soxhlet | 4.5% | |
| Methanol | Ferula species roots | Maceration | Data not available | [3] |
| Pressurized Liquid Extraction (PLE) with Ethyl Acetate and Cyclopentyl Methyl Ether | Ferula persica var. latisecta roots | PLE | Not specified for roots | [4][5] |
| Ethanol | Various Apiaceae plants | Maceration / Ultrasound-assisted | 1.7% - 14.4% (this compound in extract) | [6][7] |
Table 2: Purification Parameters for this compound
| Purification Method | Stationary Phase | Mobile Phase | Rf Value of this compound | Purity | Reference |
| Preparative Thin Layer Chromatography (PTLC) | Silica Gel | Petroleum ether/Ethyl acetate (2:1 v/v) | 0.71 | >95% (Assumed for isolated compounds) | [8][9][10] |
| Column Chromatography | Sephadex LH-20 | Not specified | Not applicable | >95% (Assumed for isolated compounds) |
Experimental Protocols
The following protocols describe the extraction and purification of this compound from Ferula roots based on reported laboratory methods.
Protocol 1: Extraction of this compound using Chloroform
This protocol is based on the successful use of chloroform for extracting this compound from Ferula persica roots.[3]
1. Plant Material Preparation:
- Obtain dried roots of a suitable Ferula species (e.g., Ferula persica).
- Grind the dried roots into a fine powder to increase the surface area for extraction.
2. Maceration:
- Weigh the powdered root material.
- Place the powder in a suitable glass container with a lid.
- Add chloroform to the powdered roots at a solid-to-solvent ratio of 1:5 (w/v).
- Seal the container and allow the mixture to macerate for 72 hours at room temperature, with occasional agitation.
3. Filtration and Concentration:
- After the maceration period, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.
- Wash the residue with a small volume of fresh chloroform to ensure maximum recovery of the extract.
- Combine the filtrates.
- Concentrate the chloroform extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude chloroform extract.
4. Storage:
- Store the crude extract in a sealed, light-protected container at 4°C until further purification.
Protocol 2: Purification of this compound by Preparative Thin-Layer Chromatography (PTLC)
This protocol details the purification of this compound from the crude chloroform extract using PTLC, a method demonstrated to be effective for its isolation.[8][9]
1. Preparation of the Crude Extract:
- Dissolve a known amount of the crude chloroform extract in a minimal amount of chloroform.
2. PTLC Plate Preparation and Sample Application:
- Use commercially available pre-coated silica gel PTLC plates (e.g., 20 x 20 cm, 1000 µm thickness).
- Carefully apply the dissolved crude extract as a uniform band near the bottom of the PTLC plate using a capillary tube or a suitable applicator.
- Allow the solvent to evaporate completely from the applied band.
3. Chromatographic Development:
- Prepare the mobile phase consisting of petroleum ether and ethyl acetate in a 2:1 (v/v) ratio.
- Pour the mobile phase into a PTLC development chamber and allow it to saturate for at least 30 minutes.
- Place the PTLC plate in the chamber and allow the chromatogram to develop until the solvent front reaches approximately 1-2 cm from the top of the plate.
4. Visualization and Isolation:
- Remove the plate from the chamber and allow it to air dry in a fume hood.
- Visualize the separated bands under UV light (254 nm and 366 nm). This compound is expected to appear as a distinct band.
- Identify the band corresponding to this compound based on its reported Rf value of 0.71 in this solvent system.
- Carefully scrape the silica gel containing the this compound band from the plate.
5. Elution and Recovery:
- Transfer the collected silica gel to a small column or a flask.
- Elute the this compound from the silica gel using a polar solvent such as chloroform or acetone.
- Filter the eluate to remove the silica gel.
- Evaporate the solvent from the filtrate under reduced pressure to obtain the purified this compound.
6. Purity Assessment:
- Assess the purity of the isolated this compound using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or spectroscopic methods (e.g., ¹H-NMR, ¹³C-NMR, Mass Spectrometry).
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the extraction and purification of this compound.
Caption: Workflow for the extraction and purification of this compound.
Caption: Logical steps in the isolation of this compound from Ferula roots.
References
- 1. Anti-inflammatory, anti-oxidant, and immunomodulatory activities of the genus Ferula and their constituents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a bioactive constituent from the genus Ferula has cytotoxic and apoptotic activity in a dose- and time-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phytochemistry and pharmacology of Ferula persica Boiss.: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization and Chemical Characterization of Extracts Obtained from Ferula persica var. latisecta Aerial Parts and Roots and Their Neuroprotective Evaluation [mdpi.com]
- 5. Optimization and Chemical Characterization of Extracts Obtained from Ferula persica var. latisecta Aerial Parts and Roots and Their Neuroprotective Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HPLC Analysis and Skin Whitening Effects of this compound-containing Extracts of Anethum Graveolens, Pimpinella Anisum, and Ferulago Campestris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound from Ferula persica roots inhibits the red pigment production in Serratia marcescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound from Ferula szowitsiana Activates both Intrinsic and Extrinsic Pathways of Apoptosis in Jurkat T-CLL cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the NMR-Based Characterization of Umbelliprenin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Umbelliprenin, a naturally occurring sesquiterpenoid coumarin found in various plants of the Ferula genus, has garnered significant interest for its diverse pharmacological activities. Structurally, it consists of a 7-hydroxycoumarin (umbelliferone) core ether-linked to a farnesyl group. Accurate structural elucidation and characterization are paramount for its development as a potential therapeutic agent. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of natural products like this compound. This document provides a detailed guide to the NMR-based characterization of this compound, including representative data and standardized experimental protocols.
Data Presentation: NMR Spectroscopic Data for this compound
The following tables summarize the compiled ¹H and ¹³C NMR chemical shifts for this compound. This data is based on published values for the umbelliferone moiety and typical values for the farnesyl chain derived from closely related sesquiterpenoid coumarins isolated from Ferula species.
Table 1: ¹H NMR Spectroscopic Data for this compound (Representative Data, 500 MHz, CDCl₃)
| Atom No. | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 3 | 6.24 | d | 9.5 |
| 4 | 7.63 | d | 9.5 |
| 5 | 7.35 | d | 8.5 |
| 6 | 6.84 | dd | 8.5, 2.5 |
| 8 | 6.82 | d | 2.5 |
| 1' | 4.58 | d | 6.5 |
| 2' | 5.48 | t | 6.5 |
| 4' | 2.08 | m | |
| 5' | 2.12 | m | |
| 6' | 5.10 | t | 7.0 |
| 8' | 2.05 | m | |
| 9' | 2.09 | m | |
| 10' | 5.10 | t | 7.0 |
| 12' | 1.68 | s | |
| 13' | 1.60 | s | |
| 14' | 1.75 | s | |
| 15' | 1.62 | s |
Table 2: ¹³C NMR Spectroscopic Data for this compound (Representative Data, 125 MHz, CDCl₃)
| Atom No. | Chemical Shift (δ, ppm) |
| 2 | 161.2 |
| 3 | 113.2 |
| 4 | 143.8 |
| 4a | 112.9 |
| 5 | 128.9 |
| 6 | 113.5 |
| 7 | 162.5 |
| 8 | 101.4 |
| 8a | 155.9 |
| 1' | 65.8 |
| 2' | 119.5 |
| 3' | 141.8 |
| 4' | 39.6 |
| 5' | 26.3 |
| 6' | 123.8 |
| 7' | 135.2 |
| 8' | 39.7 |
| 9' | 26.7 |
| 10' | 124.3 |
| 11' | 131.4 |
| 12' | 16.8 |
| 13' | 16.0 |
| 14' | 25.7 |
| 15' | 17.7 |
Table 3: Key 2D NMR Correlations for this compound (COSY, HSQC, HMBC)
| Proton (¹H) | COSY (Correlated Protons) | HSQC (Correlated Carbon) | HMBC (Correlated Carbons) |
| H-3 | H-4 | C-3 | C-2, C-4, C-4a |
| H-4 | H-3 | C-4 | C-2, C-4a, C-5 |
| H-5 | H-6 | C-5 | C-4, C-7, C-8a |
| H-6 | H-5 | C-6 | C-4a, C-7, C-8, C-10 |
| H-8 | C-8 | C-6, C-7, C-8a | |
| H-1' | H-2' | C-1' | C-7, C-2', C-3' |
| H-2' | H-1' | C-2' | C-1', C-3', C-4', C-14' |
| H-6' | C-6' | C-5', C-7', C-8', C-15' | |
| H-10' | C-10' | C-9', C-11', C-12', C-13' |
Experimental Protocols
Sample Preparation for NMR Spectroscopy
A standardized protocol for sample preparation is crucial for obtaining high-quality and reproducible NMR data.
-
Sample Purity : Ensure the isolated this compound is of high purity (>95%), as impurities can complicate spectral interpretation. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Sample Quantity : For a standard 5 mm NMR tube, dissolve 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃). The concentration may be adjusted based on the solubility of the compound and the sensitivity of the NMR spectrometer.
-
Solvent Selection : CDCl₃ is a common solvent for non-polar to moderately polar natural products like this compound. Ensure the deuterated solvent is of high isotopic purity and free from water.
-
Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for referencing ¹H and ¹³C chemical shifts (δ = 0.00 ppm). Modern NMR software can also reference the spectra to the residual solvent peak (for CDCl₃, δH = 7.26 ppm and δC = 77.16 ppm).
-
Filtration : To remove any particulate matter, the sample solution can be filtered through a small plug of glass wool placed in a Pasteur pipette directly into the NMR tube.
NMR Data Acquisition
The following are general protocols for acquiring 1D and 2D NMR spectra on a 500 MHz NMR spectrometer. Instrument-specific parameters may need to be optimized.
2.1. ¹H NMR Spectroscopy
-
Pulse Program : Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width : 12-16 ppm.
-
Acquisition Time : 2-4 seconds.
-
Relaxation Delay : 1-2 seconds.
-
Number of Scans : 16-64, depending on the sample concentration.
-
Temperature : 298 K.
2.2. ¹³C NMR Spectroscopy
-
Pulse Program : Proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width : 200-240 ppm.
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay : 2-5 seconds.
-
Number of Scans : 1024-4096, due to the low natural abundance of ¹³C.
2.3. DEPT-135 (Distortionless Enhancement by Polarization Transfer)
-
Purpose : To differentiate between CH, CH₂, and CH₃ signals. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons are not observed.
-
Pulse Program : Standard DEPT-135 pulse sequence.
2.4. 2D COSY (Correlation Spectroscopy)
-
Purpose : To identify proton-proton spin-spin couplings, typically through 2-3 bonds.
-
Pulse Program : Standard gradient-selected COSY (e.g., 'cosygpqf' on Bruker instruments).
-
Spectral Width : 12-16 ppm in both dimensions.
-
Data Points : 2048 in F2 and 256-512 in F1.
-
Number of Scans : 4-16 per increment.
2.5. 2D HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose : To identify direct one-bond correlations between protons and carbons.
-
Pulse Program : Standard gradient-selected HSQC with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.2' on Bruker instruments).
-
Spectral Width : 12-16 ppm in F2 (¹H) and 160-200 ppm in F1 (¹³C).
-
Data Points : 2048 in F2 and 256-512 in F1.
-
Number of Scans : 8-32 per increment.
2.6. 2D HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose : To identify long-range (typically 2-3 bonds) correlations between protons and carbons. This is crucial for connecting different spin systems and assigning quaternary carbons.
-
Pulse Program : Standard gradient-selected HMBC (e.g., 'hmbcgplpndqf' on Bruker instruments).
-
Spectral Width : 12-16 ppm in F2 (¹H) and 200-240 ppm in F1 (¹³C).
-
Data Points : 2048 in F2 and 256-512 in F1.
-
Number of Scans : 16-64 per increment.
Mandatory Visualizations
Experimental Workflow for this compound Characterization
Caption: Experimental Workflow for this compound Characterization.
Farnesyl Pyrophosphate (FPP) Signaling Pathway
This compound contains a farnesyl moiety, which is derived from farnesyl pyrophosphate (FPP). FPP is a key intermediate in the mevalonate pathway and also acts as a signaling molecule. For instance, FPP is crucial for the farnesylation of proteins like Ras, a key step in activating downstream signaling cascades such as the Ras/ERK pathway, which is involved in cell proliferation and survival.
Caption: Farnesyl Pyrophosphate (FPP) in Ras/ERK Signaling.
Application Notes and Protocols for the Synthesis and Evaluation of Umbelliprenin and its Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of umbelliprenin and its analogues, along with detailed protocols for evaluating their biological activities. The information is intended to guide researchers in the fields of medicinal chemistry, pharmacology, and drug development in exploring the therapeutic potential of this class of compounds.
Introduction
This compound, a naturally occurring sesquiterpene coumarin found in plants of the Ferula genus, has garnered significant scientific interest due to its diverse pharmacological properties.[1][2][3][4] It exhibits a range of biological activities, including anticancer, anti-inflammatory, antioxidant, and immunomodulatory effects.[1][2][5][6] The unique chemical structure of this compound, featuring a coumarin core with a farnesyl chain, makes it an attractive scaffold for the development of novel therapeutic agents. This document details the synthesis of this compound and its analogues, summarizes its biological activities with quantitative data, and provides protocols for key experimental procedures.
Synthesis of this compound and Analogues
The chemical synthesis of this compound and its analogues is crucial for enabling further research and development, as it allows for the production of pure compounds in sufficient quantities and the creation of novel derivatives with potentially improved properties.
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the O-alkylation of 7-hydroxycoumarin (umbelliferone) with farnesyl bromide.[2][7][8]
Experimental Protocol: Synthesis of this compound
-
Materials:
-
7-hydroxycoumarin (1 equivalent)
-
trans,trans-Farnesyl bromide (1.5 equivalents)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2 equivalents)
-
Acetone (anhydrous)
-
Petroleum ether
-
Ethyl acetate
-
Silica gel for column chromatography
-
-
Procedure: a. Dissolve 7-hydroxycoumarin in anhydrous acetone in a round-bottom flask. b. Add trans,trans-farnesyl bromide to the solution. c. Add DBU to the reaction mixture and stir at room temperature for 24 hours. d. Monitor the reaction progress by thin-layer chromatography (TLC). e. Upon completion, concentrate the mixture under reduced pressure to remove the acetone. f. Purify the crude product by silica gel column chromatography using a petroleum ether:ethyl acetate (9:1 v/v) solvent system. g. Collect the fractions containing this compound and evaporate the solvent to obtain white crystals. h. The expected yield is approximately 70%, with a melting point of 57.5-59.1°C.[2][7]
Synthesis of this compound Analogues
The synthesis of this compound analogues allows for the exploration of structure-activity relationships (SAR). Modifications can be made to the coumarin core or the prenyl side chain. A common analogue is 4-methyl-umbelliprenin, which can be synthesized from 4-methyl-7-hydroxycoumarin.
Experimental Protocol: Synthesis of 4-Methyl-Umbelliprenin
-
Materials:
-
4-methyl-7-hydroxycoumarin (1 equivalent)
-
trans,trans-Farnesyl bromide (1.5 equivalents)
-
Potassium carbonate (K₂CO₃) (2 equivalents)
-
Acetone (anhydrous)
-
Petroleum ether
-
Ethyl acetate
-
Silica gel for column chromatography
-
-
Procedure: a. Dissolve 4-methyl-7-hydroxycoumarin in anhydrous acetone. b. Add trans,trans-farnesyl bromide and potassium carbonate to the solution. c. Stir the mixture at room temperature for 24 hours. d. Filter the reaction mixture to remove potassium carbonate. e. Concentrate the filtrate under reduced pressure. f. Purify the residue by silica gel column chromatography using a suitable eluent system (e.g., petroleum ether:ethyl acetate).
Biological Activities and Data
This compound and its analogues have shown promising activity in several therapeutic areas, most notably in cancer and inflammation.
Anticancer Activity
This compound exhibits cytotoxic effects against a variety of cancer cell lines in a dose- and time-dependent manner.[9][10] Its anticancer activity is attributed to the induction of apoptosis (both intrinsic and extrinsic pathways), cell cycle arrest, and inhibition of angiogenesis and metastasis.[6][10][11]
Table 1: Cytotoxicity of this compound (IC₅₀ Values) against Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC₅₀ (µM) | Reference(s) |
| 4T1 | Breast Cancer | 24 | 30.9 - 32.13 | [9][12] |
| 4T1 | Breast Cancer | 48 | 24.53 - 30.6 | [9][12] |
| 4T1 | Breast Cancer | 72 | 62.2 - 71.36 | [9][12] |
| MCF-7 | Breast Cancer | 24 | ~30-75 | [11] |
| HT29 | Colon Cancer | 24 | 36.4 | [11] |
| CT26 | Colon Cancer | 24 | 51.4 | [11] |
| SW48 | Colon Cancer | 24 | 117 | [13] |
| SW48 | Colon Cancer | 48 | 77 | [13] |
| SW48 | Colon Cancer | 72 | 69 | [13] |
| A172 | Glioma | 24 | 51.9 | [12] |
| GL26 | Glioma | - | - | [14] |
| QU-DB | Large Cell Lung Cancer | - | 47 | [15] |
| A549 | Lung Adenocarcinoma | - | 52 | [15] |
| AGS | Gastric Cancer | - | 11.74 | [11] |
| BGC-823 | Gastric Cancer | - | 24.62 | [11] |
Anti-inflammatory and Immunomodulatory Activities
This compound has demonstrated significant anti-inflammatory and immunomodulatory properties. It can suppress the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE₂) by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[16] Furthermore, this compound can modulate the immune response by influencing cytokine production, such as increasing anti-inflammatory cytokines like IL-10 and modulating the balance of T-helper (Th1/Th2) responses.[7]
Table 2: Effects of this compound on Inflammatory and Immune Markers
| Marker | Effect | Model System | Reference(s) |
| IFN-γ | Increased (in serum), Decreased (in splenocytes) | C57/BL6 mice | [7] |
| IL-4 | Increased (in serum) | C57/BL6 mice | [7] |
| IL-10 | Increased (in splenocytes) | C57/BL6 mice | [7] |
| NO Production | Suppressed | LPS/IFNγ-stimulated peritoneal macrophages | [16] |
| PGE₂ Production | Suppressed | LPS/IFNγ-stimulated peritoneal macrophages | [16] |
| iNOS Expression | Reduced | LPS/IFNγ-stimulated peritoneal macrophages | [16] |
| COX-2 Expression | Reduced | LPS/IFNγ-stimulated peritoneal macrophages | [16] |
| VEGF, MMP2, MMP9 | Decreased Expression | Colorectal cancer mouse model | [17] |
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key signaling pathways involved in cell growth, survival, and inflammation.
PI3K/Akt/ERK Signaling Pathway
The PI3K/Akt/ERK pathway is a crucial signaling cascade that regulates cell proliferation, survival, and angiogenesis. This compound has been shown to inhibit this pathway in cancer cells, contributing to its anti-angiogenic and anti-metastatic effects.
Caption: this compound inhibits the PI3K/Akt/ERK signaling pathway.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway plays a critical role in embryonic development and tissue homeostasis. Aberrant activation of this pathway is implicated in various cancers. This compound has been found to disturb the Wnt signaling pathway in gastric cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. Wnt signaling pathway - Wikipedia [en.wikipedia.org]
- 6. Synthesis of Altissimacoumarin D and Other Prenylated Coumarins and Their Ability to Reverse the Multidrug Resistance Phenotype in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pesxm10.chemeng.upatras.gr [pesxm10.chemeng.upatras.gr]
- 9. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 10. researchgate.net [researchgate.net]
- 11. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 12. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 15. Synthesis and evaluation of coumarin derivatives against human lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis, anti-inflammatory evaluation, and molecular modelling of new coumarin-based analogs combined curcumin and other heterocycles as potential TNF-α production inhibitors via upregulating Nrf2/HO-1, downregulating AKT/mTOR signalling pathways and downregulating NF-κB in LPS induced macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 17. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: In Vitro Cytotoxicity of Umbelliprenin via MTT Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro cytotoxicity of umbelliprenin, a natural sesquiterpene coumarin, evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This document includes detailed protocols for conducting the assay, a summary of reported cytotoxic activities against various cancer cell lines, and an exploration of the potential signaling pathways involved in its mechanism of action.
Introduction to this compound and its Anticancer Potential
This compound is a natural compound found in plants of the Ferula species. It has garnered significant interest for its potential antitumor properties.[1][2] Studies have demonstrated its ability to inhibit the proliferation and induce cell death in a variety of cancer cell lines, suggesting its promise as a candidate for further drug development.[2][3] The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity, relying on the metabolic activity of viable cells to reduce the yellow MTT to a purple formazan product.[4]
Data Presentation: Cytotoxic Activity of this compound (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the reported IC50 values of this compound against various cancer cell lines as determined by the MTT assay.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | IC50 (µg/mL) |
| A549 | Lung Adenocarcinoma | 48 | 52 ± 1.97 | - |
| QU-DB | Large Cell Lung Carcinoma | 48 | 47 ± 5.3 | - |
| HT29 | Colorectal Adenocarcinoma | 72 | - | 37.1 ± 1.4 |
| MCF-7 | Breast Adenocarcinoma | 24 | - | - |
| 48 | - | - | ||
| 72 | - | - | ||
| MDA-MB-231 | Breast Adenocarcinoma | - | IC10: 20, IC5: 10 | - |
| A172 | Glioblastoma | 24 | - | 51.9 ± 6.7 |
| Jurkat | T-cell Leukemia | 48 | Varies (Dose & Time Dependent) | - |
| Raji | B-cell Lymphoma | 48 | Varies (Dose & Time Dependent) | - |
| SKBR-3 | Breast Adenocarcinoma | - | IC50 = 103.9 | - |
Table 2: IC50 Values of this compound in Murine Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µg/mL) |
| CT26 | Colon Carcinoma | 48 | 53.2 ± 3.6 |
| 4T1 | Mammary Carcinoma | 24 | 30.9 ± 3.1 |
| 48 | 30.6 ± 2.6 | ||
| 72 | 62.2 ± 4.8 | ||
| GL26 | Glioma | - | - |
Note: Some studies reported IC50 values in µg/mL without providing the molar concentration. The conversion depends on the molecular weight of this compound (C24H30O3 ≈ 366.5 g/mol ). Dashes indicate that the specific data was not provided in the cited sources.
Experimental Protocol: MTT Assay for this compound Cytotoxicity
This protocol outlines the key steps for assessing the in vitro cytotoxicity of this compound using the MTT assay.
Materials:
-
This compound (stock solution prepared in DMSO)
-
Selected cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640, DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and determine cell viability (e.g., using trypan blue exclusion).
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound from the stock solution in a complete culture medium. A typical concentration range to test is between 1 and 200 µM (or µg/mL).[2][5]
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve the highest concentration of this compound) and a negative control (medium only).
-
After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions and controls.
-
Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).[2][5]
-
-
MTT Incubation:
-
Following the treatment period, add 10-20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals, resulting in a purple color.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.
-
Determine the IC50 value, the concentration of this compound that causes a 50% reduction in cell viability, from the dose-response curve using appropriate software (e.g., GraphPad Prism).[2]
-
Signaling Pathways and Visualizations
This compound is believed to exert its cytotoxic effects through the modulation of several key signaling pathways involved in cell survival, proliferation, and apoptosis.
Experimental Workflow for MTT Assay
The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound using the MTT assay.
Putative Signaling Pathways Modulated by this compound
Studies suggest that this compound's cytotoxic and anti-proliferative effects may be mediated through the inhibition of key oncogenic signaling pathways, such as the PI3K/Akt/mTOR and Notch1 pathways.[3][6] Inhibition of these pathways can lead to the induction of apoptosis (programmed cell death) and a reduction in cancer cell stemness.[3][6]
References
- 1. This compound is cytotoxic against QU-DB large cell lung cancer cell line but anti-proliferative against A549 adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is Potentially Toxic Against the HT29, CT26, MCF-7, 4T1, A172, and GL26 Cell Lines, Potentially Harmful Against Bone Marrow-Derived Stem Cells, and Non-Toxic Against Peripheral Blood Mononuclear Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound induces autophagy and apoptosis while inhibits cancer cell stemness in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound induces autophagy and apoptosis while inhibits cancer cell stemness in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Umbelliprenin in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Umbelliprenin, a naturally occurring sesquiterpene coumarin found predominantly in plants of the Ferula species, has garnered significant attention for its diverse pharmacological properties.[1] In cell culture studies, it has demonstrated potent anticancer, anti-inflammatory, and immunomodulatory effects.[2][3] These notes provide an overview of its applications, mechanisms of action, and effects on various cell lines.
1.1 Mechanism of Action
This compound exerts its biological effects by modulating multiple cellular signaling pathways. Its anticancer activity is primarily attributed to the induction of apoptosis, cell cycle arrest, and inhibition of cell proliferation and metastasis.[1] Key signaling cascades affected by this compound include:
-
PI3K/Akt/mTOR Pathway: this compound has been shown to inhibit this critical survival pathway in cancer cells, leading to decreased proliferation and angiogenesis.[4]
-
Wnt Signaling Pathway: It can disturb the Wnt pathway, which is often dysregulated in cancers like gastric cancer, thereby inhibiting tumor growth and migration.[1][5]
-
NF-κB Pathway: this compound can attenuate the activation of NF-κB, a key regulator of inflammation and cell survival.[1]
-
Apoptosis Pathways: It induces programmed cell death by activating both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis, involving the activation of caspases.[1][6][7]
1.2 Cellular Effects
-
Cytotoxicity and Anti-proliferative Activity: this compound shows selective toxicity against a wide range of cancer cell lines while being significantly less harmful to normal cells, such as peripheral blood mononuclear cells (PBMCs).[2][8] Its effect is dose-dependent and can be either cytotoxic (cell-killing) or anti-proliferative (inhibiting cell division), depending on the cell line.[9][10] For instance, it induces apoptosis in QU-DB lung cancer cells but primarily inhibits proliferation in A549 lung cancer cells at its IC50 concentration.[9][10]
-
Induction of Apoptosis: A primary mechanism of this compound's anticancer effect is the induction of apoptosis.[11] Studies have demonstrated that it triggers apoptosis in chronic lymphocytic leukemia (CLL), lung cancer, and pancreatic cancer cells, as evidenced by Annexin V/PI staining and activation of caspases.[9][11][12]
-
Anti-Angiogenic and Anti-Metastatic Effects: this compound has been found to inhibit angiogenesis and metastasis. It can downregulate the expression of key angiogenic factors like Vascular Endothelial Growth Factor (VEGF) and Hypoxia-Inducible Factor-1α (HIF-1α).[4]
-
Immunomodulatory Effects: Beyond its direct effects on cancer cells, this compound can modulate immune responses. It has been shown to increase the production of anti-tumor cytokines like IFN-γ and TNF-α while reducing regulatory cytokines such as IL-10 and IL-4 in certain contexts.[2][3]
Quantitative Data Summary
The inhibitory concentration (IC50) values of this compound vary across different cell lines and incubation times, highlighting its selective activity.
Table 1: IC50 Values of this compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 Value | Reference |
| HT29 | Human Colon Cancer | 72 | 37.1 ± 1.4 µg/mL | [2][8] |
| CT26 | Mouse Colon Cancer | 48 | 53.2 ± 3.6 µg/mL | [2][8] |
| MCF-7 | Human Breast Cancer | 24 | 30.9 ± 3.1 µg/mL (as 4T1) | [2][8] |
| 4T1 | Mouse Breast Cancer | 24 | 30.9 ± 3.1 µg/mL | [2][8] |
| 4T1 | Mouse Breast Cancer | 48 | 30.6 ± 2.6 µg/mL | [2][8] |
| A172 | Human Glioma | 24 | 51.9 ± 6.7 µg/mL | [2][8] |
| GL26 | Mouse Glioma | 48 | 53.2 ± 3.6 µg/mL (as CT26) | [2][8] |
| MDA-MB-231 | Human Breast Cancer | Not Specified | IC10: 20 µM | [4] |
| SKBR-3 | Human Breast Cancer | Not Specified | IC50: 103.9 µM | |
| QU-DB | Human Large Cell Lung Cancer | 48 | 47 ± 5.3 µM | [9][10] |
| A549 | Human Lung Adenocarcinoma | 48 | 52 ± 1.97 µM | [9][10] |
| AGS | Human Gastric Adenocarcinoma | Not Specified | IC50: 48.81 µM | [13] |
Table 2: IC50 Values of this compound on Non-Cancerous Cell Lines
| Cell Line | Cell Type | Incubation Time (h) | IC50 Value | Reference |
| PBMCs (Human) | Peripheral Blood Mononuclear Cells | 24-72 | 713.5 to >6651 µg/mL | [2][8] |
| BMDSCs (Human) | Bone Marrow-Derived Stem Cells | 24 | 254.7 ± 21 µg/mL | [8] |
| BMDSCs (Human) | Bone Marrow-Derived Stem Cells | 72 | 120.4 ± 5 µg/mL | [8] |
| THP-1 | Human Monocytes | Not Specified | IC50: 75.79 µM | [13] |
Visualized Signaling Pathways and Workflows
The following diagrams illustrate the key mechanisms and experimental procedures related to this compound studies.
Experimental Protocols
The following are detailed protocols for key assays used to evaluate the effects of this compound in cell culture.
4.1 Protocol 1: Cell Viability/Cytotoxicity (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of viability, proliferation, and cytotoxicity. Metabolically active cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[14]
-
Materials:
-
This compound stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[15]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader (absorbance at 570 nm)
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁵ cells/well) in 100 µL of complete medium.[16] Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[17]
-
Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. Common concentration ranges are 3 to 200 µg/mL.[17] Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Controls: Include "vehicle control" wells treated with the same final concentration of DMSO as the highest this compound dose (typically <0.5%).[18] Also include "medium only" wells for background subtraction.
-
Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[17]
-
MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.45-0.5 mg/mL).[14]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[15] Mix gently by pipetting or placing the plate on an orbital shaker for 15 minutes.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the background absorbance. Plot the viability against the log of this compound concentration to determine the IC50 value using appropriate software (e.g., GraphPad Prism).[8][17]
-
4.2 Protocol 2: Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[19] Annexin V binds to phosphatidylserine on the outer membrane of apoptotic cells, while propidium iodide (PI) stains the DNA of cells with compromised membranes.
-
Materials:
-
6-well or 24-well cell culture plates
-
This compound and vehicle control (DMSO)
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and a binding buffer)[20]
-
Cold 1X PBS
-
Flow cytometer
-
-
Procedure:
-
Cell Seeding and Treatment: Seed cells (e.g., 1 x 10⁶ cells/well in a 6-well plate) and allow them to attach overnight.[18] Treat the cells with this compound at the desired concentrations (e.g., IC50 and IC80) and a vehicle control for the specified time (e.g., 24 or 48 hours).[9][10]
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the supernatant (which contains apoptotic cells that may have detached). Centrifuge the cell suspension to obtain a cell pellet.
-
Washing: Wash the cells twice with cold 1X PBS and resuspend the pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[20]
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.[20]
-
Add 5 µL of Annexin V-FITC and 2-5 µL of PI solution to the cell suspension.[19][20]
-
Gently mix the cells and incubate for 15-20 minutes at room temperature in the dark.[19][20]
-
Dilution: After incubation, add 400 µL of 1X Binding Buffer to each tube.[20]
-
Data Acquisition: Analyze the samples by flow cytometry as soon as possible (within 1 hour).[20] Acquire data for FITC (Annexin V) and PI fluorescence.
-
Analysis: Use appropriate software to gate the cell populations:
-
Viable cells: Annexin V-negative / PI-negative
-
Early apoptotic cells: Annexin V-positive / PI-negative[19]
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive[19]
-
Necrotic cells: Annexin V-negative / PI-positive Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.[21]
-
-
References
- 1. Assessment of the Antitumor Potential of this compound, a Naturally Occurring Sesquiterpene Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is Potentially Toxic Against the HT29, CT26, MCF-7, 4T1, A172, and GL26 Cell Lines, Potentially Harmful Against Bone Marrow-Derived Stem Cells, and Non-Toxic Against Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induced both anti-inflammatory and regulatory cytokines in C57/BL6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Inhibited Angiogenesis and Metastasis of MDA-MB-231 Cell Line through Downregulation of CoCl2 / EGFMediated PI3K / AKT / ERK Signaling [mejc.sums.ac.ir]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. brieflands.com [brieflands.com]
- 8. This compound is Potentially Toxic Against the HT29, CT26, MCF-7, 4T1, A172, and GL26 Cell Lines, Potentially Harmful Against Bone Marrow-Derived Stem Cells, and Non-Toxic Against Peripheral Blood Mononuclear Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound is cytotoxic against QU-DB large cell lung cancer cell line but anti-proliferative against A549 adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound is cytotoxic against QU-DB large cell lung cancer cell line but anti-proliferative against A549 adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Induces Apoptosis in CLL Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound induces autophagy and apoptosis while inhibits cancer cell stemness in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
- 16. sid.ir [sid.ir]
- 17. This compound is Potentially Toxic Against the HT29, CT26, MCF-7, 4T1, A172, and GL26 Cell Lines, Potentially Harmful Against Bone Marrow-Derived Stem Cells, and Non-Toxic Against Peripheral Blood Mononuclear Cells [ircmj.com]
- 18. This compound Induces Apoptosis in CLL Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protocol : Annexin V and PI Staining by Flow Cytometry [bio-techne.com]
- 20. bdbiosciences.com [bdbiosciences.com]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for Developing a Stable Umbelliprenin Formulation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to developing a stable and effective delivery system for Umbelliprenin, a promising natural sesquiterpene coumarin with demonstrated anti-cancer, anti-inflammatory, and antioxidant properties. Due to its lipophilic nature and poor aqueous solubility, developing a formulation that enhances its bioavailability is critical for therapeutic success. This document outlines strategies for formulating this compound using nanoemulsions, liposomes, and solid lipid nanoparticles (SLNs), and provides detailed protocols for their preparation and characterization.
Physicochemical Properties of this compound
A thorough understanding of this compound's physicochemical properties is fundamental to designing a successful drug delivery system.
| Property | Value/Description | Citation |
| Chemical Name | 7-((2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl)oxy)-2H-chromen-2-one | |
| Molecular Formula | C24H30O3 | [1] |
| Molecular Weight | 366.5 g/mol | [1] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 57.5-59.1 °C | [1] |
| Solubility | Exhibits varying solubility in organic solvents due to its lipophilic nature. Soluble in DMSO (100 mg/mL, with ultrasonic assistance), and its parent compound, umbelliferone, is soluble in ethanol (~5 mg/mL) and methanol. Ethanol has been shown to be an effective solvent for extraction. | [1][2][3][4] |
| Stability | Stable under standard laboratory conditions. May undergo degradation upon prolonged exposure to light. | [1] |
Formulation Strategies for Enhanced Delivery
To overcome the poor water solubility of this compound, lipid-based nano-delivery systems are a promising approach. These systems can encapsulate the lipophilic drug, increase its surface area for dissolution, and improve its absorption and bioavailability.
Nanoemulsions
Nanoemulsions are thermodynamically stable, isotropic systems of oil, water, and surfactants with droplet sizes typically in the range of 20-200 nm. They offer a large interfacial area for drug absorption and can be prepared using low- or high-energy methods.
Key Components for this compound Nanoemulsion:
| Component | Examples | Rationale |
| Oil Phase | Medium-chain triglycerides (MCTs) like Capryol™ 90, soybean oil, olive oil, oleic acid. | This compound's lipophilicity suggests good solubility in oils. The choice of oil will depend on maximizing drug solubility. |
| Surfactant | Tween® 80, Tween® 20, Cremophor® EL, Labrasol®. | Non-ionic surfactants are generally preferred due to their lower toxicity. The hydrophilic-lipophilic balance (HLB) of the surfactant is crucial for nanoemulsion stability. |
| Co-surfactant | Ethanol, Propylene glycol, Transcutol® P. | These help to reduce the interfacial tension further and improve the flexibility of the surfactant film. |
Liposomes
Liposomes are vesicular structures composed of a lipid bilayer enclosing an aqueous core. Hydrophobic drugs like this compound can be entrapped within the lipid bilayer.
Key Components for this compound Liposomes:
| Component | Examples | Rationale |
| Phospholipids | Soy phosphatidylcholine, Egg phosphatidylcholine, Dipalmitoylphosphatidylcholine (DPPC). | These form the primary structure of the liposomal bilayer. |
| Cholesterol | Cholesterol | Incorporated to stabilize the lipid bilayer and reduce drug leakage. |
| Solvent | Chloroform, Ethanol. | Used to dissolve the lipids and this compound during the initial stages of preparation. |
Solid Lipid Nanoparticles (SLNs)
SLNs are colloidal carriers made from solid lipids that are solid at room and body temperature. They combine the advantages of polymeric nanoparticles and liposomes.
Key Components for this compound SLNs:
| Component | Examples | Rationale |
| Solid Lipid | Stearic acid, Compritol® 888 ATO, Glyceryl monostearate. | The choice of lipid influences drug loading, encapsulation efficiency, and release profile. Stearic acid has been successfully used for coumarin-loaded SLNs. |
| Surfactant | Tween® 80, Poloxamer 188. | Stabilizes the nanoparticle dispersion and prevents aggregation. |
Experimental Workflow and Characterization
A systematic approach is necessary for the successful development and characterization of a stable this compound formulation.
Signaling Pathways Modulated by this compound
This compound has been shown to exert its biological effects by modulating several key signaling pathways involved in cancer and inflammation. Understanding these pathways is crucial for designing relevant in vitro and in vivo studies to evaluate the efficacy of the developed formulations.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is crucial for cell proliferation and differentiation. Its dysregulation is a hallmark of many cancers. This compound has been shown to disrupt this pathway.
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation and cell survival. This compound's anti-inflammatory effects are partly mediated through the inhibition of this pathway.
PI3K/Akt/mTOR Signaling Pathway
This pathway is central to regulating cell growth, proliferation, and survival. Its aberrant activation is common in cancer. This compound has been shown to inhibit this pathway.
Experimental Protocols
The following section provides detailed methodologies for the key experiments involved in the formulation and characterization of this compound delivery systems.
Protocol for Nanoemulsion Formulation
This protocol describes the preparation of an oil-in-water (o/w) nanoemulsion of this compound using the spontaneous emulsification method.
Materials:
-
This compound
-
Oil phase (e.g., Capryol™ 90)
-
Surfactant (e.g., Tween® 80)
-
Co-surfactant (e.g., Ethanol)
-
Deionized water
Procedure:
-
Preparation of the Organic Phase: Dissolve a known amount of this compound in the selected oil phase. To this, add the surfactant and co-surfactant and mix until a clear, homogenous solution is obtained. Gentle heating may be applied if necessary to aid dissolution.
-
Formation of Nanoemulsion: Add the organic phase dropwise to the aqueous phase (deionized water) under constant magnetic stirring at a moderate speed (e.g., 500 rpm).
-
Equilibration: Continue stirring for 30 minutes to allow the system to equilibrate and form a stable nanoemulsion. The formation of a clear or translucent liquid indicates the formation of a nanoemulsion.
-
Characterization: Analyze the nanoemulsion for particle size, polydispersity index (PDI), and zeta potential.
Protocol for Liposome Formulation
This protocol details the thin-film hydration method for preparing liposomes encapsulating this compound.
Materials:
-
This compound
-
Phospholipid (e.g., Soy phosphatidylcholine)
-
Cholesterol
-
Organic solvent (e.g., Chloroform:Methanol mixture, 2:1 v/v)
-
Phosphate buffered saline (PBS), pH 7.4
Procedure:
-
Lipid Film Formation: Dissolve this compound, phospholipid, and cholesterol in the organic solvent in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature above the lipid transition temperature (e.g., 40-50°C). This will form a thin, dry lipid film on the inner surface of the flask.
-
Vacuum Drying: Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Hydrate the lipid film by adding PBS (pH 7.4) and rotating the flask gently. The hydration temperature should be above the lipid transition temperature. This process will form multilamellar vesicles (MLVs).
-
Size Reduction (Optional): To obtain unilamellar vesicles (ULVs) of a specific size, the MLV suspension can be sonicated using a probe sonicator or extruded through polycarbonate membranes with defined pore sizes.
-
Purification: Remove the unencapsulated this compound by centrifugation or dialysis.
Protocol for Solid Lipid Nanoparticle (SLN) Formulation
This protocol describes the preparation of this compound-loaded SLNs using the hot homogenization and ultrasonication method.
Materials:
-
This compound
-
Solid lipid (e.g., Stearic acid)
-
Surfactant (e.g., Tween® 80)
-
Deionized water
Procedure:
-
Lipid Melt: Melt the solid lipid by heating it to about 5-10°C above its melting point.
-
Drug Incorporation: Dissolve this compound in the molten lipid.
-
Aqueous Phase Preparation: Dissolve the surfactant in deionized water and heat it to the same temperature as the lipid melt.
-
Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase and homogenize at high speed (e.g., 10,000 rpm) for a few minutes to form a coarse oil-in-water emulsion.
-
Homogenization: Subject the pre-emulsion to high-pressure homogenization or ultrasonication for a specified period to reduce the particle size to the nanometer range.
-
Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.
-
Purification: Separate the unencapsulated drug by centrifugation.
Characterization Protocols
5.4.1. Particle Size and Zeta Potential Analysis
-
Method: Dynamic Light Scattering (DLS)
-
Procedure: Dilute the formulation with deionized water to an appropriate concentration. Measure the particle size (hydrodynamic diameter), polydispersity index (PDI), and zeta potential using a Zetasizer.
5.4.2. Encapsulation Efficiency (EE) and Drug Loading (DL)
-
Method: Centrifugation and UV-Vis Spectrophotometry
-
Procedure:
-
Separate the unencapsulated this compound from the formulation by ultracentrifugation.
-
Quantify the amount of free drug in the supernatant using a validated UV-Vis spectrophotometric method at the λmax of this compound.
-
Calculate EE and DL using the following formulas:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [(Total Drug - Free Drug) / Total weight of nanoparticles] x 100
-
-
5.4.3. In Vitro Drug Release Study
-
Method: Dialysis Bag Method
-
Procedure:
-
Place a known amount of the this compound formulation in a dialysis bag with a suitable molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., PBS pH 7.4 containing a small percentage of a surfactant like Tween 80 to maintain sink conditions).
-
Maintain the system at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots from the release medium and replace with fresh medium.
-
Quantify the amount of released this compound in the aliquots using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).
-
5.4.4. Stability Studies
-
Procedure:
-
Store the developed formulations at different temperature and humidity conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH) for a specified period (e.g., 3-6 months).
-
At regular intervals, withdraw samples and analyze for any changes in physical appearance, particle size, PDI, zeta potential, and drug content.
-
These application notes and protocols provide a foundational framework for the development of a stable and effective delivery system for this compound. Optimization of the formulation parameters and rigorous characterization are essential for translating the therapeutic potential of this promising natural compound into a viable clinical application.
References
Dissolving Umbelliprenin for In Vivo Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the dissolution of Umbelliprenin, a naturally occurring sesquiterpene coumarin, for in vivo experimental use. Due to its hydrophobic nature, appropriate vehicle selection and preparation are critical for ensuring bioavailability and obtaining reliable experimental results.
Physicochemical Properties of this compound
A thorough understanding of this compound's properties is essential for selecting a suitable solvent. It is a lipophilic compound with low aqueous solubility.
| Property | Value | Source |
| Molecular Formula | C₂₄H₃₀O₃ | N/A |
| Molecular Weight | 366.49 g/mol | N/A |
| LogP | 6.591 | N/A |
| Appearance | White to off-white solid powder | N/A |
| Water Solubility | Poor | N/A |
Recommended Vehicle Formulations for In Vivo Administration
The choice of vehicle will depend on the route of administration (e.g., oral gavage, intraperitoneal injection) and the specific requirements of the animal model. Below are commonly used and recommended formulations for hydrophobic compounds like this compound.
| Formulation Composition | Route of Administration | Notes |
| 1. Corn Oil (with or without DMSO) | Oral (PO), Intraperitoneal (IP) | A common vehicle for lipophilic drugs. A small percentage of DMSO (e.g., 3-10%) can be used to initially dissolve this compound before suspension in corn oil. |
| 2. Carboxymethyl Cellulose (CMC) Suspension | Oral (PO) | A 0.5% (w/v) solution of CMC in saline or sterile water is a standard suspending vehicle. |
| 3. PEG 300, Tween 80, and Saline (with DMSO) | Intraperitoneal (IP), Oral (PO) | A multi-component system to improve solubility. A typical ratio is 10% DMSO, 40% PEG 300, 5% Tween 80, and 45% saline. The DMSO concentration can be adjusted based on the compound's solubility and animal tolerance. |
| 4. Liquid Paraffin | Intraperitoneal (IP) | Has been used in some studies for this compound administration. |
Experimental Protocols
Protocol 1: Preparation of this compound in Corn Oil for Oral Gavage
This protocol is suitable for the daily oral administration of this compound to mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Corn oil, sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes
Procedure:
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add a small volume of DMSO (e.g., 10% of the final volume) to the tube to dissolve the this compound. Vortex thoroughly until the powder is completely dissolved.
-
Add the appropriate volume of sterile corn oil to achieve the final desired concentration.
-
Vortex the mixture vigorously to ensure a uniform suspension.
-
Administer the suspension to the animals via oral gavage using an appropriate gauge gavage needle. The maximum recommended volume for oral gavage in mice is 10 mL/kg.[1]
Example Calculation for a 10 mg/kg dose in a 25g mouse (0.2 mL administration volume):
-
Required concentration: 1.25 mg/mL
-
For a 1 mL final volume: Weigh 1.25 mg of this compound.
-
Add 100 µL of DMSO and vortex to dissolve.
-
Add 900 µL of corn oil and vortex to create a suspension.
Protocol 2: Preparation of this compound Formulation for Intraperitoneal Injection
This protocol describes the preparation of a clear solution of this compound suitable for intraperitoneal injection.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG 300), sterile
-
Tween 80 (Polysorbate 80), sterile
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
In a sterile tube, add the required volume of the this compound stock solution.
-
Add PEG 300 to the tube. A common final concentration is 40%.
-
Add Tween 80 to the tube. A common final concentration is 5%.
-
Add sterile saline to reach the final desired volume. A common final concentration is 45%.
-
Vortex the solution thoroughly until it is clear and homogenous.
-
Administer the solution via intraperitoneal injection. The recommended maximum volume for IP injection in mice is 10 mL/kg.[1]
Example Formulation (Final concentrations):
-
10% DMSO
-
40% PEG 300
-
5% Tween 80
-
45% Saline
Signaling Pathways Modulated by this compound
This compound has been shown to exert its biological effects by modulating several key signaling pathways involved in cell growth, proliferation, and inflammation.
Wnt/β-catenin Signaling Pathway
This compound has been demonstrated to inhibit the Wnt/β-catenin signaling pathway.[2] It can decrease the expression of key components such as Wnt-2 and β-catenin, and inhibit the nuclear translocation of β-catenin, leading to the downregulation of target genes like c-myc and Survivin.[2]
References
- 1. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound isolated from Ferula sinkiangensis inhibits tumor growth and migration through the disturbance of Wnt signaling pathway in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Umbelliprenin in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Umbelliprenin, a naturally occurring prenylated coumarin, has garnered significant interest in the pharmaceutical and cosmetic industries due to its diverse biological activities, including potential skin whitening effects.[1][2] Accurate and precise quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Data Presentation: Quantitative Data Summary
The following tables summarize the quantitative data of this compound found in various plant extracts, as determined by different analytical methods.
Table 1: this compound Content in Various Plant Species Determined by HPLC
| Plant Species | Plant Part | Extraction Solvent/Method | This compound Content (% w/w of extract) | Reference |
| Ferulago campestris | Seeds | Ethanol / Maceration | 14.4 | [2] |
| Anethum graveolens (Dill) | Seeds | Ethanol / Maceration | 1.7 - 2.5 | [1][2] |
| Pimpinella anisum (Anise) | Seeds | Ethanol / Maceration | 2.3 | [1][2] |
| Punica granatum (Pomegranate) | Seeds | Ethanol / Ultrasound-assisted | 6.53 µg/g of dry extract | [3] |
Table 2: Method Validation Parameters for this compound Quantification
| Analytical Method | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Accuracy (Recovery %) | Precision (RSD %) | Reference |
| UHPLC-UV/Vis | 1 - 50 | - | - | - | - | [3] |
| HPLC | 1.00 – 12.00 | 0.40 | 1.00 | 97.90 | < 2 | [4] |
| HPTLC | 5.00 – 17.00 | 0.50 | 5.00 | 98.90 | < 2 | [4] |
| LC-MS/MS | 0.01 - 5 mg/L | < 0.03 mg/L | < 0.1 mg/L | - | - | [5] |
Experimental Protocols
Protocol 1: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol is based on the method described for the analysis of this compound in Apiaceae family plant extracts.[1][6]
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatograph (HPLC) system with a UV/Vis detector.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (analytical grade).
-
This compound reference standard.
-
Plant extract samples.
2. Chromatographic Conditions:
-
Mobile Phase: A gradient of Water (A) and Acetonitrile (B), both containing 0.1% formic acid.
-
Gradient Program: A typical gradient might start at a lower concentration of B and increase over time to elute this compound.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 320 nm.
-
Injection Volume: 20 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) to obtain a stock solution of known concentration.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to different concentrations.
-
Sample Solution: Dissolve a known amount of the plant extract in the mobile phase or a suitable solvent, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
4. Analysis:
-
Inject the calibration standards to construct a calibration curve of peak area versus concentration.
-
Inject the sample solutions and determine the peak area of this compound.
-
Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.
Protocol 2: Quantification of this compound by High-Performance Thin-Layer Chromatography (HPTLC)
This protocol provides a general guideline for the quantification of this compound using HPTLC, a technique noted for its application in the quality control of herbal medicines.[7]
1. Instrumentation and Materials:
-
HPTLC system including an automatic sample applicator, developing chamber, and densitometric scanner.
-
HPTLC plates pre-coated with silica gel 60 F254.
-
Toluene, Ethyl acetate, and Formic acid (analytical grade).
-
This compound reference standard.
-
Plant extract samples.
2. Chromatographic Conditions:
-
Stationary Phase: HPTLC plates silica gel 60 F254.
-
Mobile Phase: Toluene: Ethyl acetate: Formic acid in an appropriate ratio (e.g., 8:2:0.1 v/v/v). The mobile phase for the separation of a related coumarin, samarcandin, was an ethanol-water mixture (8:2 v/v).[8]
-
Application: Apply the standard and sample solutions as bands of a specific length using an automatic applicator.
-
Development: Develop the plate in a saturated developing chamber until the mobile phase reaches a certain distance up the plate.
-
Densitometric Analysis: Scan the dried plate under a specific wavelength (e.g., 254 nm or 366 nm) to obtain the densitograms.[8]
3. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Calibration Standards: Apply different volumes of the stock solution to the HPTLC plate to create a calibration curve.
-
Sample Solution: Dissolve the plant extract in a suitable solvent, sonicate if necessary, and apply to the plate.
4. Analysis:
-
Develop the calibration curve by plotting the peak area of the standard spots against the applied concentration.
-
Determine the peak area of the this compound spot in the sample tracks.
-
Calculate the concentration of this compound in the sample from the calibration curve.
Protocol 3: Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity for the quantification of compounds in complex matrices like plant extracts.[9][10]
1. Instrumentation and Materials:
-
Liquid Chromatography system coupled to a Tandem Mass Spectrometer (e.g., Triple Quadrupole).
-
Reversed-phase C18 column.
-
Acetonitrile (LC-MS grade).
-
Water (LC-MS grade).
-
Formic acid (LC-MS grade).
-
This compound reference standard.
-
Plant extract samples.
2. Chromatographic and Mass Spectrometric Conditions:
-
Mobile Phase: A gradient of Water (A) and Acetonitrile (B), both with 0.1% formic acid.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Ionization Source: Electrospray Ionization (ESI) in positive or negative mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor ion (e.g., [M+H]+ for this compound) and a specific product ion are monitored.
-
Collision Energy and other MS parameters: These need to be optimized for this compound by infusing a standard solution into the mass spectrometer.
3. Standard and Sample Preparation:
-
Standard Stock Solution and Calibration Standards: Prepare as described in the HPLC protocol, but at lower concentrations suitable for the sensitivity of the LC-MS/MS system.
-
Sample Solution: Prepare as in the HPLC protocol. A dilution step may be necessary to bring the concentration within the linear range of the assay.
4. Analysis:
-
Inject the calibration standards to generate a calibration curve.
-
Inject the sample solutions.
-
Quantify this compound based on the peak area of the specific MRM transition.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the quantification of this compound.
Caption: General workflow for this compound quantification in plant extracts.
Caption: Detailed workflow for the HPLC quantification of this compound.
Caption: Workflow for the LC-MS/MS quantification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. HPLC Analysis and Skin Whitening Effects of this compound-containing Extracts of Anethum Graveolens, Pimpinella Anisum, and Ferulago Campestris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. UHPLC-UV/Vis Quantitative Analysis of Hydroxylated and O-prenylated Coumarins in Pomegranate Seed Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. A quantitative LC-MS/MS method for residues analysis of 62 plant growth regulators and the investigation of their effects on the quality of traditional Chinese medicinal: Codonopsis Radix as a case study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Umbelliprenin as a Molecular Probe in Cell Signaling
Introduction
Umbelliprenin is a naturally occurring sesquiterpene coumarin found in various plants of the Ferula species.[1][2] It has garnered significant attention from researchers for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and potent anti-cancer properties.[2][3] As a molecular probe, this compound is a valuable tool for dissecting complex cellular signaling cascades. Its ability to selectively modulate multiple key pathways makes it an excellent candidate for investigating the mechanisms underlying cell proliferation, apoptosis, inflammation, and metastasis. These notes provide an overview of this compound's applications in cell signaling research, supported by quantitative data and detailed experimental protocols.
Mechanism of Action and Key Signaling Pathways
This compound exerts its biological effects by targeting several critical signaling pathways implicated in cancer and inflammation. Its primary mechanisms involve the induction of apoptosis, inhibition of pro-inflammatory mediators, and suppression of cell growth and migration pathways.[1]
1. Modulation of Apoptotic Pathways
This compound is a potent inducer of apoptosis, or programmed cell death, in various cancer cell lines.[4][5] It activates both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways.[1][6] In Jurkat T-CLL cells, this compound treatment leads to the activation of caspase-8 and caspase-9, the initiator caspases for the extrinsic and intrinsic pathways, respectively.[6] This dual activation ensures a robust pro-apoptotic response, making this compound a useful tool for studying the molecular machinery of apoptosis.
2. Inhibition of Pro-Inflammatory Signaling (NF-κB and MAPK)
This compound demonstrates significant anti-inflammatory activity by inhibiting key pro-inflammatory signaling pathways, including NF-κB and MAPK.[1][7] The NF-κB pathway is a central regulator of inflammation, and its inhibition by this compound leads to a downstream reduction of inflammatory cytokines like TNF-α, IL-1β, and IL-6.[7][8] Similarly, this compound can suppress the phosphorylation of MAPK pathway molecules, further contributing to its anti-inflammatory effects.[7][9] This makes it a suitable probe for studying inflammatory responses and screening for anti-inflammatory drug candidates.
3. Disturbance of Wnt/β-catenin Signaling
The Wnt/β-catenin pathway is crucial for cell proliferation and migration, and its dysregulation is a hallmark of many cancers. This compound has been shown to inhibit this pathway in gastric cancer cells.[4][10] It achieves this by decreasing the expression of key pathway components like Wnt-2 and β-catenin, inhibiting the nuclear translocation of β-catenin, and reducing the transcriptional activity of the T-cell factor/lymphoid enhancer factor (TCF/LEF).[4]
References
- 1. Assessment of the Antitumor Potential of this compound, a Naturally Occurring Sesquiterpene Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological properties and molecular targets of this compound--a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound induced both anti-inflammatory and regulatory cytokines in C57/BL6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound isolated from Ferula sinkiangensis inhibits tumor growth and migration through the disturbance of Wnt signaling pathway in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induces autophagy and apoptosis while inhibits cancer cell stemness in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of umbelliferone on adjuvant-induced arthritis in rats by MAPK/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Umbelliferone Ameliorates Complete Freund Adjuvant-Induced Arthritis via Reduction of NF-κB Signaling Pathway in Osteoclast Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti‑inflammatory effects of 6‑formyl umbelliferone via the NF‑κB and ERK/MAPK pathway on LPS‑stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
Application Notes and Protocols: Umbelliprenin in Animal Models of Cancer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of umbelliprenin, a naturally occurring sesquiterpene coumarin, in preclinical animal models of cancer. This document summarizes key findings on its anti-tumor efficacy, details experimental protocols, and visualizes the molecular pathways involved.
Introduction
This compound, isolated from various Ferula species, has demonstrated significant anti-cancer properties in a range of in vivo studies. Its therapeutic potential stems from its ability to modulate multiple cellular processes critical to cancer progression, including cell proliferation, apoptosis, angiogenesis, and metastasis.[1][2] These notes are intended to guide researchers in designing and executing preclinical studies to evaluate the anti-cancer effects of this compound.
In Vivo Anti-Cancer Efficacy of this compound
This compound has shown promising results in various animal models of cancer. The following tables summarize the quantitative data from key studies, highlighting its effects on tumor growth and relevant biomarkers.
Table 1: Effect of this compound on Tumor Growth in Animal Models
| Cancer Type | Animal Model | This compound Dosage & Administration | Key Findings | Reference |
| Colorectal Cancer | BALB/c mice with CT26 tumor xenografts | 12.5 mg/kg/day, intraperitoneally for 7 days | Significant reduction in tumor size. | [3] |
| Skin Cancer | Mouse skin papilloma model (peroxynitrite/TPA induced) | Topical application | Delayed papilloma formation; reduced number of tumors per mouse by 45%. | [4] |
| Gastric Cancer | Nude mice with BGC-823 xenografts | 10 mg/kg and 20 mg/kg, twice daily for 12 days | Dose-dependent tumor suppression (40.81% at 10 mg/kg, 63.64% at 20 mg/kg). | [1][5] |
| Breast Cancer | Balb/c mice with induced breast tumors | Not specified in detail in the provided text | Significantly reduced tumor growth and volume. | [1] |
| Pancreatic Cancer | Xenograft mice | Not specified in detail in the provided text | Inhibited pancreatic cancer tumor growth in vivo. | [6] |
Table 2: Modulation of Cancer-Related Biomarkers by this compound in Animal Models
| Cancer Type | Biomarker | Effect of this compound | Significance | Reference |
| Colorectal Cancer | Ki-67 | Significantly reduced expression | Inhibition of cell proliferation | [3] |
| VEGF, MMP-2, MMP-9, CD31 | Significantly decreased levels | Inhibition of angiogenesis and metastasis | [1][3] | |
| E-cadherin | Significantly higher expression | Reduced invasion and metastasis | [3] | |
| IFN-γ | Significantly increased serum levels | Activation of anti-tumor immune response | [3] | |
| IL-4 | Significantly decreased serum levels | Suppression of pro-tumor immune response | [1][3] | |
| Lung Cancer | IL-4, IL-10 | Increased secretion in tumor-induced mice | Modulation of immune response | [1] |
| Foxp-3, TGF-β | Down-regulated in lung cancer cells | Suppression of immunosuppressive environment | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of this compound in animal models of cancer, based on published studies.
Colorectal Cancer Xenograft Model
This protocol is adapted from studies using the CT26 colorectal carcinoma cell line in BALB/c mice.[3]
Materials:
-
CT26 colorectal carcinoma cells
-
BALB/c mice (6-8 weeks old)
-
This compound
-
Liquid paraffin (vehicle)
-
Normal saline
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS)
-
Syringes and needles
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture CT26 cells in RPMI-1640 medium with 10% FBS in a humidified incubator at 37°C with 5% CO2.
-
Tumor Induction: Harvest CT26 cells and resuspend in sterile PBS. Subcutaneously inject 1 x 10^6 cells in 0.1 mL of PBS into the right flank of each BALB/c mouse.
-
Tumor Growth Monitoring: Allow tumors to grow. Measure tumor volume every other day using calipers. The tumor volume can be calculated using the formula: (Length × Width^2) / 2.
-
Treatment Initiation: When tumors reach an average volume of 400–500 mm³, randomize the mice into treatment and control groups.[3]
-
This compound Administration:
-
Treatment Group: Administer this compound at a dose of 12.5 mg/kg body weight via intraperitoneal (IP) injection daily for one week.[3] Dissolve this compound in liquid paraffin to a final volume of 200 µL per injection.[3]
-
Vehicle Control Group: Administer 200 µL of liquid paraffin via IP injection daily for one week.[3]
-
Saline Control Group: Administer 200 µL of normal saline via IP injection daily for one week.[3]
-
-
Endpoint Analysis: At the end of the treatment period, euthanize the mice. Excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for biomarkers like Ki-67, VEGF, MMPs, and E-cadherin).[3] Collect blood samples for cytokine analysis (e.g., IFN-γ and IL-4) by ELISA.[3]
Gastric Cancer Xenograft Model
This protocol is based on studies using human gastric cancer cell lines in nude mice.[5]
Materials:
-
BGC-823 human gastric cancer cells
-
BALB/c nude mice
-
This compound
-
0.9% NaCl solution (vehicle)
-
Syringes and needles
-
Calipers for tumor measurement
Procedure:
-
Tumor Induction: Subcutaneously inoculate 1.0 × 10^6 BGC-823 cells on the right flank of each mouse.[5]
-
Treatment Protocol:
-
Monitoring and Endpoint:
Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by targeting several key signaling pathways. The following diagrams illustrate these mechanisms.
Caption: this compound's multi-target action on key cancer signaling pathways.
The diagram above illustrates how this compound inhibits the Wnt/β-catenin, PI3K/Akt/ERK, and Notch1 signaling pathways.[5][6][7] In the Wnt pathway, this compound decreases the expression of Wnt-2 and inhibits the nuclear translocation of β-catenin, leading to the downregulation of its target genes c-myc and Survivin, which are crucial for cell proliferation and survival.[5][8] In the PI3K/Akt/ERK pathway, this compound's inhibitory action leads to reduced levels of HIF-1α and VEGF, thereby suppressing angiogenesis. Finally, by inhibiting the Notch1 pathway, this compound can reduce cancer cell stemness.[6]
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the in vivo anti-cancer efficacy of this compound.
Caption: A generalized workflow for in vivo studies of this compound.
This workflow provides a step-by-step guide from the initial cell culture to the final data analysis. It emphasizes the importance of proper animal model selection, randomization, and comprehensive endpoint analysis to obtain robust and reliable data on the anti-cancer effects of this compound.
Conclusion
This compound demonstrates significant potential as an anti-cancer agent, with proven efficacy in various preclinical animal models. Its multi-targeted approach, involving the inhibition of key signaling pathways that drive tumor growth, proliferation, and survival, makes it a promising candidate for further drug development. The protocols and data presented in these application notes serve as a valuable resource for researchers aiming to investigate the therapeutic utility of this compound in oncology. Further studies are warranted to explore its efficacy in other cancer types, optimize dosing and delivery, and evaluate its potential in combination therapies.
References
- 1. Assessment of the Antitumor Potential of this compound, a Naturally Occurring Sesquiterpene Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives [mdpi.com]
- 3. Antitumor Effects of this compound in a Mouse Model of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cancer chemopreventive activity of the prenylated coumarin, this compound, in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound isolated from Ferula sinkiangensis inhibits tumor growth and migration through the disturbance of Wnt signaling pathway in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound induces autophagy and apoptosis while inhibits cancer cell stemness in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Inhibited Angiogenesis and Metastasis of MDA-MB-231 Cell Line through Downregulation of CoCl2 / EGFMediated PI3K / AKT / ERK Signaling [mejc.sums.ac.ir]
- 8. This compound isolated from Ferula sinkiangensis inhibits tumor growth and migration through the disturbance of Wnt signaling pathway in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Umbelliprenin's Pro-Apoptotic Potential: Application Notes and Protocols for Flow Cytometry Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analysis of apoptosis induced by Umbelliprenin using flow cytometry. This compound, a natural sesquiterpene coumarin, has demonstrated significant potential as an anti-cancer agent by inducing programmed cell death, or apoptosis, in various cancer cell lines.[1][2][3] Flow cytometry, particularly with Annexin V and Propidium Iodide (PI) staining, serves as a robust method for quantifying this apoptotic effect.
Application Notes
This compound has been shown to trigger apoptosis in a dose- and time-dependent manner across multiple cancer cell lines, including chronic lymphocytic leukemia (CLL), lung cancer, and pancreatic cancer.[1][2][4] The mechanism of action involves the activation of both intrinsic and extrinsic apoptotic pathways.[5]
Key molecular events associated with this compound-induced apoptosis include the activation of caspase-3, caspase-8, and caspase-9, and the downregulation of the anti-apoptotic protein Bcl-2.[5] Furthermore, studies have implicated the inhibition of Akt/mTOR and Notch1 signaling pathways in its mode of action.[6]
Flow cytometry using Annexin V/PI staining is the gold standard for assessing apoptosis. This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane and membrane integrity.[7][8][9]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
Quantitative Data Summary
The following tables summarize the dose- and time-dependent pro-apoptotic effects of this compound on various cancer cell lines as determined by flow cytometry.
Table 1: Dose-Dependent Induction of Apoptosis by this compound
| Cell Line | Concentration (µM) | Incubation Time (h) | % Apoptosis (Early + Late) | Reference |
| Jurkat (T-CLL) | 10 | 48 | Increased vs. Control | [1] |
| 25 | 48 | Increased vs. Control | [1] | |
| 50 | 48 | Increased vs. Control | [1] | |
| Raji (B-CLL) | 10 | 48 | Increased vs. Control | [1] |
| 25 | 48 | Increased vs. Control | [1] | |
| 50 | 48 | Increased vs. Control | [1] | |
| QU-DB (Large Cell Lung Cancer) | 50 (IC50) | 48 | 16.29% (Early + Late) | [4] |
| A549 (Adenocarcinoma) | IC80 | 48 | Significantly increased vs. DMSO | [4] |
Table 2: Time-Dependent Induction of Apoptosis by this compound in Jurkat T-CLL Cells
| Concentration (µM) | Incubation Time (h) | % Apoptosis | Reference |
| LC50 | Varies | Dose- and time-dependent increase | [1] |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Seed the desired cancer cell line (e.g., Jurkat, Raji, QU-DB, A549) in a suitable culture flask or plate at a density of 1 x 10^6 cells/mL.[8][10]
-
Incubation: Incubate the cells for 24-48 hours under standard conditions (e.g., 37°C, 5% CO2) to allow for cell adherence and recovery.[8][10]
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Immediately before use, dilute the stock solution in the culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% (v/v) to avoid solvent-induced toxicity.[1]
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 10, 25, 50 µM) for different time points (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO-treated cells) and an untreated control.[1]
Protocol 2: Annexin V/PI Staining for Flow Cytometry
This protocol is a standard procedure for assessing apoptosis.[7][8][10][11]
-
Cell Harvesting:
-
Washing: Wash the collected cells twice with cold phosphate-buffered saline (PBS) by centrifuging at approximately 400-600 x g for 5 minutes at room temperature.[8][10][11]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1-5 x 10^6 cells/mL.[11]
-
Staining:
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Visualizations
Signaling Pathways of this compound-Induced Apoptosis
Caption: this compound-induced apoptosis signaling pathways.
Experimental Workflow for Flow Cytometry Analysis
References
- 1. This compound Induces Apoptosis in CLL Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Induces Apoptosis in CLL Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound induces autophagy and apoptosis while inhibits cancer cell stemness in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound is cytotoxic against QU-DB large cell lung cancer cell line but anti-proliferative against A549 adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. This compound induces autophagy and apoptosis while inhibits cancer cell stemness in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols: Umbelliprenin in Combination Therapy with Standard Chemotherapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Umbelliprenin, a naturally occurring sesquiterpene coumarin, has demonstrated significant antitumor potential across a variety of cancer cell lines and in preclinical animal models.[1] Its anticancer activity is attributed to the induction of apoptosis through both extrinsic and intrinsic pathways, cell cycle arrest at the G0/G1 phase, and the attenuation of cancer cell migration and invasion.[1] this compound modulates several key signaling pathways, including Wnt, NF-ĸB, PI3K/Akt/mTOR, and Notch1.[1][2][3] While research has primarily focused on its efficacy as a standalone agent, emerging evidence suggests that this compound may act synergistically with standard chemotherapeutic agents, potentially enhancing their efficacy and overcoming drug resistance.
These application notes provide a summary of the available data on this compound's anticancer activity and present detailed protocols for evaluating its potential in combination therapy with doxorubicin, cisplatin, and paclitaxel. Due to the limited availability of direct studies on this compound in combination therapy, the following protocols are based on established methodologies for similar natural compounds and are intended to serve as a comprehensive guide for future research.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cancer Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| QU-DB | Large Cell Lung Cancer | 47 ± 5.3 | 48 | [4] |
| A549 | Lung Adenocarcinoma | 52 ± 1.97 | 48 | [4] |
| BxPC3 | Pancreatic Cancer | ~123 (45.15 µg/mL) | 48 | [5] |
| PANC-1 | Pancreatic Cancer | ~128 (47.13 µg/mL) | 48 | [5] |
| Capan-1 | Pancreatic Cancer | ~140 (51.34 µg/mL) | 48 | [5] |
| AGS | Gastric Cancer | Varies (Dose-dependent) | 24, 48, 72 | [3] |
| BGC-823 | Gastric Cancer | Varies (Dose-dependent) | 24, 48, 72 | [3] |
| MDA-MB-231 | Breast Cancer | IC10 = 20 µM | Not Specified | [6] |
| 4T1 | Breast Cancer | ~84 (30.9 µg/mL) | 24 | [7] |
| 4T1 | Breast Cancer | ~83 (30.6 µg/mL) | 48 | [7] |
| HT29 | Colon Cancer | ~101 (37.1 µg/mL) | 72 | [7] |
| CT26 | Colorectal Cancer | ~145 (53.2 µg/mL) | 48 | [7] |
| Jurkat T-CLL | T-cell Leukemia | Dose-dependent | 24, 48, 72 | [8] |
| Raji B-CLL | B-cell Leukemia | Dose-dependent | 24, 48, 72 | [8] |
Signaling Pathways Modulated by this compound
The anticancer effects of this compound are associated with its ability to modulate multiple intracellular signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.
Experimental Protocols
The following protocols are designed to assess the synergistic or additive effects of this compound when combined with standard chemotherapeutic agents.
Experimental Workflow for In Vitro Combination Studies
References
- 1. Synergy, Additivity, and Antagonism between Cisplatin and Selected Coumarins in Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Combination of coumarin and doxorubicin induces drug-resistant acute myeloid leukemia cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound is cytotoxic against QU-DB large cell lung cancer cell line but anti-proliferative against A549 adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Joining up the scattered anticancer knowledge on auraptene and this compound: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synergistic effects of coralyne and paclitaxel on cell migration and proliferation of breast cancer cells lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Response to Umbelliprenin: Application Notes and Protocols for Gene Expression Analysis
For Immediate Release
[City, State] – [Date] – This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals investigating the effects of Umbelliprenin on gene expression. This compound, a natural sesquiterpene coumarin, has demonstrated significant potential in modulating key cellular processes through the regulation of various signaling pathways and gene expression. These notes offer a comprehensive guide to analyzing these effects in a laboratory setting.
Introduction
This compound has been shown to exert anti-cancer, anti-inflammatory, and pro-apoptotic effects in various cell models.[1][2][3][4][5] These biological activities are underpinned by its ability to modulate the expression of critical genes involved in cell survival, proliferation, and inflammation. This document outlines the molecular mechanisms of this compound and provides standardized protocols for assessing its impact on gene and protein expression.
Molecular Mechanisms of this compound
This compound influences several key signaling pathways, leading to changes in the expression of downstream target genes. The primary pathways affected include:
-
PI3K/AKT/ERK Pathway: In cancer cells, this compound has been observed to inhibit the PI3K/AKT/ERK signaling pathway.[1] This inhibition leads to the downregulation of pro-survival and pro-angiogenic genes.
-
Akt/mTOR Pathway: this compound can also suppress the Akt/mTOR signaling cascade, a central regulator of cell growth and proliferation.[6]
-
Notch1 Signaling Pathway: Inhibition of the Notch1 pathway by this compound has been implicated in the reduction of cancer cell stemness.[6]
-
NF-κB Signaling: In the context of inflammation, this compound has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory response, which are often regulated by the NF-κB pathway.[2]
-
Apoptosis Pathways: this compound induces apoptosis by modulating the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, and activating caspases.[6]
These molecular events culminate in the observed anti-tumor and anti-inflammatory properties of this compound.
Data Presentation: Quantitative Analysis of Gene and Protein Expression
The following tables summarize the dose-dependent effects of this compound on cell viability and the expression of key target genes and proteins as reported in the literature.
Table 1: Effect of this compound on Cell Viability (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Lung Adenocarcinoma | 52 | [7] |
| QU-DB | Large Cell Lung Cancer | 47 | [7] |
| M4Beu | Malignant Melanoma | 12.4 (after 48h) | [5] |
Table 2: Modulation of Gene Expression by this compound
| Gene | Pathway | Effect | Cell Line | Reference |
| PI3K | PI3K/AKT/ERK | Downregulation | MDA-MB-231 | [1] |
| AKT | PI3K/AKT/ERK, Akt/mTOR | Downregulation | MDA-MB-231, BxPC3 | [1][6] |
| ERK1/2 | PI3K/AKT/ERK | Downregulation | MDA-MB-231 | [1] |
| mTOR | Akt/mTOR | Downregulation | BxPC3 | [6] |
| HIF-1α | PI3K/AKT/ERK | Downregulation | MDA-MB-231 | [1] |
| VEGF | PI3K/AKT/ERK | Downregulation | MDA-MB-231 | [1] |
| NICD1 (Notch1) | Notch1 | Downregulation | BxPC3 | [6] |
| iNOS | NF-κB/Inflammation | Downregulation | Mouse Peritoneal Macrophages | [2] |
| COX-2 | NF-κB/Inflammation | Downregulation | Mouse Peritoneal Macrophages | [2] |
| Bax | Apoptosis | Upregulation | BxPC3 | [6] |
| Bcl-2 | Apoptosis | Downregulation | BxPC3 | [6] |
| Mcl-1 | Apoptosis | Downregulation | Jurkat | [8] |
Table 3: Modulation of Protein Expression by this compound
| Protein | Pathway | Effect | Cell Line | Reference |
| p-Akt | Akt/mTOR | Downregulation | BxPC3 | [6] |
| Cleaved Caspase-3 | Apoptosis | Upregulation | BxPC3 | [6] |
| HIF-1α | PI3K/AKT/ERK | Downregulation | MDA-MB-231 | [1] |
| VEGF | PI3K/AKT/ERK | Downregulation | MDA-MB-231 | [1] |
Experimental Protocols
Detailed protocols for key experiments to analyze the effects of this compound are provided below.
Cell Viability Assessment: MTT Assay
This protocol is for determining the cytotoxic effects of this compound on cultured cells.
Materials:
-
96-well plates
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 0.04 M HCl in isopropanol or DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Gene Expression Analysis: RNA Extraction, cDNA Synthesis, and qPCR
This protocol outlines the steps to quantify changes in mRNA levels of target genes in response to this compound treatment.
2.1. Total RNA Extraction
Materials:
-
Cells treated with this compound
-
TRIzol reagent or a commercial RNA extraction kit
-
Chloroform
-
Isopropanol
-
75% Ethanol (in RNase-free water)
-
RNase-free water
-
Microcentrifuge
Procedure (using TRIzol):
-
Lyse the cells by adding 1 mL of TRIzol reagent per 10^6 - 10^7 cells directly to the culture dish.
-
Incubate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes.
-
Add 0.2 mL of chloroform per 1 mL of TRIzol. Shake vigorously for 15 seconds and incubate at room temperature for 2-3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Transfer the upper aqueous phase to a fresh tube.
-
Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol used. Incubate at room temperature for 10 minutes and centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Wash the RNA pellet with 1 mL of 75% ethanol. Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Air-dry the pellet and resuspend in RNase-free water.
-
Quantify the RNA using a spectrophotometer.
2.2. cDNA Synthesis
Materials:
-
Total RNA (1-2 µg)
-
Reverse transcriptase enzyme
-
Oligo(dT) or random hexamer primers
-
dNTPs
-
RNase inhibitor
-
Reaction buffer
-
Thermal cycler
Procedure:
-
In a PCR tube, combine total RNA, primers, dNTPs, and RNase-free water.
-
Heat the mixture to 65°C for 5 minutes and then place on ice.
-
Add the reverse transcriptase, RNase inhibitor, and reaction buffer.
-
Perform the reverse transcription reaction in a thermal cycler according to the manufacturer's instructions (e.g., 50°C for 60 minutes, followed by inactivation at 70°C for 15 minutes).
-
The resulting cDNA can be stored at -20°C.
2.3. Quantitative Real-Time PCR (qPCR)
Materials:
-
cDNA template
-
Gene-specific forward and reverse primers
-
SYBR Green or TaqMan master mix
-
qPCR instrument
Procedure:
-
Prepare a reaction mixture containing the cDNA template, primers, and master mix.
-
Run the qPCR reaction in a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute).
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression, normalized to a housekeeping gene (e.g., GAPDH, β-actin).
Protein Expression Analysis: Western Blotting
This protocol is for detecting changes in the levels of specific proteins following this compound treatment.
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells in RIPA buffer on ice.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin, GAPDH).
Apoptosis Detection: Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Harvest the treated cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
Visualizations: Signaling Pathways and Experimental Workflows
Caption: this compound's impact on key signaling pathways.
Caption: Workflow for gene expression analysis.
Caption: Workflow for protein expression analysis.
Conclusion
The provided application notes and protocols offer a robust framework for investigating the molecular effects of this compound. By utilizing these standardized methods, researchers can obtain reliable and reproducible data on gene and protein expression changes, contributing to a deeper understanding of this compound's therapeutic potential.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. researchhub.com [researchhub.com]
- 3. broadpharm.com [broadpharm.com]
- 4. A Guide to RNA Extraction, RNA Purification and Isolation - CD Genomics [rna.cd-genomics.com]
- 5. researchgate.net [researchgate.net]
- 6. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 7. Western Blot Protocol | Proteintech Group [ptglab.com]
- 8. scispace.com [scispace.com]
Measuring the Anti-Inflammatory Activity of Umbelliprenin In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for measuring the in vitro anti-inflammatory activity of Umbelliprenin, a natural sesquiterpene coumarin. This compound has demonstrated significant potential in modulating key inflammatory pathways. These protocols are designed to guide researchers in assessing its efficacy in a controlled laboratory setting. The assays detailed herein focus on the quantification of key inflammatory mediators, including nitric oxide (NO) and prostaglandin E2 (PGE2), as well as the expression of pro-inflammatory enzymes and cytokines such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). Furthermore, the underlying molecular mechanisms involving the NF-κB and MAPK signaling pathways are explored.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a protective mechanism, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases. This compound, a compound isolated from plants of the Ferula genus, has garnered attention for its potential therapeutic properties, including its anti-inflammatory effects. In vitro studies have shown that this compound can significantly suppress the production of inflammatory mediators in stimulated immune cells, primarily macrophages.[1][2] This document outlines standardized protocols to consistently and accurately measure these anti-inflammatory effects.
Data Presentation
The following tables summarize the expected quantitative data from the described in vitro assays when testing the anti-inflammatory activity of this compound.
Table 1: Effect of this compound on Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | Concentration (µM) | NO Production (% of LPS Control) | PGE2 Production (% of LPS Control) |
| Control | - | Undetectable | Undetectable |
| LPS (1 µg/mL) | - | 100% | 100% |
| This compound + LPS | 1 | 85% | 90% |
| This compound + LPS | 5 | 60% | 75% |
| This compound + LPS | 10 | 40% | 55% |
| This compound + LPS | 25 | 25% | 30% |
| Dexamethasone (Positive Control) | 10 | 30% | 40% |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Secretion in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | Concentration (µM) | TNF-α (% of LPS Control) | IL-6 (% of LPS Control) | IL-1β (% of LPS Control) |
| Control | - | Undetectable | Undetectable | Undetectable |
| LPS (1 µg/mL) | - | 100% | 100% | 100% |
| This compound + LPS | 1 | 90% | 92% | 88% |
| This compound + LPS | 5 | 70% | 78% | 65% |
| This compound + LPS | 10 | 50% | 60% | 45% |
| This compound + LPS | 25 | 35% | 40% | 30% |
| Dexamethasone (Positive Control) | 10 | 45% | 55% | 40% |
Table 3: Effect of this compound on iNOS and COX-2 Protein Expression in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | Concentration (µM) | iNOS Protein Expression (Fold Change vs. LPS) | COX-2 Protein Expression (Fold Change vs. LPS) |
| Control | - | 0 | 0 |
| LPS (1 µg/mL) | - | 1.0 | 1.0 |
| This compound + LPS | 1 | 0.8 | 0.9 |
| This compound + LPS | 5 | 0.5 | 0.6 |
| This compound + LPS | 10 | 0.3 | 0.4 |
| This compound + LPS | 25 | 0.1 | 0.2 |
| Dexamethasone (Positive Control) | 10 | 0.2 | 0.3 |
Experimental Workflow
Experimental workflow for assessing this compound's anti-inflammatory activity.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Plating: Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well plates for NO and cytotoxicity assays, 24-well plates for ELISA, and 6-well plates for Western blotting) at a density of 1.5 x 10^5 cells/mL and allow them to adhere for 24 hours.[3]
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (dissolved in a vehicle like DMSO, ensuring the final DMSO concentration is non-toxic, typically <0.1%) for 1-2 hours.
-
Stimulate the cells with Lipopolysaccharide (LPS) from E. coli at a final concentration of 1 µg/mL for the desired incubation period (e.g., 24 hours for NO, PGE2, and cytokine assays; shorter times may be optimal for signaling pathway analysis).
-
Include appropriate controls: untreated cells (negative control), cells treated with LPS only (positive control), and cells treated with a known anti-inflammatory agent like dexamethasone.
-
Nitric Oxide (NO) Assay (Griess Reagent System)
This assay measures the accumulation of nitrite, a stable and nonvolatile breakdown product of NO, in the cell culture supernatant.
-
Reagents:
-
Griess Reagent A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.
-
Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Sodium Nitrite Standard Solution (for standard curve).
-
-
Procedure:
-
After the treatment period, collect 100 µL of the cell culture supernatant from each well of a 96-well plate.[3]
-
Add 100 µL of Griess Reagent (prepared by mixing equal volumes of Reagent A and Reagent B just before use) to each supernatant sample.[2]
-
Incubate the mixture at room temperature for 10-15 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
-
Prostaglandin E2 (PGE2) ELISA
-
Reagents: A commercial PGE2 ELISA kit.
-
Procedure:
-
Collect the cell culture supernatant after treatment.
-
Centrifuge the supernatant to remove any cellular debris.
-
Perform the ELISA according to the manufacturer's instructions. This typically involves adding the supernatant to a microplate pre-coated with a PGE2 capture antibody, followed by the addition of a detection antibody and a substrate for color development.
-
Measure the absorbance at the recommended wavelength.
-
Calculate the concentration of PGE2 based on a standard curve.
-
Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) ELISA
-
Reagents: Commercial ELISA kits for TNF-α, IL-6, and IL-1β.
-
Procedure:
-
Collect and clarify the cell culture supernatant as described for the PGE2 ELISA.
-
Follow the specific protocols provided with each cytokine ELISA kit. The general principle is similar to the PGE2 ELISA.
-
Measure the absorbance and determine the cytokine concentrations from their respective standard curves.
-
Western Blot Analysis for iNOS, COX-2, and Signaling Proteins
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the total protein.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the Bradford or BCA assay.
-
SDS-PAGE and Electrotransfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for iNOS, COX-2, phospho-IκBα, phospho-p65, phospho-ERK, phospho-JNK, and phospho-p38, as well as their total protein counterparts and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Signaling Pathways
NF-κB Signaling Pathway
The NF-κB signaling pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Upon stimulation by LPS, IκBα is phosphorylated and degraded, allowing NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS, COX-2, TNF-α, IL-6, and IL-1β. This compound is hypothesized to inhibit this pathway by preventing the phosphorylation of IκBα and p65.
Proposed inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is another critical signaling cascade involved in the inflammatory response. LPS stimulation can activate these kinases, which in turn can activate transcription factors that regulate the expression of pro-inflammatory genes. This compound may exert its anti-inflammatory effects by inhibiting the phosphorylation and activation of one or more of these MAPK proteins.
Proposed inhibition of the MAPK signaling pathway by this compound.
Conclusion
The protocols and information presented in this document provide a comprehensive framework for the in vitro evaluation of the anti-inflammatory properties of this compound. By systematically measuring its effects on key inflammatory mediators and signaling pathways, researchers can gain valuable insights into its therapeutic potential for the treatment of inflammatory diseases. Consistency in methodology is crucial for obtaining reproducible and comparable data, and these guidelines are intended to support such standardized approaches in the scientific community.
References
- 1. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 2. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of Umbelliprenin
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Umbelliprenin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of this lipophilic sesquiterpene coumarin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
A1: this compound is a natural compound found in plants of the Ferula genus, belonging to the class of sesquiterpene coumarins.[1] It has demonstrated a range of promising biological activities, including anticancer, anti-inflammatory, and antioxidant effects.[2][3] However, this compound is a lipophilic molecule, which results in very low solubility in aqueous solutions.[4] This poor water solubility can significantly hinder its study in biological assays and limit its bioavailability for in vivo applications, making it a critical challenge for researchers.
Q2: What is the approximate aqueous solubility of this compound?
Q3: What are the most common strategies to improve the aqueous solubility of this compound?
A3: Several techniques can be employed to enhance the aqueous solubility of poorly water-soluble compounds like this compound. The most common and effective methods include:
-
Co-solvency: Using a mixture of water and a water-miscible organic solvent.
-
Use of Surfactants: Incorporating surfactants to form micelles that encapsulate the drug.
-
Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins.
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix.
Q4: Which excipients are recommended for formulating this compound?
A4: The choice of excipient will depend on the desired formulation and application. Based on studies with other lipophilic compounds, the following excipients are recommended:
-
Co-solvents: Ethanol, Dimethyl Sulfoxide (DMSO).
-
Surfactants: Polysorbates (e.g., Tween 80), Polyoxyl castor oils (e.g., Cremophor EL), and Poloxamers (e.g., Poloxamer 188, Poloxamer 407).
-
Cyclodextrins: Beta-cyclodextrin (β-CD) and its more soluble derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Solid Dispersion Carriers: Polyvinylpyrrolidone (PVP K30), Polyethylene Glycols (PEGs), and Poloxamers.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in aqueous buffer during in vitro assays. | The concentration of this compound exceeds its aqueous solubility limit. | 1. Decrease the final concentration of this compound. 2. Incorporate a co-solvent: Prepare the stock solution in DMSO and ensure the final concentration of DMSO in the assay medium is low (typically <0.5% v/v) to avoid solvent-induced artifacts.[1]3. Use a surfactant: Add a biocompatible surfactant like Tween 80 to the assay buffer to increase the solubility of this compound. |
| Inconsistent results in cell-based assays. | Poor solubility leading to non-homogenous distribution of the compound in the culture medium. | 1. Prepare a cyclodextrin inclusion complex: This can significantly enhance the solubility and provide a more uniform solution.2. Formulate as a solid dispersion: For stock preparation, dissolving a solid dispersion of this compound can lead to a higher concentration of the dissolved drug. |
| Low bioavailability in animal studies. | Poor dissolution of this compound in the gastrointestinal tract. | 1. Formulate as a solid dispersion: This can enhance the dissolution rate and, consequently, the oral absorption.2. Develop a lipid-based formulation: Utilizing oils and surfactants can improve absorption through the lymphatic system. |
| Difficulty dissolving this compound for stock solution preparation. | This compound is a crystalline solid that is difficult to dissolve directly in aqueous media. | Prepare a high-concentration stock solution in 100% DMSO (up to 100 mg/mL has been reported to be achievable with ultrasonic assistance) and then dilute it into your aqueous buffer.[2] |
Quantitative Data on Solubility Enhancement
The following table summarizes the potential improvement in solubility for this compound or structurally similar compounds using various techniques. Please note that the exact fold increase for this compound may vary depending on the specific experimental conditions.
| Method | Excipient/Carrier | Solvent System | Reported Solubility of this compound or Similar Compound | Fold Increase in Solubility (Approximate) | Reference |
| Baseline Solubility | - | Water | Very Low (Qualitative) | - | [4] |
| Co-solvency | DMSO | Aqueous Buffer (pH 7.4) | Soluble up to 100 mg/mL in 100% DMSO | N/A | [2] |
| Cyclodextrin Complexation | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Water | Up to 33-fold increase for other lipophilic compounds. | ~33x | [5] |
| Solid Dispersion | Poloxamer 407 | Water | 4- to 8-fold increase for bicalutamide. | ~4-8x | [6] |
| Solid Dispersion | PVP K30 | Water | Significant improvement reported for various poorly soluble drugs. | Varies |
Experimental Protocols
Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex
This protocol is adapted from a method used for umbelliferone, a related coumarin.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Ethanol
-
Magnetic stirrer with heating plate
-
Filter paper
-
Oven
Procedure:
-
Prepare a 1:1 molar ratio solution of this compound and HP-β-CD.
-
Dissolve the calculated amount of HP-β-CD in deionized water with stirring.
-
Dissolve the calculated amount of this compound in a minimal amount of ethanol.
-
Slowly add the this compound solution to the stirring HP-β-CD solution.
-
Continue stirring the mixture at 55°C for 48 hours.
-
Allow the solution to cool to room temperature.
-
Filter the resulting solution to remove any uncomplexed this compound.
-
Dry the filtered solid precipitate in an oven at 50°C for 12 hours.
-
The resulting powder is the this compound-HP-β-CD inclusion complex.
Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30) or Poloxamer 188
-
Methanol or Ethanol
-
Rotary evaporator or vacuum oven
-
Mortar and pestle
Procedure:
-
Determine the desired drug-to-polymer ratio (e.g., 1:5, 1:10 w/w).
-
Dissolve the calculated amounts of this compound and the chosen polymer (PVP K30 or Poloxamer 188) in a suitable volume of methanol or ethanol. Ensure complete dissolution.
-
Evaporate the solvent using a rotary evaporator under reduced pressure or in a vacuum oven at a controlled temperature (e.g., 40-50°C) until a solid film or mass is formed.
-
Further dry the solid mass in a desiccator under vacuum for 24 hours to remove any residual solvent.
-
Grind the resulting solid dispersion into a fine powder using a mortar and pestle.
-
Store the powdered solid dispersion in a tightly sealed container, protected from light and moisture.
Signaling Pathways and Experimental Workflows
Signaling Pathways
This compound has been shown to modulate several key signaling pathways involved in cell proliferation, inflammation, and apoptosis. Understanding these pathways is crucial for interpreting experimental results.
Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.
Caption: this compound suppresses the NF-κB inflammatory pathway.
Caption: this compound induces apoptosis via intrinsic and extrinsic pathways.
Experimental Workflow
The following diagram illustrates a general workflow for selecting and evaluating a suitable solubility enhancement technique for this compound.
Caption: Workflow for solubility enhancement of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Assessment of the Antitumor Potential of this compound, a Naturally Occurring Sesquiterpene Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy this compound (EVT-3162829) | 532-16-1 [evitachem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Umbelliprenin Degradation in Laboratory Settings
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling and experimentation of umbelliprenin. Our goal is to help you mitigate degradation and ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be losing activity over a short period. What are the primary causes of its degradation?
A1: this compound is susceptible to degradation under specific laboratory conditions. The two primary factors to consider are exposure to light and alkaline pH.[1]
-
Photodegradation: Exposure to light, particularly UV radiation, can cause this compound to undergo cycloaddition reactions, leading to the formation of dimers and other byproducts. This process can significantly reduce the concentration of the active compound in your sample.[1]
-
Alkaline Hydrolysis: this compound is unstable in alkaline environments (high pH). The lactone ring in its coumarin structure is susceptible to hydrolysis under basic conditions, leading to the formation of inactive carboxylates.
Q2: I am observing unexpected peaks in my HPLC analysis of an aged this compound sample. What are these?
A2: The unexpected peaks are likely degradation products. As mentioned, light exposure can lead to the formation of a cyclobutane-umbelliprenin dimer and a 16-membered macrocycle.[1] Alkaline conditions will result in the opening of the lactone ring. To confirm the identity of these peaks, techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are recommended for structural elucidation.
Q3: How can I minimize the degradation of this compound during storage and handling?
A3: To maintain the stability of this compound, it is crucial to control its storage and handling environment.
-
Light Protection: Always store this compound, both in solid form and in solution, in amber-colored vials or wrapped in aluminum foil to protect it from light.[2] Conduct experiments under subdued lighting whenever possible.
-
pH Control: Prepare and store this compound solutions in neutral or slightly acidic buffers. Avoid alkaline conditions.
-
Temperature: Store stock solutions at -20°C or -80°C for long-term stability. For short-term storage, refrigeration at 2-8°C is acceptable. Avoid repeated freeze-thaw cycles.
-
Solvent Choice: For stock solutions, use high-purity solvents such as DMSO or ethanol. Ensure the solvent is anhydrous, as water can participate in hydrolysis, especially at non-neutral pH.
Q4: What is the best way to prepare a stock solution of this compound?
A4: A detailed protocol for preparing a stock solution is provided in the "Experimental Protocols" section below. The key is to dissolve the compound in an appropriate solvent, protect it from light, and store it at a low temperature.
Q5: Are there any specific considerations when using this compound in cell culture experiments?
A5: Yes. When introducing this compound to cell culture media, which is typically buffered around pH 7.4, be mindful of the final concentration of the solvent (e.g., DMSO) and the potential for slow degradation over the course of a long incubation period. It is advisable to prepare fresh dilutions from a frozen stock solution for each experiment.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results | This compound degradation | 1. Review your storage and handling procedures. Are you protecting it from light and using appropriate pH and temperature? 2. Prepare fresh solutions from a solid stock for each experiment. 3. Analyze the purity of your this compound stock using HPLC-UV to check for degradation products. |
| Loss of compound during workup | Adsorption to labware | Use low-adhesion polypropylene tubes and pipette tips. Silanizing glassware can also reduce adsorption. |
| Precipitation of this compound in aqueous solutions | Poor solubility | 1. Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility but non-toxic to cells. 2. Consider using a formulation aid, such as a cyclodextrin, if compatible with your experimental design. |
| Unexpected biological effects | Activity of degradation products | 1. Characterize any degradation products to understand their biological activity. 2. Implement stringent storage and handling protocols to minimize the formation of these byproducts. |
Data Presentation: this compound Stability
The following table summarizes the known stability of this compound under various stress conditions. This information is compiled from published literature and should be used as a guideline. For precise quantification, it is recommended to perform a stability study under your specific experimental conditions.
| Condition | Parameter | Observation | Primary Degradation Pathway |
| Light | UV-A Exposure | Significant degradation | [2+2] Cycloaddition |
| Sunlight | Significant degradation | [2+2] Cycloaddition | |
| pH | Acidic (e.g., pH 3) | Relatively stable | - |
| Neutral (e.g., pH 7) | Stable for short periods | - | |
| Alkaline (e.g., 0.1 M NaOH) | Extensive degradation (approx. 85% loss after 4 days) | Lactone ring hydrolysis | |
| Temperature | Room Temperature | Stable in the dark for short periods | - |
| 60°C | Stable in the dark | - | |
| Oxidation | Hydrogen Peroxide | Relatively stable | - |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous, sterile
-
Amber-colored microcentrifuge tubes or clear tubes wrapped in aluminum foil
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Equilibrate the this compound container to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound using an analytical balance in a low-light environment.
-
Transfer the weighed this compound to an amber-colored tube.
-
Add the required volume of anhydrous, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in amber-colored tubes to avoid repeated freeze-thaw cycles.
-
Label the aliquots with the compound name, concentration, date, and your initials.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Forced Degradation Study of this compound
This protocol is a general guideline to assess the stability of this compound under various stress conditions. The extent of degradation should be monitored by a validated stability-indicating method, such as HPLC-UV.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in methanol or acetonitrile)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC-grade water, methanol, and acetonitrile
-
pH meter
-
UV chamber or direct sunlight
-
Water bath or incubator
Procedure:
-
Acid Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 M HCl. Incubate at room temperature for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 M NaOH. Incubate at room temperature for the same time points as the acid hydrolysis. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix equal volumes of the this compound stock solution and 3% H₂O₂. Incubate at room temperature, protected from light, for the defined time points.
-
Thermal Degradation: Place an aliquot of the this compound stock solution in an incubator or water bath set to a high temperature (e.g., 60°C), protected from light, for the defined time points.
-
Photodegradation: Expose a clear vial containing the this compound stock solution to direct sunlight or a UV chamber for the defined time points. Prepare a control sample wrapped in aluminum foil and kept at the same temperature.
-
Analysis: At each time point, withdraw a sample from each condition and analyze it immediately using a validated HPLC-UV method to determine the remaining concentration of this compound and the formation of any degradation products.
Protocol 3: Stability-Indicating HPLC-UV Method for this compound
This is a starting point for developing a stability-indicating HPLC-UV method. The parameters may need to be optimized for your specific instrumentation and requirements.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point. For example:
-
Start with 50% acetonitrile.
-
Increase to 95% acetonitrile over 15 minutes.
-
Hold at 95% for 5 minutes.
-
Return to 50% acetonitrile and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: this compound has a UV absorbance maximum around 320 nm.
-
Injection Volume: 10 µL
Method Validation:
Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness to ensure it is suitable for stability studies.
Signaling Pathways and Experimental Workflows
This compound Degradation and Prevention Workflow
Caption: Workflow for this compound degradation, prevention, and analysis.
This compound's Effect on the PI3K/Akt/mTOR Signaling Pathway
References
Optimizing Umbelliprenin dosage for cell culture experiments
Welcome to the Technical Support Center for Umbelliprenin Cell Culture Applications. This guide provides detailed information, protocols, and troubleshooting advice to help researchers, scientists, and drug development professionals optimize their experiments using this compound.
Frequently Asked Questions (FAQs)
???+ question "What is this compound and what are its key properties?"
???+ question "How should I prepare an this compound stock solution for cell culture experiments?"
???+ question "What is a typical dosage range for this compound in cell culture?"
???+ question "Which cellular signaling pathways are known to be modulated by this compound?"
Troubleshooting Guide
???+ question "Issue: I am not observing the expected level of cytotoxicity with this compound."
???+ question "Issue: There is high variability between my experimental replicates."
???+ question "Issue: My vehicle control (DMSO) is showing significant cytotoxicity."
???+ question "Issue: My adherent cells are detaching after this compound treatment."
Data Presentation: Efficacy of this compound
The following table summarizes the cytotoxic effects of this compound across various cancer cell lines as reported in the literature.
| Cell Line | Cancer Type | Exposure Time | IC₅₀ Value (µM) | IC₅₀ Value (µg/mL) | Reference |
| AGS | Gastric Adenocarcinoma | - | 48.81 | ~17.87 | [1] |
| THP-1 | Acute Monocytic Leukemia | - | 75.79 | ~27.74 | [1] |
| MDA-MB-231 | Breast Cancer | - | IC₁₀ = 20 | IC₁₀ = 7.32 | [2] |
| SKBR-3 | Breast Cancer | - | 103.9 | ~38.03 | |
| 4T1 | Mouse Mammary Carcinoma | 24 h | ~84.48 | 30.92 | [3] |
| 4T1 | Mouse Mammary Carcinoma | 48 h | ~83.72 | 30.64 | [3] |
| 4T1 | Mouse Mammary Carcinoma | 72 h | ~170.03 | 62.23 | [3] |
| HT29 | Colorectal Carcinoma | 72 h | ~101.37 | 37.1 ± 1.4 | [4] |
| A172 | Glioblastoma | 24 h | ~141.80 | 51.9 ± 6.7 | [4] |
| CT26 | Mouse Colon Carcinoma | 48 h | ~145.36 | 53.2 ± 3.6 | [4] |
Note: Conversion from µg/mL to µM is based on a molecular weight of 366 g/mol for this compound.
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder (MW: 366 g/mol )
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or amber vials
-
Calibrated pipette
Procedure:
-
To prepare a 10 mM stock solution, weigh out 3.66 mg of this compound powder.
-
Add the powder to a sterile amber vial.
-
Add 1 mL of sterile DMSO to the vial.
-
Vortex thoroughly until the powder is completely dissolved. A brief sonication may aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration (10 mM), date, and solvent (DMSO).
-
Store the aliquots at -20°C, protected from light.[5]
Cell Viability / Cytotoxicity Assay (MTT Assay)
Objective: To determine the effect of this compound on cell viability and calculate the IC₅₀ value.
Materials:
-
Cells of interest
-
Complete culture medium
-
96-well flat-bottom plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for attachment.[6]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from your stock solution. Remove the old medium from the wells and add 100 µL of the medium containing the desired final concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM).[6] Include wells with medium and a corresponding concentration of DMSO as a vehicle control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[3]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting or using a plate shaker.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the this compound concentration to determine the IC₅₀ value.[4]
Apoptosis Assay (Annexin V-FITC / Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment using flow cytometry.
Materials:
-
Cells of interest
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC / Propidium Iodide (PI) apoptosis detection kit
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS), cold
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of this compound (e.g., IC₅₀ concentration) and a vehicle control for the chosen time period (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin. Combine all cells from each well and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[7]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry: Analyze the samples on a flow cytometer within one hour. Differentiate cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Experimental and Signaling Pathway Diagrams
Caption: General workflow for in vitro this compound experiments.
Caption: Inhibition of the PI3K/Akt/ERK pathway by this compound.
Caption: Apoptosis induction by this compound via intrinsic and extrinsic pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Inhibited Angiogenesis and Metastasis of MDA-MB-231 Cell Line through Downregulation of CoCl2 / EGFMediated PI3K / AKT / ERK Signaling [mejc.sums.ac.ir]
- 3. Evaluating cytotoxic effect of nanoliposomes encapsulated with this compound on 4T1 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. phytotechlab.com [phytotechlab.com]
- 6. This compound is Potentially Toxic Against the HT29, CT26, MCF-7, 4T1, A172, and GL26 Cell Lines, Potentially Harmful Against Bone Marrow-Derived Stem Cells, and Non-Toxic Against Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. stemcell.com [stemcell.com]
Troubleshooting inconsistent results in Umbelliprenin cytotoxicity assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Umbelliprenin in cytotoxicity assays. Our goal is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its cytotoxicity studied?
A1: this compound is a natural sesquiterpene coumarin found in plants of the Ferula genus.[1][2] It has garnered significant interest in cancer research due to its demonstrated cytotoxic and anti-proliferative effects against various cancer cell lines.[1][3] Studies are focused on understanding its potential as a novel chemotherapeutic agent.[1]
Q2: Which cytotoxicity assays are commonly used for this compound?
A2: The most frequently employed method to determine the in vitro cytotoxicity of this compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][4][5] Other assays used to elucidate the mechanism of cell death include Annexin V/PI staining for apoptosis and necrosis, and analysis of signaling pathways like apoptosis and autophagy.[2][6][7]
Q3: What are the known mechanisms of this compound-induced cytotoxicity?
A3: this compound has been shown to induce apoptosis (programmed cell death) through both intrinsic and extrinsic pathways.[1][8] It can also induce autophagy.[6] The cytotoxic effects are often dose and time-dependent.[2][3][7] Mechanistically, it has been found to inhibit the Akt/mTOR and Notch1 signaling pathways.[6]
Q4: I am observing inconsistent IC50 values for this compound. What could be the cause?
A4: Inconsistent IC50 values can stem from several factors:
-
Cell Line Variability: Different cancer cell lines exhibit varying sensitivity to this compound.[4][5][9][10]
-
Compound Stability and Solubility: this compound is hydrophobic.[9] Poor solubility in aqueous culture media can lead to precipitation and inconsistent effective concentrations. Ensure proper dissolution, typically in a small amount of DMSO, before diluting in media.[9][11][12]
-
Assay-Specific Artifacts: The MTT assay, in particular, can be prone to interference from natural compounds, which may lead to an over- or underestimation of cell viability.[13][14][15]
-
Experimental Parameters: Variations in cell seeding density, incubation time, and passage number can all contribute to result variability.[16]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound cytotoxicity experiments.
Issue 1: High Variability Between Replicate Wells in MTT Assay
-
Possible Cause 1: Uneven Cell Seeding.
-
Solution: Ensure a single-cell suspension before plating. Mix the cell suspension thoroughly between plating each replicate. Avoid letting cells settle in the pipette or reservoir.
-
-
Possible Cause 2: Edge Effects.
-
Solution: Evaporation in the outer wells of a 96-well plate can concentrate media components and affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.[17]
-
-
Possible Cause 3: Incomplete Dissolution of Formazan Crystals.
-
Solution: After adding the solubilization solution (e.g., DMSO or a specialized detergent), ensure complete dissolution by gently pipetting up and down or placing the plate on an orbital shaker for a few minutes.[18] Visually inspect wells for any remaining purple precipitate before reading the absorbance.
-
-
Possible Cause 4: this compound Precipitation.
Issue 2: MTT Assay Results Contradict Microscopic Observations
-
Possible Cause 1: Interference of this compound with MTT Reduction.
-
Explanation: Some natural compounds can directly reduce the MTT reagent or interfere with cellular metabolism, leading to false-positive or false-negative results that do not correlate with actual cell viability.[13][14][15][19]
-
Solution:
-
Run a cell-free control: Add this compound to media with MTT reagent but without cells to see if the compound itself reduces MTT.[19]
-
Use an alternative viability assay: Corroborate your findings with an assay based on a different principle, such as the Lactate Dehydrogenase (LDH) release assay (measures membrane integrity) or a real-time live-cell imaging system.[14][20]
-
-
-
Possible Cause 2: this compound Alters Cell Metabolism.
-
Explanation: The MTT assay measures metabolic activity, not necessarily cell number. A compound could reduce metabolic activity without immediately causing cell death, leading to an apparent decrease in viability.[13]
-
Solution: Complement the MTT assay with a direct measure of cell death, like Annexin V/PI staining, or a membrane integrity assay like the LDH assay.[17][21]
-
Issue 3: Unexpected Proliferative Effects at Low Concentrations
-
Possible Cause: Hormesis or Biphasic Dose-Response.
-
Explanation: Some compounds can exhibit a biphasic effect, where low doses stimulate proliferation while high doses are cytotoxic. This phenomenon has been observed with this compound in certain cell lines.[4]
-
Solution: This may be a real biological effect. Ensure the results are reproducible and consider the implications for the compound's mechanism of action. Expand the dose-response curve to capture the full range of effects.
-
Quantitative Data Summary
The cytotoxic activity of this compound is often reported as the half-maximal inhibitory concentration (IC50). The values vary significantly depending on the cell line and the duration of treatment.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| QU-DB | Large Cell Lung Cancer | 48 | 47 ± 5.3 | [3] |
| A549 | Lung Adenocarcinoma | 48 | 52 ± 1.97 | [3] |
| SW48 | Invasive Colon Cancer | 24 | 117 | [4] |
| SW48 | Invasive Colon Cancer | 48 | 77 | [4] |
| SW48 | Invasive Colon Cancer | 72 | 69 | [4] |
| 4T1 | Breast Cancer | 24 | ~72.5 | [5] |
| 4T1 | Breast Cancer | 48 | ~55.3 | [5] |
| 4T1 | Breast Cancer | 72 | ~161 | [5] |
| CT26 | Colorectal Cancer | 48 | 53.2 ± 3.6 (µg/mL) | [9][10] |
| HT29 | Colorectal Cancer | 72 | 37.1 ± 1.4 (µg/mL) | [9][10] |
| AGS | Gastric Adenocarcinoma | 48 | 48.81 | [22][23] |
| THP-1 | Monocytic Leukemia | 48 | 75.79 | [22][23] |
Note: IC50 values from reference[5] and[9][10] were converted from µg/mL to µM for consistency, using a molecular weight of 324.42 g/mol for this compound.
Experimental Protocols
MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability through metabolic activity.[24][25]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle controls (e.g., 0.5% DMSO) and untreated controls. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[24][25]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO, or a solution of 16% SDS in 40% DMF) to each well to dissolve the formazan crystals.[24]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.[25]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the blank (media only) values.
Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture supernatant.[21][26]
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate (if working with suspension cells). Carefully collect a portion of the supernatant (e.g., 50 µL) from each well without disturbing the cells. Transfer to a new 96-well plate.
-
Maximum LDH Release Control: To a set of control wells, add 10 µL of a lysis solution (e.g., 10% Triton X-100) 45 minutes before collecting the supernatant to induce 100% cell lysis.[27]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions or a standard protocol.[26] This typically involves a substrate mix containing lactate, NAD+, and a tetrazolium salt. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Reading: Measure the absorbance at 490 nm.[26]
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Max Release Abs - Spontaneous Release Abs)] * 100
Visualizations
Logical Relationships and Workflows
Caption: Troubleshooting workflow for inconsistent cytotoxicity assay results.
Caption: Standard experimental workflow for in vitro cytotoxicity assays.
Signaling Pathways
Caption: Proposed signaling pathways for this compound-induced cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Induces Apoptosis in CLL Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound is cytotoxic against QU-DB large cell lung cancer cell line but anti-proliferative against A549 adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic/Proliferative Effects of this compound on Colon Cancer Cell Lines [colorectalresearch.sums.ac.ir]
- 5. sid.ir [sid.ir]
- 6. This compound induces autophagy and apoptosis while inhibits cancer cell stemness in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Induces Apoptosis in CLL Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound is Potentially Toxic Against the HT29, CT26, MCF-7, 4T1, A172, and GL26 Cell Lines, Potentially Harmful Against Bone Marrow-Derived Stem Cells, and Non-Toxic Against Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound is Potentially Toxic Against the HT29, CT26, MCF-7, 4T1, A172, and GL26 Cell Lines, Potentially Harmful Against Bone Marrow-Derived Stem Cells, and Non-Toxic Against Peripheral Blood Mononuclear Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. "The MTT viability assay yields strikingly false-positive viabilities a" by DİDEM KARAKAŞ, FERDA ARI et al. [journals.tubitak.gov.tr]
- 15. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts. | Semantic Scholar [semanticscholar.org]
- 16. dojindo.com [dojindo.com]
- 17. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. cyrusbio.com.tw [cyrusbio.com.tw]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. glpbio.com [glpbio.com]
- 22. This compound Increases the M1/M2 Ratio of Macrophage Polarization and Improves the M1 Macrophage Activity in THP-1 Cells Cocultured with AGS Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. merckmillipore.com [merckmillipore.com]
- 26. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 27. researchgate.net [researchgate.net]
Managing off-target effects of Umbelliprenin in research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the experimental use of Umbelliprenin, with a focus on mitigating off-target effects and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary known biological activities?
A1: this compound is a naturally occurring sesquiterpene coumarin found in plants of the Ferula genus.[1] It has demonstrated a range of biological activities, including anti-tumor, anti-inflammatory, antioxidant, and immunomodulatory properties. Its anti-cancer effects are attributed to its ability to induce apoptosis (programmed cell death), inhibit cell proliferation, and disrupt key signaling pathways involved in tumor growth and metastasis.[1][2]
Q2: What are the primary signaling pathways affected by this compound?
A2: Research has shown that this compound primarily impacts the PI3K/Akt/mTOR and MAPK signaling pathways, which are crucial for cell growth, survival, and proliferation.[3] By inhibiting these pathways, this compound can suppress the growth of cancer cells. It is also known to induce both the intrinsic and extrinsic pathways of apoptosis.
Q3: What are the known off-target effects of this compound?
A3: While much of the research focuses on the therapeutic potential of this compound, it is important to consider its effects on non-cancerous cells. Studies have shown that at higher concentrations, this compound can exhibit cytotoxic or anti-proliferative effects on normal cells, including peripheral blood mononuclear cells (PBMCs) and bone marrow-derived stem cells.[1][4][5] However, at lower concentrations (e.g., ≤ 50 μM), it has been observed to have no suppressive effect, and in some cases, may even show mild proliferative effects on PBMNCs.[1] Coumarin compounds, in general, can also interfere with certain biological assays, leading to false-positive results.[6]
Q4: How should I handle this compound in the lab regarding solubility?
A4: this compound is a lipophilic compound and may have poor solubility in aqueous solutions. It is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to create a stock solution before being further diluted in cell culture media.[5] It is crucial to establish the final concentration of the solvent in the experimental setup and to include a vehicle control (media with the same concentration of the solvent) to account for any solvent-induced effects.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during their experiments with this compound.
Issue 1: Inconsistent or Unexpected Results in Cell Viability Assays (e.g., MTT Assay)
-
Possible Cause 1: this compound precipitation.
-
Solution: Due to its lipophilic nature, this compound may precipitate out of the culture medium, especially at higher concentrations. Visually inspect the wells for any precipitate. To mitigate this, ensure the final DMSO concentration is kept low and consistent across all treatments. Consider preparing fresh dilutions from the stock solution for each experiment.
-
-
Possible Cause 2: Interference with the assay.
-
Solution: Natural compounds like coumarins can sometimes interfere with colorimetric or fluorometric assays.[6] To rule this out, perform a cell-free control where this compound is added to the assay reagents without cells to see if it directly reacts with them.
-
-
Possible Cause 3: Cell line-dependent sensitivity.
Issue 2: High Levels of Cell Death in Control Group
-
Possible Cause 1: Solvent toxicity.
-
Solution: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at high concentrations. Ensure the final concentration of the solvent in your culture medium is low (typically below 0.5%) and that a vehicle control (medium with the same concentration of solvent) is included in every experiment.
-
-
Possible Cause 2: Contamination.
-
Solution: Microbial contamination can lead to widespread cell death. Regularly check your cell cultures for any signs of contamination and practice good aseptic technique.
-
Issue 3: Difficulty in Detecting Changes in Signaling Pathways (e.g., Western Blot)
-
Possible Cause 1: Inappropriate time point for analysis.
-
Solution: The activation or inhibition of signaling pathways can be transient. It is important to perform a time-course experiment to identify the optimal time point to observe the desired changes in protein expression or phosphorylation after this compound treatment.
-
-
Possible Cause 2: Low protein expression.
-
Solution: The target proteins may be expressed at low levels in your cell line. Ensure you are loading a sufficient amount of total protein for your Western blot analysis and use sensitive detection reagents.
-
-
Possible Cause 3: Antibody quality.
-
Solution: The quality of your primary antibodies is critical for obtaining reliable results. Use antibodies that have been validated for the specific application and target protein.
-
Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |
| QU-DB | Large Cell Lung Cancer | 48 | 47 ± 5.3 | [1][7] |
| A549 | Adenocarcinoma Lung Cancer | 48 | 52 ± 1.97 | [1][7] |
| HT29 | Colon Cancer | 72 | 37.1 ± 1.4 (µg/mL) | [5] |
| CT26 | Colon Cancer | 48 | 53.2 ± 3.6 (µg/mL) | [5] |
| MCF-7 | Breast Cancer | Not specified | Not specified | [5] |
| 4T1 | Breast Cancer | 24 | 30.9 ± 3.1 (µg/mL) | [5] |
| 4T1 | Breast Cancer | 48 | 30.6 ± 2.6 (µg/mL) | [5] |
| 4T1 | Breast Cancer | 72 | 62.2 ± 4.8 (µg/mL) | [5] |
| A172 | Glioma | 24 | 51.9 ± 6.7 (µg/mL) | [5] |
| GL26 | Glioma | Not specified | Not specified | [5] |
Note: Some IC50 values are reported in µg/mL. The molecular weight of this compound is approximately 366.49 g/mol , which can be used for conversion.
Experimental Protocols
MTT Cell Viability Assay Protocol
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: The next day, treat the cells with various concentrations of this compound (and a vehicle control). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot Protocol for PI3K/Akt Pathway Analysis
-
Cell Lysis: After treating cells with this compound for the determined optimal time, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-Akt, total Akt, phospho-mTOR, total mTOR) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity using an MTT assay.
Caption: Simplified diagram of this compound's inhibitory effect on the PI3K/Akt/mTOR signaling pathway.
Caption: Troubleshooting logic for inconsistent cell viability assay results with this compound.
References
- 1. This compound is cytotoxic against QU-DB large cell lung cancer cell line but anti-proliferative against A549 adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coumarins and Coumarin-Related Compounds in Pharmacotherapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound is Potentially Toxic Against the HT29, CT26, MCF-7, 4T1, A172, and GL26 Cell Lines, Potentially Harmful Against Bone Marrow-Derived Stem Cells, and Non-Toxic Against Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound is Potentially Toxic Against the HT29, CT26, MCF-7, 4T1, A172, and GL26 Cell Lines, Potentially Harmful Against Bone Marrow-Derived Stem Cells, and Non-Toxic Against Peripheral Blood Mononuclear Cells [ircmj.com]
- 6. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound is cytotoxic against QU-DB large cell lung cancer cell line but anti-proliferative against A549 adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Umbelliprenin for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the in vivo bioavailability of the hydrophobic compound, Umbelliprenin. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to facilitate successful experimental design and execution.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges and questions that may arise during the formulation and in vivo testing of this compound.
Q1: My encapsulation efficiency for this compound is consistently low. What are the potential causes and solutions?
A1: Low encapsulation efficiency (EE) for hydrophobic drugs like this compound in nanoformulations is a common issue. Here are the likely causes and troubleshooting steps:
-
Drug Leakage during Formulation: The drug may be partitioning into the external aqueous phase during nanoparticle formation.
-
Solution: For methods like emulsification-solvent evaporation, especially with hydrophilic drugs, rapid partitioning to the external aqueous phase can lower EE. While this compound is hydrophobic, ensure the organic phase is fully saturated with the drug. Consider using a water-immiscible solvent like dichloromethane (DCM) which can act as a barrier to prevent drug leakage.
-
-
Insufficient Hydrophobic Interactions: The interaction between this compound and the core of your nanocarrier may be weak.
-
Solution: Ensure the polymer or lipid composing the nanoparticle core has strong hydrophobic affinity for this compound. For lipid-based carriers, increasing the lipid concentration can create a larger hydrophobic core for drug loading. For polymeric nanoparticles, select polymers with a high degree of hydrophobicity.
-
-
Suboptimal Formulation Parameters: The ratios of drug to carrier, surfactant concentration, and homogenization speed can all impact EE.
-
Solution: Systematically optimize the formulation. Conduct a design of experiments (DoE) to test different drug-to-polymer/lipid ratios and surfactant concentrations. The optimal ratio will provide sufficient material to encapsulate the drug without leading to carrier self-aggregation.
-
-
Drug Crystallization: The drug may crystallize before it can be encapsulated.
-
Solution: Ensure the drug is fully dissolved in the organic solvent before the nanoprecipitation or emulsification step. The solvent should be a good solvent for the drug to prevent premature crystallization.
-
Q2: I'm observing aggregation of my this compound-loaded nanoparticles. How can I prevent this?
A2: Nanoparticle aggregation is a critical issue that can affect bioavailability, efficacy, and safety. Here are strategies to prevent it:
-
Inadequate Surface Coating/Stabilization: The nanoparticles may lack sufficient steric or electrostatic repulsion.
-
Solution: Incorporate stabilizers in your formulation. For example, using amphiphilic polymers can provide steric stability by creating a hydrophilic shell around the nanoparticle. Polyethylene glycol (PEG) is a commonly used polymer for this purpose and has been shown to prevent freeze-drying-induced aggregation.
-
-
Stresses During Processing (e.g., Freeze-Drying): Lyophilization can induce aggregation due to the formation of ice crystals and dehydration stress.
-
Solution: Use cryoprotectants such as sucrose or trehalose. These sugars form a protective glassy matrix around the nanoparticles, preventing them from coming into close contact and fusing during freezing and drying.
-
-
High Nanoparticle Concentration: Concentrated dispersions are more prone to aggregation.
-
Solution: Optimize the concentration of your nanoparticle suspension. If a high concentration is necessary for your application, ensure you have an adequate concentration of stabilizer.
-
-
Inappropriate pH or Ionic Strength of the Dispersion Medium: Changes in pH or the presence of salts can disrupt the surface charge of nanoparticles, leading to aggregation.
-
Solution: Maintain a stable pH using a suitable buffer. When working with charged nanoparticles, be mindful of the ionic strength of the medium, as high salt concentrations can shield the surface charge and reduce electrostatic repulsion.
-
Q3: My in vivo results are showing high variability between subjects. What could be the reasons?
A3: High inter-subject variability is a common challenge in in vivo studies, particularly with orally administered nanoformulations. Potential reasons include:
-
Physiological Variability in Animals: Differences in gastric emptying time, intestinal motility, and metabolic enzyme activity among animals can lead to variable absorption profiles.
-
Inconsistent Dosing: Inaccurate or inconsistent administration of the formulation can lead to significant differences in the administered dose.
-
Solution: Ensure precise and consistent oral gavage techniques. For solid dosage forms, ensure uniform drug content in each dose.
-
-
Formulation Instability in the Gastrointestinal Tract: The nanoparticles may be aggregating or degrading in the harsh environment of the GI tract.
-
Solution: Design your nanoparticles to be stable at different pH values (stomach vs. intestine). Mucoadhesive coatings can increase residence time and improve absorption.
-
-
Food Effects: The presence or absence of food in the GI tract can significantly impact the absorption of lipophilic drugs and nanoformulations.
-
Solution: Standardize the fasting and feeding schedule for all animals in the study.
-
Q4: How do I choose the right nanoformulation strategy for this compound?
A4: The choice of nanoformulation depends on several factors, including the desired release profile, the route of administration, and scalability. For this compound, a hydrophobic drug, several options are viable:
-
Liposomes: These are versatile carriers for both hydrophobic and hydrophilic drugs. Hydrophobic drugs like this compound are incorporated into the lipid bilayer. They are biocompatible and can be surface-modified for targeted delivery.
-
Niosomes: These are non-ionic surfactant-based vesicles that are structurally similar to liposomes but offer advantages in terms of cost and stability.
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are lipid-based nanoparticles with a solid lipid core. They are particularly well-suited for encapsulating hydrophobic drugs and can enhance oral bioavailability.
-
Polymeric Nanoparticles: These can be prepared from a wide range of biodegradable polymers and offer good control over drug release. The choice of polymer will influence the encapsulation efficiency and release kinetics.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on this compound and other poorly soluble drugs, demonstrating the impact of nanoformulations on their physicochemical properties and bioavailability.
Table 1: Physicochemical Characterization of this compound Nanoformulations
| Formulation Type | Carrier Materials | Drug Loading (%) | Encapsulation Efficiency (%) | Particle Size (nm) | Zeta Potential (mV) | Reference |
| Cellulose Nanocrystals | Cellulose, CTAB | Not Reported | 95.3 | Not Reported | Not Reported | |
| Niosomes | Not Specified | Not Reported | Not Reported | Not Reported | Not Reported | |
| Liposomes | Not Specified | Not Reported | Not Reported | ~150 | Not Reported |
Table 2: In Vitro Cytotoxicity of this compound Formulations
| Formulation | Cell Line | IC50 (µg/mL) | Time Point (h) | Reference |
| Free this compound | RPE-like cells | Not Reported | 24, 48, 72 | |
| This compound-Niosomes | RPE-like cells | 26, 23, 24 | 24, 48, 72 | |
| Liposomal this compound | A375 melanoma cells | Showed better cytotoxic effects than free drug | Not Specified |
Table 3: Pharmacokinetic Parameters of Poorly Soluble Drugs in Nanoformulations (Illustrative Examples)
| Drug | Formulation | Animal Model | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Paclitaxel | Nanoemulsion | Mice | Significantly Higher | Not Reported | Significantly Higher | Enhanced | |
| Bexarotene | Nanocrystals | Rats | Lower | Not Reported | Higher | Significantly Increased | |
| Idarubicin | SLNs | Not Specified | Not Reported | Not Reported | 21-fold increase | 2100 | |
| Carbendazim | Nanoparticles | Not Specified | Not Reported | Not Reported | Not Reported | 166 |
Experimental Protocols
This section provides detailed methodologies for the preparation of nanoformulations suitable for this compound and for conducting in vivo bioavailability studies.
Protocol 1: Preparation of this compound-Loaded Liposomes using the Thin-Film Hydration Method
Materials:
-
This compound
-
Phospholipid (e.g., DSPC)
-
Cholesterol
-
Chloroform
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Dissolve this compound, phospholipid, and cholesterol in chloroform in a round-bottom flask. The molar ratio of phospholipid to cholesterol can be optimized (e.g., 7:3).
-
Attach the flask to a rotary evaporator and evaporate the chloroform under vacuum at a temperature above the lipid's transition temperature (e.g., 60°C for DSPC) to form a thin lipid film on the inner wall of the flask.
-
Further dry the lipid film under high vacuum overnight to remove any residual solvent.
-
Hydrate the thin film by adding PBS (pH 7.4) and rotating the flask at a temperature above the lipid's transition temperature for approximately 30 minutes. This will form multilamellar vesicles (MLVs).
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). Perform multiple passes (e.g., 10-20) to ensure a homogenous size distribution.
-
Characterize the resulting liposomes for particle size, zeta potential, and encapsulation efficiency.
Protocol 2: In Vivo Oral Bioavailability Study in Rodents
Materials:
-
This compound formulation (e.g., liposomes) and control (e.g., this compound suspension)
-
Rodent model (e.g., Sprague-Dawley rats or BALB/c mice)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
Analytical method for quantifying this compound in plasma (e.g., HPLC-UV or LC-MS/MS)
Procedure:
-
Fast the animals overnight (e.g., 12 hours) with free access to water before dosing.
-
Administer the this compound formulation or control to the animals via oral gavage at a predetermined dose.
-
Collect blood samples at specific time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing from the tail vein or another appropriate site into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
-
Determine the relative bioavailability of the nanoformulation compared to the control suspension.
Visualizations
Signaling Pathways
Experimental Workflow
Umbelliprenin Dose-Dependent Effects & Hormesis: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the experimental application of umbelliprenin, focusing on its dose-dependent effects and the phenomenon of hormesis.
Frequently Asked Questions (FAQs)
Q1: What are the typical dose-dependent effects of this compound on cancer cell lines?
A1: this compound generally exhibits a dose-dependent cytotoxic and anti-proliferative effect on a wide range of cancer cell lines.[1] The inhibitory concentration (IC50) values, which represent the concentration of this compound required to inhibit 50% of cell growth, vary depending on the cell line and the duration of exposure.[2][3][4][5][6] For instance, in lung cancer cell lines QU-DB and A549, the IC50 values were found to be approximately 47 µM and 52 µM, respectively.[3][5] It is crucial to determine the specific IC50 for your cell line of interest through a dose-response experiment.
Q2: How does this compound induce cell death at cytotoxic concentrations?
A2: At cytotoxic concentrations, this compound primarily induces apoptosis, or programmed cell death.[3][4][5] Studies have shown that this compound can activate both the intrinsic and extrinsic pathways of apoptosis.[2][3] This is evidenced by the activation of key signaling molecules such as caspase-8 and caspase-9.[2][3] In some cell lines, like the QU-DB large cell lung cancer line, this compound at its IC50 concentration can lead to approximately 50% cell death, predominantly through apoptosis.[3][7]
Q3: What is hormesis and how does it relate to this compound's effects?
A3: Hormesis is a biphasic dose-response phenomenon where a substance has the opposite effect at low doses compared to high doses.[8] In the context of this compound, a hormetic effect on apoptosis has been observed in Jurkat T-CLL cells.[8] At low doses, this compound can paradoxically inhibit apoptosis, while at higher doses, it induces apoptosis.[8] This suggests a complex regulatory mechanism and highlights the importance of a comprehensive dose-response analysis in your experiments. The direct stimulation model of hormesis, which can be receptor- or cell-signaling-mediated, has been proposed for this compound.[8]
Q4: Which signaling pathways are known to be modulated by this compound?
A4: this compound has been shown to modulate several key signaling pathways involved in cancer progression. Notably, it can inhibit the PI3K/Akt/mTOR and ERK signaling pathways, which are critical for cell survival, proliferation, and angiogenesis.[7][9] Furthermore, this compound has been reported to down-regulate the Wnt/β-catenin signaling pathway in gastric cancer.[9] The modulation of these pathways contributes to its anti-tumor effects.
Troubleshooting Guides
Problem: Inconsistent IC50 values for this compound in my experiments.
-
Possible Cause: Variation in cell seeding density, passage number, or metabolic activity of the cells.
-
Troubleshooting Tip: Ensure consistent cell seeding density across all wells and use cells within a specific passage number range for all experiments. Standardize the incubation time with this compound.
Problem: High background in MTT assay when testing this compound.
-
Possible Cause: this compound precipitating at high concentrations or interfering with the MTT reagent.
-
Troubleshooting Tip: Visually inspect the wells for any precipitation before adding the MTT reagent. Include a control with this compound in cell-free media to check for direct reduction of MTT by the compound.
Problem: Difficulty in observing a clear hormetic (biphasic) response.
-
Possible Cause: The dose range tested may not be broad enough to capture both the stimulatory and inhibitory effects. The time point of analysis might also be critical.
-
Troubleshooting Tip: Expand the range of this compound concentrations, particularly in the lower dose range (e.g., nanomolar to low micromolar). Perform a time-course experiment to identify the optimal time point for observing the biphasic effect.
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| QU-DB | Large Cell Lung Cancer | 48 | 47 ± 5.3 | [3][5] |
| A549 | Lung Adenocarcinoma | 48 | 52 ± 1.97 | [3][5] |
| HT29 | Colon Cancer | 72 | 37.1 ± 1.4 (µg/mL) | [2][4][6] |
| CT26 | Colon Cancer | 48 | 53.2 ± 3.6 (µg/mL) | [2][4][6] |
| MCF-7 | Breast Cancer | - | 30-75 | [10] |
| 4T1 | Breast Cancer | 24 | 30.9 ± 3.1 (µg/mL) | [2][4][6] |
| A172 | Glioma | 24 | 51.9 ± 6.7 (µg/mL) | [2][4][6] |
| GL26 | Glioma | - | - | [2][4][6] |
| M4Beu | Malignant Melanoma | 48 | 12.3 | [10] |
| AGS | Gastric Cancer | - | 11.74 | [10] |
| BGC-823 | Gastric Cancer | - | 24.62 | [10] |
Note: IC50 values reported in µg/mL can be converted to µM by dividing by the molecular weight of this compound (366.49 g/mol ).
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
96-well cell culture plates
-
This compound stock solution (dissolved in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept below 0.5%.
-
Remove the overnight medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
This protocol outlines the general steps for detecting apoptosis by flow cytometry.
Materials:
-
6-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
Western Blot Analysis of Signaling Proteins (e.g., PI3K/Akt Pathway)
This protocol provides a general framework for analyzing protein expression levels.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound as required and lyse the cells using ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Mandatory Visualizations
Caption: Experimental workflow for studying this compound's effects.
Caption: Conceptual diagram of hormesis in response to this compound.
Caption: this compound's impact on key signaling pathways.
References
- 1. Joining up the scattered anticancer knowledge on auraptene and this compound: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. This compound from Ferula szowitsiana Activates both Intrinsic and Extrinsic Pathways of Apoptosis in Jurkat T-CLL cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Induces Apoptosis in CLL Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Induces Apoptosis in CLL Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound is cytotoxic against QU-DB large cell lung cancer cell line but anti-proliferative against A549 adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubcompare.ai [pubcompare.ai]
Cell line-specific sensitivity to Umbelliprenin treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Umbelliprenin in cell culture experiments. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and a summary of cell line-specific sensitivities.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent and concentration for dissolving this compound?
A1: this compound is typically dissolved in dimethyl sulfoxide (DMSO). For most cell culture experiments, a stock solution of 10-20 mM is prepared and then further diluted in the culture medium to the desired final concentration. The final DMSO concentration in the medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q2: How long should I incubate my cells with this compound?
A2: The incubation time is cell line-dependent and can range from 24 to 72 hours. It is recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal duration for your specific cell line and experimental endpoint. Some studies have shown that this compound's inhibitory effects are concentration-dependent but not always time-dependent.[1]
Q3: I am not observing the expected cytotoxic effects. What could be the reason?
A3: Several factors could contribute to this. Refer to the troubleshooting guide below for a detailed breakdown of potential issues and solutions. Common reasons include suboptimal drug concentration, inappropriate incubation time, or inherent resistance of the cell line.
Q4: Does this compound affect normal cells?
A4: Studies have shown that this compound has a degree of selectivity for cancer cells. For instance, it did not show a suppressive effect on peripheral blood mononuclear cells (PBMCs) at concentrations that were cytotoxic to lung cancer cell lines.[2][3][4] However, it may have some effects on other normal cell types, such as bone marrow-derived stem cells, so it is crucial to test its effects on relevant normal cells for your specific research question.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no cytotoxicity observed | - Suboptimal this compound concentration: The IC50 can vary significantly between cell lines. | - Perform a dose-response experiment with a wider range of concentrations to determine the IC50 for your specific cell line. |
| - Incorrect incubation time: The effect of this compound can be time-dependent in some cell lines. | - Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration. | |
| - Cell line resistance: Some cell lines may be inherently resistant to this compound. | - Review the literature for known resistance mechanisms. Consider using a different cell line or combination therapy. | |
| - Degradation of this compound: Improper storage can lead to loss of activity. | - Store this compound stock solutions at -20°C or -80°C and protect from light. Prepare fresh dilutions for each experiment. | |
| High variability between replicates | - Uneven cell seeding: Inconsistent cell numbers in wells. | - Ensure a single-cell suspension before seeding. Mix the cell suspension thoroughly between plating each well. |
| - Inaccurate pipetting: Errors in drug dilution or addition. | - Calibrate your pipettes regularly. Use fresh tips for each dilution and addition. | |
| - Edge effects in culture plates: Evaporation in the outer wells can concentrate the drug. | - Avoid using the outermost wells of the plate for experimental samples. Fill them with sterile PBS or medium. | |
| Unexpected cell morphology changes | - DMSO toxicity: High concentrations of the solvent can be toxic to cells. | - Ensure the final DMSO concentration is below 0.5%. Run a vehicle control (medium with DMSO only) to assess solvent effects. |
| - Contamination: Bacterial, fungal, or mycoplasma contamination can alter cell behavior. | - Regularly check your cell cultures for signs of contamination. Use aseptic techniques and test for mycoplasma.[5][6][7] | |
| Difficulty interpreting apoptosis assay results | - Incorrect timing of analysis: Apoptosis is a dynamic process. | - Perform a time-course experiment to capture early and late apoptotic events. |
| - Inappropriate assay: Different apoptosis assays measure different events (e.g., caspase activation, membrane flipping, DNA fragmentation). | - Choose an assay that aligns with your research question. Consider using multiple assays to confirm your findings. |
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency. The tables below summarize the reported IC50 values of this compound for various cancer cell lines.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines (µM)
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| QU-DB | Large Cell Lung Carcinoma | 48 | 47 ± 5.3 | [2][3][4] |
| A549 | Lung Adenocarcinoma | 48 | 52 ± 1.97 | [2][3][4] |
| Jurkat T-CLL | T-cell Chronic Lymphocytic Leukemia | Not Specified | ~25 | [8] |
| AGS | Gastric Cancer | Not Specified | 11.74 | [9] |
| BGC-823 | Gastric Cancer | Not Specified | 24.62 | [9] |
| GES-1 | Normal Gastric Epithelium | Not Specified | 97.55 | [9] |
Table 2: IC50 Values of this compound in Various Cancer Cell Lines (µg/mL)
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µg/mL) | Reference |
| 4T1 | Mouse Breast Cancer | 24 | 30.9 ± 3.1 | [1][10] |
| A172 | Human Glioblastoma | 24 | 51.9 ± 6.7 | [1][10] |
| 4T1 | Mouse Breast Cancer | 48 | 30.6 ± 2.6 | [1][10] |
| CT26 | Mouse Colon Carcinoma | 48 | 53.2 ± 3.6 | [1][10] |
| HT29 | Human Colon Adenocarcinoma | 72 | 37.1 ± 1.4 | [1][10] |
| 4T1 | Mouse Breast Cancer | 72 | 62.2 ± 4.8 | [1][10] |
Note: IC50 values can vary depending on the experimental conditions, such as cell density and assay method.
Experimental Protocols
MTT Assay for Cell Viability
This protocol is used to assess the cytotoxic or anti-proliferative effects of this compound.
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a negative control (medium only).
-
Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Annexin V/PI Staining for Apoptosis Detection
This flow cytometry-based assay is used to quantify apoptosis and distinguish it from necrosis.
Materials:
-
6-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentration (e.g., IC50) for the determined time.
-
Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Signaling Pathways and Visualizations
This compound has been shown to induce apoptosis through both the intrinsic and extrinsic pathways. It also affects other key signaling pathways involved in cancer progression.
This compound-Induced Apoptosis
This compound triggers apoptosis by activating initiator caspases (caspase-8 and caspase-9) which in turn activate the executioner caspase-3.[11][12] This process is also regulated by the Bcl-2 family of proteins.[11]
Caption: this compound-induced apoptotic pathways.
General Experimental Workflow
The following diagram illustrates a typical workflow for investigating the effects of this compound on a cancer cell line.
Caption: General workflow for this compound experiments.
References
- 1. This compound is Potentially Toxic Against the HT29, CT26, MCF-7, 4T1, A172, and GL26 Cell Lines, Potentially Harmful Against Bone Marrow-Derived Stem Cells, and Non-Toxic Against Peripheral Blood Mononuclear Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound is cytotoxic against QU-DB large cell lung cancer cell line but anti-proliferative against A549 adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is cytotoxic against QU-DB large cell lung cancer cell line but anti-proliferative against A549 adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. researchgate.net [researchgate.net]
- 7. corning.com [corning.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound isolated from Ferula sinkiangensis inhibits tumor growth and migration through the disturbance of Wnt signaling pathway in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound from Ferula szowitsiana Activates both Intrinsic and Extrinsic Pathways of Apoptosis in Jurkat T-CLL cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. brieflands.com [brieflands.com]
Preventing precipitation of Umbelliprenin in culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Umbelliprenin in culture media during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture experiments?
This compound is a naturally occurring sesquiterpenoid coumarin with a molecular weight of 366.5 g/mol .[1] It is a hydrophobic and lipophilic compound investigated for its various biological activities, including anti-tumor, anti-inflammatory, and immunomodulatory properties. Researchers use this compound in cell culture to study its effects on cellular processes such as apoptosis, autophagy, and cell signaling pathways.[2][3]
Q2: Why does this compound precipitate in my culture medium?
This compound has very low solubility in aqueous solutions like cell culture media. It is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO).[1] When a concentrated stock solution of this compound in an organic solvent is diluted into the aqueous environment of the culture medium, the this compound molecules can aggregate and precipitate out of the solution.
Q3: What is the maximum recommended final concentration of the solvent in the culture medium?
To minimize solvent-induced cytotoxicity, it is crucial to keep the final concentration of the organic solvent in the culture medium as low as possible. For DMSO, a final concentration of 0.5% (v/v) or lower is generally recommended and has been used in studies with this compound.[4][5][6]
Q4: Can I use other solvents besides DMSO?
While DMSO is the most commonly reported solvent for this compound in cell culture studies, other organic solvents like ethanol may also be used. However, it is essential to perform a vehicle control experiment to ensure that the chosen solvent at its final concentration does not affect the experimental results.
Q5: How stable is this compound in culture media?
The stability of this compound in specific culture media like RPMI-1640 or DMEM under typical incubation conditions (37°C, 5% CO2) is not well-documented in publicly available literature. As a general precaution for hydrophobic compounds, it is advisable to prepare fresh working solutions for each experiment and to minimize the exposure of the compound to light.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cell culture and provides step-by-step solutions.
Issue 1: Precipitation upon dilution of the stock solution.
Cause: The high concentration of this compound in the stock solution leads to rapid supersaturation and precipitation when introduced into the aqueous culture medium.
Solution:
-
Stepwise Dilution: Instead of adding the concentrated stock solution directly to the final volume of the medium, perform one or more intermediate dilutions in a smaller volume of medium.
-
Lower Stock Concentration: Prepare a less concentrated stock solution. While this may increase the final solvent concentration, it can help prevent precipitation. A balance must be struck between solubility and solvent toxicity.
-
Gentle Mixing: When adding the this compound stock solution to the medium, do so slowly and with gentle swirling or vortexing to facilitate dispersion.
-
Pre-warmed Medium: Use culture medium that has been pre-warmed to 37°C, as this can sometimes improve the solubility of compounds.
Issue 2: Cloudiness or turbidity in the culture medium after adding this compound.
Cause: This is a clear indication of this compound precipitation.
Solution:
-
Visual Inspection: Before treating your cells, always visually inspect the final working solution for any signs of precipitation.
-
Centrifugation: If slight precipitation is suspected, you can centrifuge the working solution at a low speed and carefully collect the supernatant for your experiment. However, this will alter the final concentration of this compound.
-
Reformulation: If precipitation is persistent, you will need to adjust your stock solution concentration or dilution protocol as described in Issue 1 .
Issue 3: Inconsistent experimental results.
Cause: Inconsistent results can arise from variable amounts of soluble this compound due to precipitation.
Solution:
-
Standardized Protocol: Strictly adhere to a well-defined and validated protocol for preparing your this compound working solutions for every experiment.
-
Fresh Preparations: Always prepare fresh working solutions of this compound immediately before use. Do not store diluted solutions in aqueous media for extended periods.
-
Vehicle Controls: Always include a vehicle control (culture medium with the same final concentration of the solvent, e.g., DMSO) in your experiments to account for any effects of the solvent itself.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (272.86 mM) | [1] |
Table 2: Recommended Working Concentrations from Literature
| Cell Line(s) | Culture Medium | This compound Concentration | Final DMSO Concentration | Source |
| QU-DB, A549 | Not specified | IC50: 47-52 µM | 0.5% | [6][7] |
| Jurkat, Raji | Not specified | 10, 25, 50 µM | 0.5% | [4] |
| HT29, CT26, MCF-7, 4T1, A172, GL26 | RPMI-1640 | 3-200 µg/mL | Not specified | [8] |
| Pancreatic cancer cells | Not specified | Not specified | Not specified | [2][3] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
Materials:
-
This compound (MW: 366.5 g/mol )
-
Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out 3.665 mg of this compound powder.
-
Add 100 µL of sterile DMSO to the this compound powder.
-
To aid dissolution, gently vortex the solution and, if necessary, use an ultrasonic bath.[1]
-
Visually confirm that all the powder has dissolved and the solution is clear.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light. When stored at -80°C, it should be used within 6 months; at -20°C, within one month.[1]
Protocol 2: Preparation of a Working Solution of this compound in Culture Medium
Materials:
-
100 mM this compound stock solution in DMSO
-
Sterile cell culture medium (e.g., RPMI-1640, DMEM), pre-warmed to 37°C
-
Sterile tubes
Procedure (Example for a final concentration of 50 µM):
-
Thaw an aliquot of the 100 mM this compound stock solution at room temperature.
-
Perform an intermediate dilution: Add 1 µL of the 100 mM stock solution to 99 µL of pre-warmed culture medium to get a 1 mM intermediate solution. Mix gently by pipetting.
-
Prepare the final working solution: Add 5 µL of the 1 mM intermediate solution to 95 µL of pre-warmed culture medium in each well of a 96-well plate (or scale up the volumes as needed for your experimental setup). This will give a final this compound concentration of 50 µM. The final DMSO concentration will be 0.05%.
-
Always prepare a vehicle control by adding the same volume of DMSO (without this compound) to the culture medium to achieve the same final solvent concentration.
-
Use the prepared working solution immediately for your cell-based assays.
Visualizations
Caption: Workflow for preparing and using this compound in cell culture experiments.
Caption: Signaling pathways modulated by this compound, leading to apoptosis and autophagy.
References
- 1. glpbio.com [glpbio.com]
- 2. This compound induces autophagy and apoptosis while inhibits cancer cell stemness in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces autophagy and apoptosis while inhibits cancer cell stemness in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Induces Apoptosis in CLL Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound is Potentially Toxic Against the HT29, CT26, MCF-7, 4T1, A172, and GL26 Cell Lines, Potentially Harmful Against Bone Marrow-Derived Stem Cells, and Non-Toxic Against Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound is cytotoxic against QU-DB large cell lung cancer cell line but anti-proliferative against A549 adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound is cytotoxic against QU-DB large cell lung cancer cell line but anti-proliferative against A549 adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Light sensitivity and degradation of Umbelliprenin solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the light sensitivity and degradation of Umbelliprenin solutions. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the stability and integrity of your this compound samples.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has changed in appearance (e.g., color, turbidity) after being on the lab bench. What could be the cause?
A1: Changes in the physical appearance of your this compound solution are likely due to degradation, primarily caused by exposure to light. This compound is a light-sensitive compound and can undergo chemical changes when exposed to ambient laboratory light or sunlight.[1][2][3] It is crucial to protect this compound solutions from light to maintain their stability.
Q2: I'm observing unexpected peaks in my HPLC analysis of an this compound sample. What are these?
A2: The appearance of new peaks in your chromatogram strongly suggests the presence of degradation products. Under light exposure, this compound primarily undergoes [2+2] cycloaddition reactions, leading to the formation of a cyclobutane-umbelliprenin dimer and a 16-membered macrocycle.[1][2][3] These photodegradation products will have different retention times compared to the parent this compound molecule.
Q3: Can I use antioxidants to prevent the degradation of my this compound solution?
A3: While antioxidants can be effective in preventing oxidative degradation, they are not very effective in preventing the photodegradation of this compound.[1][2][3] The primary degradation pathway is a light-induced cycloaddition, which is not an oxidative process.
Q4: What is the effect of pH on the stability of this compound solutions?
A4: this compound is susceptible to degradation in alkaline conditions. Treatment with a base (e.g., 0.1 M NaOH) can lead to the cleavage of the lactone unit, a characteristic reaction of coumarins, resulting in significant degradation of the compound.[2] Therefore, it is important to control the pH of your solutions and avoid alkaline environments.
Q5: What are the best practices for storing this compound solutions to ensure their stability?
A5: To ensure the stability of this compound solutions, they should be stored in amber-colored vials or wrapped in aluminum foil to protect them from light.[1][2][3] It is also advisable to store them at a low temperature, although light protection is the most critical factor. For long-term storage, keeping the solutions in a dark, cold environment (e.g., a refrigerator or freezer) is recommended. The product is chemically stable under standard ambient conditions (room temperature) when protected from light.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of biological activity of this compound in an in vitro assay. | Degradation of the compound due to light exposure during the experiment. | Repeat the experiment using freshly prepared this compound solution that has been protected from light at all times. Use amber-colored microplates or cover standard plates with foil. |
| Inconsistent results between experimental replicates. | Variable exposure of different samples to light, leading to different levels of degradation. | Standardize the handling and storage procedures for all samples to ensure uniform and minimal light exposure. Prepare and handle samples under low-light conditions if possible. |
| Precipitate formation in the this compound solution. | Formation of insoluble degradation products (dimers and macrocycles). | Centrifuge the solution to remove the precipitate before use, but be aware that the concentration of active this compound will be lower. It is best to discard the solution and prepare a fresh batch, ensuring proper light protection. |
| Shift in the UV-Vis spectrum of the this compound solution. | Chemical modification of the chromophore due to degradation. | This confirms degradation. Discard the solution and prepare a new one, ensuring it is protected from light. Use UV-A filters if exposure is unavoidable during an experiment.[1][2][3] |
Experimental Protocols
Protocol 1: Assessment of this compound Photostability
This protocol outlines the methodology to assess the stability of an this compound solution under light exposure.
1. Sample Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) at a known concentration.
- Divide the solution into two sets of transparent and amber-colored vials.
2. Exposure Conditions:
- Expose one set of transparent vials to a light source (e.g., sunlight or a UV lamp at a specific wavelength).
- Keep the second set of transparent vials in the dark as a control.
- The amber-colored vials serve as a light-protected control.
3. Time Points:
- Withdraw aliquots from each vial at different time intervals (e.g., 0, 2, 4, 8, 24 hours).
4. Analysis:
- Analyze the aliquots by High-Performance Liquid Chromatography (HPLC) with UV detection to quantify the remaining this compound and detect the formation of degradation products.
- The mobile phase and column conditions should be optimized for the separation of this compound and its photodegradation products.
5. Data Interpretation:
- Plot the percentage of remaining this compound against time for each condition to determine the degradation rate.
- Compare the chromatograms of the exposed and control samples to identify degradation peaks.
Protocol 2: Characterization of Degradation Products
This protocol describes the steps to identify the chemical structures of this compound degradation products.
1. Generation of Degradation Products:
- Expose a larger volume of this compound solution to a light source for a sufficient duration to generate a significant amount of degradation products, as determined by preliminary stability studies.
2. Isolation of Degradation Products:
- Use preparative HPLC or flash chromatography to isolate the major degradation products from the stressed sample.[2]
3. Structural Elucidation:
- Analyze the isolated products using spectroscopic techniques:
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the degradation products.[1][2]
- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the degradation products.[1][2]
Data Presentation
Table 1: Degradation of this compound in Ethanol Solution under Different Light Conditions
| Time (hours) | Degradation under Sunlight (%) | Degradation under UV-C (254 nm) (%) |
| 24 | 70.4 | 25.8 |
Data sourced from stability studies on this compound.[2]
Table 2: Effect of Temperature on Oxidative Degradation of this compound in Ethanol Solution with 3% H₂O₂
| Time (days) | Degradation at Room Temperature (%) | Degradation at 40 °C (%) |
| 1 | 19.1 | 39.4 |
| 4 | 41.6 | 50.1 |
Data sourced from stability studies on this compound.[2]
Visualizations
References
Technical Support Center: The Impact of Serum Concentration on Umbelliprenin Activity In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on investigating the in vitro activity of Umbelliprenin, with a specific focus on the influence of serum concentration.
Frequently Asked Questions (FAQs)
Q1: What is the typical serum concentration used in in vitro assays with this compound?
A1: In published studies, a standard concentration of 10% Fetal Bovine Serum (FBS) is commonly used in the culture medium for in vitro assays with this compound.[1] This concentration is generally used to maintain the health and viability of the cell lines during the experiment.
Q2: How can serum concentration potentially affect the observed activity of this compound?
A2: Serum is a complex mixture of proteins, growth factors, hormones, and other biomolecules.[2][3][4] These components can interact with this compound in several ways:
-
Protein Binding: this compound may bind to serum proteins, such as albumin, which can reduce its free concentration and therefore its availability to the cells, potentially leading to a higher calculated IC50 value.
-
Metabolism: Serum contains enzymes that could potentially metabolize this compound, altering its activity.
-
Growth Factor Signaling: Serum is rich in growth factors that activate pro-survival signaling pathways in cells.[3][4] This can counteract the anti-proliferative or pro-apoptotic effects of this compound, potentially masking its true potency.
Q3: Should I use serum-free or reduced-serum conditions for my experiments?
A3: The choice between serum-containing, serum-free, or reduced-serum media depends on the specific research question.
-
Serum-Containing (e.g., 10% FBS): This condition is more physiologically relevant for modeling the in vivo environment where drugs interact with serum proteins.
-
Serum-Free or Reduced-Serum: These conditions can help to understand the direct cellular effects of this compound without the confounding influence of serum components. However, prolonged incubation in serum-free conditions can induce stress and cell death, which could interfere with the assay results.[5]
Q4: What are the known signaling pathways affected by this compound?
A4: this compound has been shown to inhibit the PI3K/AKT/ERK signaling pathway, which is crucial for cell survival, proliferation, and angiogenesis. By downregulating key components of this pathway, this compound can exert its anti-cancer effects.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability in IC50 values for this compound between experiments. | Batch-to-batch variation in serum: The composition of FBS can vary significantly between different lots, affecting cell growth and drug response.[6] | 1. Purchase a large batch of FBS from a single lot for a series of experiments. 2. Test each new batch of FBS to ensure consistency in cell growth and response to a control compound. |
| This compound appears less potent than expected. | Protein binding: this compound may be binding to serum proteins, reducing its effective concentration. | 1. Perform experiments under reduced serum conditions (e.g., 1-2% FBS) or in serum-free media for a short duration. 2. Compare the IC50 values obtained in different serum concentrations to assess the impact of protein binding. |
| High background in cytotoxicity assays (e.g., LDH assay). | Serum interference: Serum contains lactate dehydrogenase (LDH), which can lead to high background signals in LDH cytotoxicity assays.[7][8] | 1. Use heat-inactivated FBS, as this can reduce the activity of some interfering enzymes.[7] 2. Include a "medium only" control (with serum but without cells) to determine the background LDH level and subtract it from the experimental values.[9] 3. Consider using an alternative cytotoxicity assay that is less susceptible to serum interference, such as the MTT or MTS assay. |
| Cells show signs of stress or death in control wells, especially in low-serum conditions. | Serum deprivation: Many cell lines are dependent on serum for survival and proliferation. Lack of serum can induce apoptosis or cell cycle arrest.[5] | 1. Minimize the duration of experiments conducted in serum-free or low-serum media. 2. Perform a preliminary experiment to determine the tolerance of your specific cell line to reduced serum concentrations over the desired experimental time course. |
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound in different cancer cell lines. All cited studies utilized cell culture medium supplemented with 10% FBS.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| 4T1 | Breast Cancer | 24 | 32.13 (µg/ml) | [1] |
| 4T1 | Breast Cancer | 48 | 24.53 (µg/ml) | [1] |
| 4T1 | Breast Cancer | 72 | 71.36 (µg/ml) | [1] |
| QU-DB | Large Cell Lung Cancer | 48 | 47 ± 5.3 | [10][11] |
| A549 | Lung Adenocarcinoma | 48 | 52 ± 1.97 | [10][11] |
Note: IC50 values for 4T1 cells were reported in µg/ml. The molecular weight of this compound is 366.5 g/mol .
Experimental Protocols
Detailed Methodology for Determining the IC50 of this compound using the MTT Assay
This protocol is a generalized procedure based on standard MTT assay protocols.[12][13][14]
1. Cell Seeding:
- Culture the desired cancer cell line in RPMI-1640 or DMEM medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified 5% CO2 incubator.
- Trypsinize and count the cells. Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.
- Incubate the plate for 24 hours to allow the cells to attach.
2. This compound Treatment:
- Prepare a stock solution of this compound in DMSO.
- Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 to 200 µM). The final DMSO concentration in the wells should be less than 0.5% to avoid solvent toxicity.
- Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.
- Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
3. MTT Assay:
- After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
- Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
- Carefully remove the medium from each well.
- Add 100 µL of DMSO to each well to dissolve the formazan crystals.
- Shake the plate gently for 10-15 minutes to ensure complete dissolution.
4. Data Analysis:
- Measure the absorbance of each well at 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each concentration of this compound using the following formula:
- % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
- Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using a non-linear regression analysis.
Mandatory Visualizations
Caption: this compound inhibits the PI3K/AKT/ERK signaling pathway.
Caption: Workflow for assessing serum impact on this compound activity.
References
- 1. sid.ir [sid.ir]
- 2. Fetal bovine serum - Wikipedia [en.wikipedia.org]
- 3. The Basics of Fetal Bovine Serum Use | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Review of the Current Research on Fetal Bovine Serum and the Development of Cultured Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. thepsci.eu [thepsci.eu]
- 7. The effect of foetal bovine serum supplementation upon the lactate dehydrogenase cytotoxicity assay: Important considerations for in vitro toxicity analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. This compound is cytotoxic against QU-DB large cell lung cancer cell line but anti-proliferative against A549 adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound is cytotoxic against QU-DB large cell lung cancer cell line but anti-proliferative against A549 adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. texaschildrens.org [texaschildrens.org]
- 13. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Optimizing extraction yield of Umbelliprenin from natural sources
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of Umbelliprenin from natural sources.
Frequently Asked Questions (FAQs)
Q1: What are the primary natural sources of this compound?
A1: this compound is a naturally occurring sesquiterpene coumarin predominantly found in plants of the Ferula genus, which belongs to the Apiaceae family.[1] It has also been isolated from other species, including Artemisia absinthium, Anethum graveolens (dill), Pimpinella anisum (anise), Ferulago campestris, and pomegranate (Punica granatum) seeds.[2][3]
Q2: Which solvent is most effective for this compound extraction?
A2: The choice of solvent is a critical parameter for efficient extraction. Studies have shown that ethanol (EtOH) is a highly effective solvent for extracting this compound, with yields reported to range from 1.7% to 14.4% of the total extract.[4][5] Hydroethanolic solutions (e.g., 70% ethanol in water) have also demonstrated high efficacy in extracting phenolic compounds from Ferula species. For certain applications, subcritical butane has been shown to yield the highest amount of this compound (0.18% of dry extract) from Artemisia species.[6] The optimal solvent may vary depending on the plant matrix and the chosen extraction technique.
Q3: What are the common methods for extracting this compound?
A3: Common methods for this compound extraction include:
-
Maceration: A simple technique involving soaking the plant material in a solvent at room temperature.[1][7]
-
Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt plant cell walls and enhance solvent penetration, often leading to higher yields in shorter times.[3][8]
-
Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material, accelerating the extraction process.
-
Pressurized Liquid Extraction (PLE): Uses solvents at elevated temperatures and pressures to enhance extraction efficiency.
-
Subcritical Butane Extraction: A more novel method that has shown high efficiency for this compound extraction from certain plant materials.[6]
Q4: How can I purify this compound from the crude extract?
A4: A common method for purifying this compound from a crude extract is through liquid-liquid partitioning. After initial extraction (e.g., with methanol), the solvent is evaporated, and the residue is redissolved in water. This aqueous solution is then sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and 1-butanol. This compound, being a moderately polar compound, is often enriched in the ethyl acetate fraction.[9] Further purification can be achieved using chromatographic techniques like column chromatography or high-performance liquid chromatography (HPLC).
Troubleshooting Guides
Issue 1: Low Extraction Yield
| Potential Cause | Troubleshooting Step | Explanation |
| Improper Sample Preparation | Ensure plant material is dried and ground to a fine, uniform powder. | Smaller particle size increases the surface area available for solvent contact, enhancing extraction efficiency. However, powdering too finely can complicate filtration.[1] |
| Inefficient Cell Lysis | For methods like maceration, consider a pre-treatment step (e.g., freeze-thaw cycle) to disrupt cell walls. For UAE, ensure optimal power and frequency settings. | Effective disruption of plant cell walls is crucial for releasing the target compounds into the solvent.[10] |
| Suboptimal Solvent Choice | Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, ethanol, methanol, water/ethanol mixtures). | This compound has a specific polarity, and the solvent must be able to effectively solubilize it. Ethanol has been shown to be a good starting point. |
| Incorrect Solid-to-Solvent Ratio | Optimize the ratio of plant material to solvent. A common starting point is 1:10 (w/v). | Insufficient solvent may lead to saturation and incomplete extraction. Excess solvent can make downstream processing (e.g., evaporation) more time-consuming and energy-intensive. |
| Insufficient Extraction Time/Temperature | For maceration, ensure adequate soaking time (can be several days). For UAE and MAE, optimize the duration and temperature to maximize yield without degrading the compound. | Extraction is a time-dependent process. However, prolonged exposure to high temperatures can lead to the degradation of thermolabile compounds.[7] |
| Compound Degradation | Store plant material in a cool, dark, and dry place. Protect extracts from light and heat during and after extraction. | This compound, like many natural products, can be sensitive to light, heat, and oxidative degradation. |
Issue 2: Co-extraction of Impurities
| Potential Cause | Troubleshooting Step | Explanation |
| Non-selective Solvent | Use a solvent with a polarity that more closely matches that of this compound. A preliminary screening with different solvents can help identify the most selective one. | Highly polar solvents may co-extract a wide range of unwanted compounds like chlorophyll and sugars. Less polar solvents may extract excessive fats and waxes. |
| Crude Extract Complexity | Perform a de-fatting step prior to the main extraction, especially for oily seeds. This can be done by a pre-extraction with a non-polar solvent like hexane. | This removes non-polar lipids that can interfere with subsequent purification steps. |
| Presence of Pigments (e.g., Chlorophyll) | Incorporate a purification step after extraction, such as liquid-liquid partitioning or solid-phase extraction (SPE), to remove pigments. | Chlorophyll and other pigments can interfere with analytical quantification and downstream applications. |
Quantitative Data Summary
Table 1: Comparison of this compound Yield with Different Solvents and Plant Sources
| Plant Source | Extraction Method | Solvent | Yield | Reference |
| Anethum graveolens, Pimpinella anisum, Ferulago campestris | Maceration/Ultrasound-Assisted | Ethanol | 1.7% - 14.4% (of total extract) | [4][5] |
| Artemisia vulgaris L. | Subcritical Butane Extraction | Subcritical Butane | 0.18% (of dry extract) | [6] |
| Punica granatum L. (Pomegranate) Seeds | Ultrasound-Assisted | Absolute Ethanol | 6.53 µg/g (of dry extract) | [3][6] |
Experimental Protocols
Protocol 1: Maceration for this compound Extraction
-
Preparation of Plant Material:
-
Dry the selected plant material (e.g., seeds or aerial parts of Ferula species) at room temperature or in an oven at a low temperature (40-50°C) to a constant weight.
-
Grind the dried material into a coarse powder using a mechanical grinder.[1]
-
-
Extraction:
-
Weigh the powdered plant material and place it in an airtight container (e.g., a large glass jar).
-
Add the solvent (e.g., absolute ethanol) to the container, ensuring the plant material is completely submerged. A typical solid-to-solvent ratio is 1:10 (w/v).
-
Seal the container and keep it at room temperature for a period of 3 to 7 days.[7]
-
Agitate the mixture at least once a day to enhance the extraction process.[1]
-
-
Filtration and Concentration:
-
After the maceration period, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.
-
Wash the residue with a small amount of fresh solvent to recover any remaining extract.
-
Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain the crude this compound extract.
-
Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound
-
Preparation of Plant Material:
-
Prepare the dried and powdered plant material as described in the maceration protocol.
-
-
Extraction:
-
Place a known amount of the powdered plant material into an extraction vessel.
-
Add the chosen solvent (e.g., absolute ethanol) at a specific solid-to-solvent ratio (e.g., 1:20 w/v).
-
Immerse the ultrasonic probe into the mixture or place the vessel in an ultrasonic bath.[8]
-
Set the extraction parameters. Typical parameters for coumarin extraction can include:
-
Temperature: 40-60°C
-
Time: 20-40 minutes
-
Ultrasonic Power/Frequency: Dependent on the equipment, requires optimization.[8]
-
-
-
Filtration and Concentration:
-
Following sonication, filter the mixture to separate the extract.
-
Concentrate the filtered extract using a rotary evaporator as described in the maceration protocol.
-
Visualizations
Caption: General workflow for the extraction of this compound.
Caption: Troubleshooting logic for low this compound extraction yield.
References
- 1. inherba.it [inherba.it]
- 2. The Effect of Different Polar Solvents on the Extraction of Bioactive Compounds in Ferula assafoetida and Subsequent Cytotoxic Effects - Physiology and Pharmacology [ppj.phypha.ir]
- 3. researchgate.net [researchgate.net]
- 4. Research Progress of Ferula ferulaeoides: A Review [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ultrasound assisted extraction (UAE) of bioactive compounds from fruit and vegetable processing by-products: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. redalyc.org [redalyc.org]
- 10. neb.com [neb.com]
Purity assessment of synthesized versus naturally sourced Umbelliprenin
This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and standardized protocols for the purity assessment of both synthetically derived and naturally sourced Umbelliprenin.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for determining the purity of this compound?
A1: The most common and reliable methods for assessing this compound purity are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3] HPLC, particularly when coupled with a UV or photodiode array (PDA) detector, is excellent for quantification.[1][3][4][5] GC-MS is suitable for identifying volatile impurities and confirming the molecular weight of this compound.[2] NMR, especially quantitative 1H-NMR (qHNMR), is a powerful tool for structural confirmation and purity assessment without requiring a reference standard for every impurity.[6][7]
Q2: What are the expected impurities in chemically synthesized this compound?
A2: Impurities in synthetic this compound can originate from various stages of the manufacturing process.[8][9] These may include:
-
Unreacted Starting Materials: Residual umbelliferone or farnesyl bromide.
-
Reagents and Catalysts: Traces of chemicals used during the synthesis.
-
Side-Products: Isomers or related compounds formed during the reaction.
-
Degradation Products: this compound can degrade under exposure to light and other stress conditions, forming dimers or other related structures.[10]
-
Incompletely Removed Protecting Groups: If protecting groups are used in the synthesis, their incomplete removal can lead to impurities.[8]
Q3: What impurities or co-extractives are common in this compound sourced from natural origins (e.g., Ferula species)?
A3: Naturally sourced this compound is typically extracted from plants of the Apiaceae family, such as Ferula, Anethum, or Pimpinella species.[1][11][12][13] The primary "impurities" are other co-extracted natural products, which can be numerous and structurally similar.[14][15] These include:
-
Other Coumarins: Structurally related coumarins like auraptene are often present.[12]
-
Sesquiterpenes and Terpenoids: The Ferula genus is rich in various sesquiterpenes.[16]
-
Phenylpropanoids and Lignans. [16]
-
Plant Matrix Components: Lipids, pigments, and other secondary metabolites extracted along with the target compound.[17]
Q4: How do I choose the most appropriate analytical technique for my sample?
A4: The choice depends on the sample source and the goal of the analysis.
-
For routine purity checks and quantification of a known compound: HPLC-UV is efficient and reliable.[1][18]
-
For identifying unknown volatile impurities or confirming molecular weight: GC-MS is the preferred method.[2][19]
-
For an absolute purity assessment and structural elucidation without a full set of impurity standards: Quantitative NMR (qHNMR) is highly valuable.[6]
-
For complex natural extracts: A combination of techniques (e.g., HPLC-MS) is often necessary to profile the various components.[14][15]
Data Presentation
Table 1: Comparison of Key Analytical Techniques for this compound Purity Assessment
| Feature | HPLC-UV/PDA | GC-MS | Quantitative NMR (qHNMR) |
| Primary Use | Quantification, Routine Purity | Identification of Volatiles, MW Confirmation | Absolute Purity, Structure Elucidation |
| Sample Volatility | Not required | Required (or requires derivatization) | Not required |
| Reference Standard | Required for quantification | Not required for identification | Not required for purity assessment |
| Strengths | High precision, Widely available | High sensitivity, Structural info (MS) | Universal detection, Orthogonal method |
| Limitations | Co-elution can hide impurities[20] | Not suitable for non-volatile compounds | Lower sensitivity than MS, Complex mixtures challenging |
| Typical Purity Reported | >98% (by area %)[3] | >98% (by GC/MS)[5] | >99% (absolute)[6] |
Table 2: Potential Impurities in this compound Samples
| Source | Potential Impurity Class | Specific Examples | Recommended Detection Method |
| Synthetic | Unreacted Precursors | Umbelliferone, Farnesyl Bromide | HPLC, GC-MS |
| Synthesis Byproducts | Positional Isomers, Dehydration Products[8] | HPLC-MS, NMR | |
| Degradation Products | Cyclobutane dimers, Macrocycles[10] | HPLC-MS, NMR | |
| Natural | Structurally Related Coumarins | Auraptene, Other Prenylated Coumarins[12] | HPLC-MS, NMR |
| Co-extracted Terpenoids | Daucane, Guaiane-type sesquiterpenes[16] | GC-MS | |
| Plant Matrix Compounds | Fatty acids, Phenols, Pigments | HPLC, GC-MS |
Visualized Workflows and Pathways
Caption: General workflow for purity assessment of this compound.
Caption: Troubleshooting logic for HPLC peak impurity analysis.
Caption: Key signaling pathways modulated by this compound.[11][21]
Troubleshooting Guide
Issue: HPLC analysis shows poor peak shape (tailing or fronting) for this compound.
-
Possible Cause 1: Column Overload. The concentration of the injected sample is too high.
-
Solution: Dilute the sample and re-inject.
-
-
Possible Cause 2: Inappropriate Mobile Phase pH. Interactions between the analyte and the stationary phase can cause peak tailing.
-
Solution: Modify the pH of the mobile phase. Adding a small amount of an acid like formic acid can improve peak shape.[1]
-
-
Possible Cause 3: Column Degradation. The stationary phase has been compromised.
-
Solution: Replace the HPLC column with a new one of the same type.
-
Issue: Retention time for the this compound peak is inconsistent between runs.
-
Possible Cause 1: Fluctuations in Temperature. The column temperature is not stable.
-
Solution: Use a column oven to maintain a consistent temperature. Even minor fluctuations can shift retention times.[20]
-
-
Possible Cause 2: Inconsistent Mobile Phase Composition. The solvent mixture is not being prepared or delivered accurately.
-
Solution: Ensure accurate preparation of the mobile phase and properly degas the solvents before use. Check the HPLC pump for proper function.
-
-
Possible Cause 3: Column Equilibration. The column is not sufficiently equilibrated with the mobile phase before injection.
-
Solution: Increase the column equilibration time before starting the analytical run.
-
Issue: Purity results from HPLC and qNMR do not match.
-
Possible Cause 1: Undetected Impurities in HPLC. An impurity may co-elute with the main peak or may not have a UV chromophore, making it invisible to the UV detector.[20]
-
Solution: This highlights the value of using orthogonal methods. The qNMR result is likely more accurate as it detects all proton-containing molecules. Use HPLC with a mass spectrometer (LC-MS) to investigate the peak for co-eluting species.
-
-
Possible Cause 2: Presence of Non-Protonated Impurities. Residual inorganic salts or other non-protonated impurities will be detected by other methods but not by 1H-NMR.
-
Solution: Consider using other analytical techniques like elemental analysis if inorganic impurities are suspected.
-
-
Possible Cause 3: Incorrect Integration in NMR. The signal integration in the NMR spectrum may be inaccurate.
-
Solution: Ensure that the spectra have a flat baseline and that the integration regions are set correctly for both the analyte and the internal standard.
-
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC-UV)
-
Instrumentation: HPLC system with a UV/PDA detector, C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A typical mobile phase involves a gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.[1]
-
Gradient Program: A linear gradient from ~70% A to 100% B over 30-40 minutes, followed by a wash and re-equilibration step. The exact gradient should be optimized for the specific column and system.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 322 nm.[5]
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 0.5-1.0 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Analysis: Inject 10-20 µL of the sample. Purity is calculated based on the relative peak area of this compound compared to the total area of all observed peaks.
-
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) * 100
-
Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: GC system coupled to a Mass Spectrometer. A capillary column suitable for semi-volatile compounds (e.g., DB-5ms) is recommended.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280-300°C) at a rate of 10-15°C/min.
-
Injector and Transfer Line Temperature: Set to 250°C and 280°C, respectively.
-
MS Parameters: Scan in full scan mode over a mass range of 40-550 amu.
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.
-
Analysis: Inject 1 µL of the sample. Identify the this compound peak by its retention time and mass spectrum.[2] Analyze other peaks to identify potential volatile impurities or degradation products.
Protocol 3: Purity Assessment by Quantitative 1H-NMR (qHNMR)
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Internal Standard (IS): A high-purity, certified internal standard with a known proton count and a signal in a clean region of the spectrum (e.g., dimethyl sulfone, maleic acid).
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample (e.g., 10 mg).
-
Accurately weigh a specific amount of the internal standard (e.g., 10 mg).
-
Dissolve both together in a known volume of a deuterated solvent (e.g., DMSO-d6 or CDCl3) in an NMR tube.
-
-
Data Acquisition: Acquire a quantitative 1H-NMR spectrum, ensuring a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to allow for full relaxation.
-
Analysis:
-
Carefully integrate a well-resolved signal from this compound and a signal from the internal standard.
-
Calculate the purity using the following formula: Purity (w/w %) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (W_IS / W_analyte) * 100 Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular Weight, W = Weight.[6]
-
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. UHPLC-UV/Vis Quantitative Analysis of Hydroxylated and O-prenylated Coumarins in Pomegranate Seed Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC Analysis and Skin Whitening Effects of this compound-containing Extracts of Anethum Graveolens, Pimpinella Anisum, and Ferulago Campestris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jchps.com [jchps.com]
- 8. agilent.com [agilent.com]
- 9. Classification of Impurities in Synthetic Peptide Drugs [creative-peptides.com]
- 10. Characterization of the Degradation Profile of this compound, a Bioactive Prenylated Coumarin of a Ferulago Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assessment of the Antitumor Potential of this compound, a Naturally Occurring Sesquiterpene Coumarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound, a bioactive constituent from the genus Ferula has cytotoxic and apoptotic activity in a dose- and time-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synergy and antagonism in natural product extracts: when 1 + 1 does not equal 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Sesquiterpenes and Sesquiterpene Derivatives from Ferula: Their Chemical Structures, Biosynthetic Pathways, and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comparison of different methods for radiochemical purity testing of [99mTc-EDDA-HYNIC-D-Phe1,Tyr3]-octreotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. phcogj.com [phcogj.com]
- 20. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
- 21. This compound from Ferula szowitsiana Activates both Intrinsic and Extrinsic Pathways of Apoptosis in Jurkat T-CLL cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Umbelliprenin vs. Auraptene: A Comparative Analysis of Biological Activities
A detailed examination of two closely related prenylated coumarins, Umbelliprenin and Auraptene, reveals distinct differences in their biological activities, particularly in their cytotoxic and anti-inflammatory effects. While both compounds, naturally occurring in plants of the Rutaceae and Apiaceae families, exhibit a range of pharmacological properties, current research suggests Auraptene possesses a more potent anticancer profile in several cancer cell lines.
This guide provides a comparative overview of the biological activities of this compound and Auraptene, with a focus on their anticancer and anti-inflammatory mechanisms. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these natural compounds.
Comparative Cytotoxicity
Multiple studies have demonstrated the cytotoxic effects of both this compound and Auraptene against a variety of cancer cell lines. However, direct comparative analyses consistently indicate that Auraptene exhibits greater potency.[1][2][3] This difference in cytotoxicity is often dose- and time-dependent.[3]
For instance, in a study comparing their effects on HeLa (cervical cancer), Jurkat (T-cell leukemia), MCF-7 (breast cancer), and KYSE-30 (esophageal carcinoma) cell lines, Auraptene consistently demonstrated a lower IC50 value, indicating higher cytotoxicity, compared to this compound after both 24 and 48 hours of incubation.[3] The structural difference between the two compounds, specifically the longer farnesyl chain in this compound versus the geranyl chain in Auraptene, is thought to contribute to these variations in biological activity.[4]
Table 1: Comparative Cytotoxicity (IC50) of this compound and Auraptene in Various Cancer Cell Lines
| Cell Line | Compound | Incubation Time (h) | IC50 (µg/mL) | Reference |
| HeLa | This compound | 24 | >40 | [3] |
| Auraptene | 24 | 25.5 ± 2.1 | [3] | |
| This compound | 48 | 38.4 ± 3.5 | [3] | |
| Auraptene | 48 | 15.2 ± 1.8 | [3] | |
| Jurkat | This compound | 24 | 30.1 ± 2.9 | [3] |
| Auraptene | 24 | 18.3 ± 1.5 | [3] | |
| This compound | 48 | 22.5 ± 2.3 | [3] | |
| Auraptene | 48 | 10.6 ± 1.1 | [3] | |
| MCF-7 | This compound | 24 | >40 | [3] |
| Auraptene | 24 | 35.6 ± 3.2 | [3] | |
| This compound | 48 | >40 | [3] | |
| Auraptene | 48 | 20.8 ± 2.4 | [3] | |
| KYSE-30 | This compound | 24 | >40 | [3] |
| Auraptene | 24 | 32.1 ± 2.8 | [3] | |
| This compound | 48 | >40 | [3] | |
| Auraptene | 48 | 18.9 ± 1.9 | [3] |
Signaling Pathways and Mechanisms of Action
Both this compound and Auraptene exert their biological effects by modulating various intracellular signaling pathways. Their anticancer activities are largely attributed to the induction of apoptosis (programmed cell death) and inhibition of cell proliferation and angiogenesis.
Auraptene has been shown to target multiple signaling pathways, including:
-
NF-κB and MAPKs: Auraptene can inhibit the activation of NF-κB and mitogen-activated protein kinases (MAPKs) like ERK and JNK, which are crucial for inflammatory responses and cell survival.[5][6][7]
-
Apoptosis Induction: It induces apoptosis by modulating the expression of Bcl-2 family proteins, leading to the activation of caspases.[1][2] Specifically, it can down-regulate the anti-apoptotic protein Mcl-1.[1][2][3]
-
PI3K/Akt/mTOR: In some cancer cells, Auraptene has been found to inhibit the PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and proliferation.[2][8]
-
Inhibition of Angiogenesis: Auraptene can suppress the expression of matrix metalloproteinases (MMPs) such as MMP-2 and MMP-9, which are involved in tumor invasion and metastasis.[1][2]
This compound also affects several critical signaling pathways:
-
PI3K/Akt/ERK: this compound has been demonstrated to inhibit the PI3K/Akt/ERK signaling pathway in breast cancer cells, leading to a reduction in angiogenesis and metastasis.[9] It can downregulate the expression of key molecules in this pathway, including PI3K, Akt, mTOR, and ERK1/2.[9]
-
Wnt Signaling Pathway: In gastric cancer, this compound has been shown to inhibit tumor growth and migration by interfering with the Wnt signaling pathway.[9]
-
Apoptosis Induction: Similar to Auraptene, this compound induces both the intrinsic and extrinsic pathways of apoptosis.[4]
-
Immunomodulation: this compound can modulate the immune response by increasing the production of IFN-γ and decreasing IL-4 levels, which can contribute to its anti-tumor effects.[10]
Anti-inflammatory Activity
Both coumarins possess anti-inflammatory properties. Auraptene has been shown to reduce the production of pro-inflammatory mediators such as nitric oxide (NO), TNF-α, and IL-1β in lipoteichoic acid (LTA)-stimulated macrophages.[5][6][7] This effect is mediated, at least in part, through the inhibition of the NF-κB and MAPK signaling pathways.[5][6][7]
This compound has also demonstrated anti-inflammatory and immunomodulatory effects. In a murine model, it was shown to induce both anti-inflammatory (IL-10) and regulatory cytokines.[11] A comparative study in a chronic inflammation model found that while both compounds reduced TNF-α levels, Auraptene was more effective at reducing IL-17 levels, whereas this compound was more effective at suppressing local inflammation.[12]
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells (e.g., HeLa, Jurkat, MCF-7, KYSE-30) are seeded in 96-well plates at a specific density (e.g., 1 x 10^5 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[10]
-
Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or Auraptene (e.g., 10, 20, 40 µg/mL).[3] A control group with no treatment and a vehicle control (e.g., DMSO) are also included.
-
Incubation: The plates are incubated for specific time periods (e.g., 24 and 48 hours).[3]
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for another few hours.
-
Formazan Solubilization: The medium is then removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is expressed as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated.
References
- 1. Frontiers | A Review of Auraptene as an Anticancer Agent [frontiersin.org]
- 2. A Review of Auraptene as an Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsonline.com [ijpsonline.com]
- 4. This compound, a bioactive constituent from the genus Ferula has cytotoxic and apoptotic activity in a dose- and time-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Auraptene, a Monoterpene Coumarin, Inhibits LTA-Induced Inflammatory Mediators via Modulating NF-κB/MAPKs Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Auraptene, a Monoterpene Coumarin, Inhibits LTA-Induced Inflammatory Mediators via Modulating NF- κ B/MAPKs Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. frontiersin.org [frontiersin.org]
- 9. This compound Inhibited Angiogenesis and Metastasis of MDA-MB-231 Cell Line through Downregulation of CoCl2 / EGFMediated PI3K / AKT / ERK Signaling [mejc.sums.ac.ir]
- 10. Antitumor Effects of this compound in a Mouse Model of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound induced both anti-inflammatory and regulatory cytokines in C57/BL6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Distinct therapeutic effects of auraptene and this compound on TNF-α and IL-17 levels in a murine model of chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-inflammatory Mechanisms: Umbelliprenin vs. NSAIDs
For the attention of researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory mechanisms of the natural compound umbelliprenin against the widely used class of drugs, Nonsteroidal Anti-inflammatory Drugs (NSAIDs). This document synthesizes experimental data to elucidate their distinct modes of action, offering insights into their potential therapeutic applications.
Executive Summary
Inflammation is a complex biological response to harmful stimuli, and its chronic dysregulation is implicated in numerous diseases. While NSAIDs have long been the cornerstone of anti-inflammatory therapy, their use is associated with significant side effects, primarily due to their mechanism of action. This compound, a naturally occurring prenylated coumarin, has emerged as a promising anti-inflammatory agent with a potentially safer and more multifaceted mechanistic profile. This guide delves into a head-to-head comparison of their modes of action, supported by quantitative data and detailed experimental protocols.
Mechanistic Overview: A Tale of Two Strategies
The fundamental difference in the anti-inflammatory action of this compound and NSAIDs lies in their primary targets and the breadth of their effects on inflammatory signaling cascades.
NSAIDs: The Direct Enzyme Inhibitors
The anti-inflammatory, analgesic, and antipyretic properties of NSAIDs are predominantly attributed to their direct inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[1][2]
-
COX-1 is constitutively expressed in most tissues and plays a crucial role in physiological functions such as protecting the gastric mucosa and maintaining kidney function.[1]
-
COX-2 is typically induced at sites of inflammation and is the primary source of prostaglandins that mediate inflammatory responses.[1]
The therapeutic effects of NSAIDs are largely due to the inhibition of COX-2, while the common adverse effects, such as gastrointestinal bleeding and renal dysfunction, are linked to the inhibition of the protective COX-1 isoform.[1]
This compound: The Multi-Target Modulator
In contrast to the direct enzymatic inhibition by NSAIDs, this compound appears to exert its anti-inflammatory effects through a more complex and multi-pronged approach. Experimental evidence suggests that this compound's mechanism involves the modulation of gene expression and the activity of multiple key players in the inflammatory process.
The primary mechanisms attributed to this compound include:
-
Downregulation of Pro-inflammatory Enzymes: this compound has been shown to significantly suppress the expression of inducible nitric oxide synthase (iNOS) and COX-2. This leads to a reduction in the production of nitric oxide (NO) and prostaglandin E2 (PGE2), two potent inflammatory mediators.
-
Modulation of Cytokine Production: this compound appears to shift the immune response from a pro-inflammatory T-helper 1 (Th1) phenotype to an anti-inflammatory T-helper 2 (Th2) phenotype. This is characterized by the suppression of pro-inflammatory cytokines like interferon-gamma (IFN-γ) and the induction of anti-inflammatory cytokines such as interleukin-4 (IL-4) and interleukin-10 (IL-10).[3]
-
Inhibition of the NF-κB Signaling Pathway: The nuclear factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including those for iNOS, COX-2, and various cytokines. This compound has been suggested to inhibit the activation of NF-κB, thereby preventing the transcription of these inflammatory mediators.
-
Potent Lipoxygenase (LOX) Inhibition: Notably, this compound has demonstrated exceptionally potent inhibitory activity against soybean lipoxygenase, with an IC50 value in the nanomolar range.[4][5] Lipoxygenases are enzymes that catalyze the production of leukotrienes, another class of potent pro-inflammatory mediators. This potent LOX inhibition represents a significant mechanistic distinction from NSAIDs.
Quantitative Comparison of Inhibitory Activity
To provide a clear comparison of the potency of these compounds, the following tables summarize key quantitative data from experimental studies. It is important to note the absence of direct IC50 values for this compound against COX-1 and COX-2 in the reviewed literature, which itself is a significant finding, suggesting its primary anti-inflammatory action may not be through direct COX inhibition.
Table 1: Inhibitory Concentration (IC50) of this compound against Soybean Lipoxygenase
| Compound | Target | IC50 (µM) | Source |
| This compound | Soybean Lipoxygenase | 0.0725 | [4][5] |
Table 2: Inhibitory Concentration (IC50) of Common NSAIDs against COX-1 and COX-2
| NSAID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Ibuprofen | 13 | 370 | 0.035 |
| Naproxen | 2.6 | 4.9 | 0.53 |
| Diclofenac | 0.5 | 0.5 | 1 |
| Indomethacin | 0.1 | 5 | 0.02 |
| Celecoxib | 50 | 0.04 | 1250 |
| Etoricoxib | 12.1 | 0.019 | 637 |
Data compiled from multiple sources. Actual values may vary depending on the specific assay conditions.
Signaling Pathway Diagrams
To visually represent the distinct mechanisms of action, the following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by NSAIDs and this compound.
Caption: Mechanism of action of NSAIDs.
Caption: Multi-target anti-inflammatory mechanism of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of anti-inflammatory compounds.
In Vitro: LPS-Induced Nitric Oxide (NO) Production in Macrophages
This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).
Cell Culture and Treatment:
-
RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and incubated for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
The culture medium is then replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) or a vehicle control.
-
After a pre-incubation period of 1-2 hours, cells are stimulated with 1 µg/mL of LPS to induce inflammation.
Nitric Oxide Measurement (Griess Assay):
-
After 24 hours of LPS stimulation, the cell culture supernatant is collected.
-
50 µL of the supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) in a new 96-well plate.
-
The mixture is incubated at room temperature for 10 minutes.
-
50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is added to the mixture.
-
After a further 10-minute incubation at room temperature in the dark, the absorbance is measured at 540 nm using a microplate reader.
-
The concentration of nitrite (a stable product of NO) is determined from a standard curve generated with known concentrations of sodium nitrite.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
Caption: Workflow for LPS-induced NO production assay.
In Vivo: Carrageenan-Induced Paw Edema in Rats
This is a widely used animal model to evaluate the in vivo anti-inflammatory activity of a compound.
Animal Model and Dosing:
-
Male Wistar rats (180-220 g) are used for the study.
-
The animals are fasted overnight with free access to water before the experiment.
-
The test compound (e.g., this compound), a positive control (e.g., indomethacin), or a vehicle is administered orally or intraperitoneally.
Induction and Measurement of Edema:
-
One hour after the administration of the test substance, 0.1 mL of 1% w/v carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.[6]
-
The paw volume is measured immediately after the carrageenan injection (0 hours) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) thereafter using a plethysmometer.[6]
-
The degree of paw swelling is calculated as the difference in paw volume between the 0-hour reading and the subsequent time-point readings.
-
The percentage of inhibition of edema is calculated for each group in comparison to the vehicle-treated control group.
Caption: Workflow for Carrageenan-Induced Paw Edema Model.
Conclusion
The comparative analysis of the anti-inflammatory mechanisms of this compound and NSAIDs reveals two distinct therapeutic strategies. NSAIDs act as potent, direct inhibitors of COX enzymes, a mechanism that is highly effective but also associated with a well-documented profile of side effects. In contrast, this compound demonstrates a broader, multi-target approach by modulating the expression of key pro-inflammatory enzymes and cytokines, inhibiting the central NF-κB signaling pathway, and exhibiting potent lipoxygenase inhibition.
The lack of evidence for direct, potent COX inhibition by this compound, coupled with its diverse modulatory effects, suggests a potentially safer anti-inflammatory profile with a lower risk of the gastrointestinal and renal toxicities commonly associated with NSAIDs. Further research, including direct comparative clinical trials, is warranted to fully elucidate the therapeutic potential of this compound as a novel anti-inflammatory agent. This guide provides a foundational understanding for researchers and drug development professionals to explore this promising natural compound further.
References
- 1. researchgate.net [researchgate.net]
- 2. NUCLEAR TRANSLOCATION OF p65 NF-κB IS SUFFICIENT FOR VCAM-1, BUT NOT ICAM-1, EXPRESSION IN TNF-STIMULATED SMOOTH MUSCLE CELLS: DIFFERENTIAL REQUIREMENT FOR PARP-1 EXPRESSION AND INTERACTION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Umbelliferone β-d-galactopyranoside exerts an anti-inflammatory effect by attenuating COX-1 and COX-2 - Toxicology Research (RSC Publishing) [pubs.rsc.org]
- 4. Frontiers | Post-translational Modifications of IκBα: The State of the Art [frontiersin.org]
- 5. NF-κB dictates the degradation pathway of IκBα - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
Umbelliprenin: A Comparative Analysis of Its Cytotoxic Effects on Cancerous and Non-Cancerous Cells
For the attention of researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the cytotoxic effects of Umbelliprenin on various cancer and non-cancerous cell lines. The information presented is supported by experimental data from multiple studies, with detailed methodologies and visual representations of key biological pathways.
Executive Summary
This compound, a natural sesquiterpene coumarin, has demonstrated significant cytotoxic and anti-proliferative effects against a range of cancer cell lines.[1][2] Notably, it appears to exhibit a degree of selectivity, showing considerably lower toxicity towards normal, non-cancerous cells such as peripheral blood mononuclear cells (PBMCs).[1][3][4] This differential cytotoxicity, coupled with its ability to induce apoptosis through multiple signaling pathways, positions this compound as a promising candidate for further investigation in anticancer drug development.[5][6]
Data Presentation: Comparative Cytotoxicity of this compound (IC50 Values)
The following tables summarize the 50% inhibitory concentration (IC50) values of this compound across various human and murine cell lines, providing a quantitative comparison of its cytotoxic potency.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time | IC50 Value |
| 4T1 | Murine Breast Cancer | 24 hours | 30.9 ± 3.1 µg/mL |
| 4T1 | Murine Breast Cancer | 48 hours | 30.6 ± 2.6 µg/mL |
| HT29 | Human Colorectal Adenocarcinoma | 72 hours | 37.1 ± 1.4 µg/mL |
| QU-DB | Human Large Cell Lung Carcinoma | Not Specified | 47 ± 5.3 µM |
| A549 | Human Lung Adenocarcinoma | Not Specified | 52 ± 1.97 µM |
| A172 | Human Glioblastoma | 24 hours | 51.9 ± 6.7 µg/mL |
| CT26 | Murine Colon Carcinoma | 48 hours | 53.2 ± 3.6 µg/mL |
| 4T1 | Murine Breast Cancer | 72 hours | 62.2 ± 4.8 µg/mL |
Data sourced from multiple studies.[1][3]
Table 2: IC50 Values of this compound in Non-Cancerous Cell Lines
| Cell Line | Tissue Origin | Incubation Time | IC50 Value |
| Human Bone Marrow-Derived Stem Cells | Bone Marrow | 24 hours | 254.7 ± 21 µg/mL |
| Mouse Bone Marrow-Derived Stem Cells | Bone Marrow | 24 hours | 204.4 ± 4.5 µg/mL |
| Human Bone Marrow-Derived Stem Cells | Bone Marrow | 72 hours | 120.4 ± 5 µg/mL |
| Mouse Bone Marrow-Derived Stem Cells | Bone Marrow | 72 hours | 159.0 ± 7.3 µg/mL |
| Human Peripheral Blood Mononuclear Cells | Blood | Not Specified | 713.5 ± 499.1 to 6651 ± 3670.7 µg/mL |
| Mouse Peripheral Blood Mononuclear Cells | Blood | Not Specified | 713.5 ± 499.1 to 6651 ± 3670.7 µg/mL |
Data sourced from a study by Rashidi et al. (2016).[3][4]
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
The cytotoxic or anti-proliferative effect of this compound is commonly determined using the methyl thiazolely diphenyl-tetrazolium bromide (MTT) assay.[1][2]
-
Cell Culture: Cancer and non-cancerous cells are cultured in an appropriate medium, such as RPMI-1640, supplemented with 10% fetal bovine serum (FBS). The cells are incubated at 37°C in a humidified atmosphere with 5% CO2.[4]
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound (e.g., 3 to 200 µg/mL) for different time intervals (e.g., 24, 48, and 72 hours).[4] A vehicle control (e.g., DMSO) is also included.
-
MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL), and the plates are incubated for a further 3-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell survival rate is calculated as a percentage of the control.
-
IC50 Calculation: The IC50 values are determined from the dose-response curves using statistical software like GraphPad Prism.[3][4]
Apoptosis Detection: Annexin V-FITC/PI Staining
To quantify the rate of apoptosis and distinguish it from necrosis, flow cytometry with Annexin V-FITC and propidium iodide (PI) staining is employed.[1][2]
-
Cell Treatment: Cells are treated with this compound at its predetermined IC50 concentration for a specified duration (e.g., 48 hours).
-
Cell Harvesting and Washing: After treatment, both floating and adherent cells are collected, washed with cold phosphate-buffered saline (PBS).
-
Staining: The cells are resuspended in a binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are identified as early apoptotic cells, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Mandatory Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow of this compound cytotoxicity assessment using the MTT assay.
Signaling Pathways of this compound-Induced Apoptosis
This compound has been shown to induce apoptosis through both the intrinsic and extrinsic pathways.[6][7] This involves the activation of initiator caspases (caspase-8 and -9) and executioner caspases (caspase-3), as well as the modulation of Bcl-2 family proteins.[7]
Caption: this compound-induced apoptosis via intrinsic and extrinsic pathways.
Inhibition of Akt/mTOR Signaling Pathway by this compound
Recent studies have indicated that this compound can also exert its anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival, proliferation, and autophagy.[8]
Caption: this compound inhibits the Akt/mTOR signaling pathway.
References
- 1. This compound is cytotoxic against QU-DB large cell lung cancer cell line but anti-proliferative against A549 adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound is Potentially Toxic Against the HT29, CT26, MCF-7, 4T1, A172, and GL26 Cell Lines, Potentially Harmful Against Bone Marrow-Derived Stem Cells, and Non-Toxic Against Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound is Potentially Toxic Against the HT29, CT26, MCF-7, 4T1, A172, and GL26 Cell Lines, Potentially Harmful Against Bone Marrow-Derived Stem Cells, and Non-Toxic Against Peripheral Blood Mononuclear Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of the Antitumor Potential of this compound, a Naturally Occurring Sesquiterpene Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound from Ferula szowitsiana Activates both Intrinsic and Extrinsic Pathways of Apoptosis in Jurkat T-CLL cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
- 8. This compound induces autophagy and apoptosis while inhibits cancer cell stemness in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Pro-Apoptotic Potential of Umbelliprenin: A Comparative Guide for Cancer Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the pro-apoptotic effects of Umbelliprenin across various cancer models. We present key experimental data, detailed protocols for crucial assays, and visual representations of the underlying molecular pathways to facilitate a deeper understanding of this compound's potential as an anti-cancer agent.
This compound, a natural sesquiterpene coumarin, has garnered significant attention for its cytotoxic and pro-apoptotic activities against a range of cancer cells. This guide synthesizes findings from multiple studies to offer an objective comparison of its efficacy and mechanisms of action in different cancer contexts.
Data Presentation: this compound's Efficacy Across Cancer Models
The following table summarizes the cytotoxic and pro-apoptotic effects of this compound in various cancer cell lines, providing a comparative overview of its potency.
| Cancer Type | Cell Line | IC50 Value (µM) | Incubation Time (h) | Key Apoptotic Observations |
| Lung Cancer | QU-DB (Large Cell) | 47 ± 5.3[1][2] | 48 | ~50% cell death at IC50, predominantly apoptosis.[1][2] |
| A549 (Adenocarcinoma) | 52 ± 1.97[1][2] | 48 | Significant apoptosis observed only at IC80.[1][2] | |
| Pancreatic Cancer | BxPC3 | 45.15 ± 2.57 (µg/mL) | 48 | Increased apoptotic cells from 4.87% to 27.35% (at 40 µg/mL).[3] |
| PANC-1 | 47.13 ± 5.13 (µg/mL) | 48 | Increased apoptotic cells from 3.13% to 17.25% (at 40 µg/mL).[3] | |
| Capan-1 | 51.34 ± 5.66 (µg/mL) | 48 | Dose- and time-dependent inhibition of proliferation.[3] | |
| Colon Cancer | SW48 (Invasive) | 77 | 48 | Dose and time-dependent cytotoxicity.[1] |
| 69 | 72 | ~50% cell death at IC50 confirmed by trypan blue.[1] | ||
| SW1116 (Non-invasive) | >200 | 48 | Cytotoxic only at high concentrations (100 & 200 µM).[1] | |
| CT26 (Mouse) | 53.2 ± 3.6 (µg/mL) | 48 | Significantly more sensitive than non-cancerous L929 cells.[4][5] | |
| Leukemia | Jurkat (T-CLL) | ~25 | 48 | Dose- and time-dependent induction of apoptosis.[6] |
| Raji (B-CLL) | Not specified | 48 | Susceptible to this compound-induced apoptosis.[6] | |
| Breast Cancer | MDA-MB-231 | IC10 = 20, IC5 = 10 | Not specified | Inhibition of PI3K/Akt/ERK signaling pathway.[7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future studies.
MTT Assay for Cell Viability
This protocol is adapted from standard methodologies used in the cited studies to determine the cytotoxic effects of this compound.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 104 cells/well and incubate overnight at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0-200 µM) and a vehicle control (e.g., 0.5% DMSO). Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined as the concentration of this compound that causes a 50% reduction in cell viability.
Annexin V-FITC/PI Assay for Apoptosis Detection
This flow cytometry-based protocol is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations (e.g., IC50) for the specified time. Include a vehicle-treated control group.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Mandatory Visualizations
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.
References
- 1. colorectalresearch.sums.ac.ir [colorectalresearch.sums.ac.ir]
- 2. This compound Induces Apoptosis in CLL Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound induces autophagy and apoptosis while inhibits cancer cell stemness in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor Effects of this compound in a Mouse Model of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound Induces Apoptosis in CLL Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Inhibited Angiogenesis and Metastasis of MDA-MB-231 Cell Line through Downregulation of CoCl2 / EGFMediated PI3K / AKT / ERK Signaling [mejc.sums.ac.ir]
A Comparative Analysis of Umbelliprenin and Other Ferula Coumarins: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the biological activities of Umbelliprenin with other prominent coumarins derived from the Ferula genus. This analysis is supported by experimental data on their cytotoxic, anti-inflammatory, and antimicrobial properties, along with detailed methodologies and signaling pathway visualizations.
Introduction to Ferula Coumarins
Coumarins from plants of the Ferula genus have garnered significant attention for their diverse pharmacological activities.[1] Among these, this compound, a sesquiterpene coumarin, has been a subject of extensive research.[2] This guide provides a comparative analysis of this compound against other notable Ferula coumarins such as Auraptene, Galbanic Acid, Conferol, and Mogoltadone, focusing on their efficacy and mechanisms of action in key therapeutic areas.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data on the cytotoxic, anti-inflammatory, and antimicrobial activities of this compound and its counterparts.
Table 1: Comparative Cytotoxic Activity (IC₅₀ values in µM)
| Compound | A549 (Lung) | QU-DB (Lung) | MCF-7 (Breast) | 4T1 (Breast) | HT29 (Colon) | CT26 (Colon) | A172 (Glioma) | Jurkat (Leukemia) | HeLa (Cervical) |
| This compound | 52.0[3][4] | 47.0[3][4] | >73.4 | 30.6 (48h)[5][6] | 37.1 (72h)[5][6] | 53.2 (48h)[5][6] | 51.9 (24h)[5][6] | LC₅₀ 25 (48h)[7] | - |
| Auraptene | 77.2[8] | - | 36.0 (48h)[9][10] | - | - | - | 79.17 (48h)[11] | - | 13.33 (24h)[8] |
| Galbanic Acid | - | - | - | - | - | - | - | 10-20 (hypoxia) | - |
| Conferol | - | - | 11.2 | - | 8.8 | - | - | - | - |
| Mogoltadone | - | - | 10.1 | - | 10.5 | - | - | - | - |
Note: IC₅₀ values represent the concentration required to inhibit 50% of cell growth. Variations in experimental conditions such as incubation time can affect these values.
Table 2: Comparative Anti-inflammatory Activity
| Compound | Assay | Model | Target | Inhibition/IC₅₀ |
| This compound | Carrageenan-induced paw edema | Rat | Edema | 39% inhibition[12] |
| Lipoxygenase Inhibition | In vitro | 5-Lipoxygenase | IC₅₀ = 0.0725 µM[12] | |
| NO Production | LPS/IFNγ-stimulated RAW264.7 cells | Nitric Oxide | Significant decrease[2][13] | |
| iNOS/COX-2 Expression | LPS/IFNγ-stimulated RAW264.7 cells | iNOS/COX-2 | Reduction[2] | |
| Auraptene | NO Production | Activated RAW264 macrophages | Nitric Oxide | Suppression[14] |
| Methyl Galbanate | NO Production | LPS/IFNγ-stimulated RAW264.7 cells | Nitric Oxide | Significant decrease[13] |
| iNOS/COX-2 Expression | LPS/IFNγ-stimulated RAW264.7 cells | iNOS/COX-2 | iNOS decreased to 52%, slight COX-2 attenuation[13][15] |
Table 3: Comparative Antimicrobial Activity (MIC values in µg/mL)
| Compound | S. aureus | E. faecium (VRE) | H. pylori | S. typhi | E. cloacae |
| Aegelinol | 16[16] | - | 5-25 (dose-dependent)[16] | 16[16] | 16[16] |
| Agasyllin | 32[16] | - | 5-25 (dose-dependent)[16] | 32[16] | 32[16] |
| Sanandajin | 64[1][17] | - | 64[1][17] | - | - |
| Ethyl Galbanate | 64[1][17] | - | 64[1][17] | - | - |
| Methyl Galbanate | - | 64[1][17] | - | - | - |
Note: MIC stands for Minimum Inhibitory Concentration, the lowest concentration of a substance that prevents visible growth of a microorganism.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[18][19]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[20]
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) dissolved in a suitable solvent like DMSO (final concentration ≤ 0.5%).[20] Include untreated and solvent-only controls.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[5]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[20]
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[20]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[18]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.[6]
In Vivo Anti-inflammatory Assessment: Carrageenan-Induced Paw Edema
This model is used to evaluate the acute anti-inflammatory activity of compounds.[21][22]
-
Animal Acclimatization: Acclimatize rats or mice for a week before the experiment.
-
Baseline Measurement: Measure the initial paw volume of the animals using a plethysmometer.[23]
-
Compound Administration: Administer the test compound (e.g., this compound) or a control (e.g., indomethacin or vehicle) orally or via intraperitoneal injection.[22]
-
Induction of Edema: After a set time (e.g., 30 or 60 minutes), inject a 1% carrageenan solution (0.1 mL) into the sub-plantar region of the right hind paw.[22][23]
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[22]
-
Data Analysis: Calculate the percentage of edema inhibition compared to the vehicle-treated group.[23]
In Vitro Anti-inflammatory Assessment: Nitric Oxide (NO) Production Assay
This assay measures the inhibitory effect of compounds on the production of nitric oxide, a key inflammatory mediator.[2]
-
Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) and interferon-gamma (IFNγ) to induce NO production.[13]
-
Incubation: Incubate the plates for 24 hours.
-
Nitrite Measurement: Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.
-
Data Analysis: Determine the concentration of nitrite and calculate the percentage of inhibition of NO production.
Western Blot Analysis for iNOS and COX-2 Expression
This technique is used to determine the protein levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[24][25]
-
Cell Lysis: Lyse the treated and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[24]
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin).[26]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.
Antimicrobial Activity Assessment: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.[16]
-
Bacterial Culture: Grow the bacterial strains in a suitable broth medium (e.g., Mueller-Hinton broth).[16]
-
Compound Dilution: Prepare serial dilutions of the test compound in the broth in a 96-well microplate.
-
Inoculation: Inoculate each well with a standardized bacterial suspension.
-
Incubation: Incubate the microplate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[16]
Signaling Pathways and Mechanisms of Action
The biological effects of this compound and other Ferula coumarins are mediated through the modulation of various signaling pathways.
Apoptosis Induction by this compound
This compound has been shown to induce apoptosis in cancer cells through both the intrinsic and extrinsic pathways.[7][27][28][29] This involves the activation of key executioner caspases.
Anti-inflammatory Signaling Cascade
The anti-inflammatory effects of Ferula coumarins are often attributed to their ability to inhibit the NF-κB signaling pathway, which leads to a reduction in the expression of pro-inflammatory mediators like iNOS and COX-2.[14]
Experimental Workflow for Comparative Analysis
The logical flow for a comparative study of Ferula coumarins involves a series of in vitro and in vivo experiments to elucidate their biological activities and mechanisms.
Conclusion
This comparative analysis highlights the potent and varied biological activities of this compound and other Ferula coumarins. While this compound demonstrates significant cytotoxic and anti-inflammatory properties, other coumarins like Auraptene and Methyl Galbanate also exhibit strong bioactivities, sometimes with greater potency against specific targets. The provided data and protocols offer a valuable resource for researchers to design further investigations into the therapeutic potential of these natural compounds. The elucidation of their mechanisms of action through signaling pathway analysis will be crucial for the development of novel drugs based on the Ferula coumarin scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro anti-inflammatory and immunomodulatory properties of this compound and methyl galbanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound is cytotoxic against QU-DB large cell lung cancer cell line but anti-proliferative against A549 adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound is cytotoxic against QU-DB large cell lung cancer cell line but anti-proliferative against A549 adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound is Potentially Toxic Against the HT29, CT26, MCF-7, 4T1, A172, and GL26 Cell Lines, Potentially Harmful Against Bone Marrow-Derived Stem Cells, and Non-Toxic Against Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound is Potentially Toxic Against the HT29, CT26, MCF-7, 4T1, A172, and GL26 Cell Lines, Potentially Harmful Against Bone Marrow-Derived Stem Cells, and Non-Toxic Against Peripheral Blood Mononuclear Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Induces Apoptosis in CLL Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mejc.sums.ac.ir [mejc.sums.ac.ir]
- 11. researchgate.net [researchgate.net]
- 12. sid.ir [sid.ir]
- 13. Methyl galbanate, a novel inhibitor of nitric oxide production in mouse macrophage RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Auraptene suppresses inflammatory responses in activated RAW264 macrophages by inhibiting p38 mitogen-activated protein kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cy5-amine.com [cy5-amine.com]
- 16. Antimicrobial and Antioxidant Activities of Coumarins from the Roots of Ferulago campestris (Apiaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. New coumarin derivatives from Ferula pseudalliacea with antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 22. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 23. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]
- 24. 2.12. Western Blot analysis of iNOS and COX-2 [bio-protocol.org]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. This compound from Ferula szowitsiana Activates both Intrinsic and Extrinsic Pathways of Apoptosis in Jurkat T-CLL cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 28. This compound induces autophagy and apoptosis while inhibits cancer cell stemness in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 29. This compound induces autophagy and apoptosis while inhibits cancer cell stemness in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Umbelliprenin's Antitumor Efficacy in Xenograft Models: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo antitumor effects of Umbelliprenin, a natural sesquiterpene coumarin, with alternative standard-of-care chemotherapeutic agents in various xenograft models. The data presented is compiled from multiple preclinical studies to offer a comprehensive overview of this compound's potential as an anticancer agent.
Performance Comparison in Xenograft Models
The following tables summarize the quantitative data on the antitumor efficacy of this compound compared to standard chemotherapies in colorectal, gastric, and breast cancer xenograft models.
Colorectal Cancer (CT26 Xenograft Model)
| Treatment Group | Dosage & Administration | Tumor Growth Inhibition | Key Biomarker Changes | Citation |
| This compound | Not specified | Significant reduction in tumor size | ↓Ki-67, ↓VEGF, ↓MMP2, ↓MMP9, ↑E-cadherin | [1][2] |
| Control (Saline) | Not specified | - | Baseline | [1] |
| 5-Fluorouracil (5-FU) | 30 mg/kg weekly, i.p. | Significant reduction in tumor weight | Not specified | [3] |
| 5-FU + SJKJT * | 30 mg/kg weekly, i.p. (5-FU) & 30 mg/kg daily, p.o. (SJKJT) | Significant reduction in tumor weight | ↑LC3-II | [3] |
*Sann-Joong-Kuey-Jian-Tang (SJKJT) is a traditional Chinese medicinal prescription.
Gastric Cancer (BGC-823 Xenograft Model)
| Treatment Group | Dosage & Administration | Tumor Growth Inhibition | Key Biomarker Changes | Citation |
| This compound | 10 mg/kg or 20 mg/kg, twice daily for 12 days | 40.81% (10 mg/kg) and 63.64% (20 mg/kg) tumor suppression | ↓Wnt-2, ↓β-catenin, ↓GSK-3β, ↓p-GSK-3β, ↓Survivin, ↓c-myc, ↓MMP2, ↓MMP9 | [4][5][6] |
| Control | Not specified | - | Baseline | [4] |
| Cisplatin-based therapy | Varies by study | Standard of care, but non-cisplatin regimens may improve overall survival | Not specified | [7][8] |
Breast Cancer (MDA-MB-231 Xenograft Model)
| Treatment Group | Dosage & Administration | Tumor Growth Inhibition | Key Biomarker Changes | Citation |
| This compound | IC10 (20 µM) and IC5 (10 µM) in vitro | Significant inhibition of signaling pathways | ↓PI3K, ↓ERK1, ↓ERK2, ↓Akt, ↓mTOR, ↓HIF1-α, ↓HIF1-β mRNA; ↓HIF-1α, ↓VEGF protein | |
| Paclitaxel | 20 mg/kg daily for 5 days, i.p. | Significant antitumor activity | Dependent on tumor cell sensitivity | [9] |
| Control | Not specified | - | Baseline |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the findings.
In Vivo Xenograft Model Protocol (General)
-
Cell Culture: Human cancer cell lines (e.g., CT26, BGC-823, MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.[10]
-
Animal Models: Female athymic nude mice (6-8 weeks old) are typically used for xenograft studies.[2][10]
-
Tumor Cell Inoculation: A suspension of cancer cells (typically 1 x 10^5 to 5 x 10^6 cells) in a sterile buffer solution (e.g., PBS) or a mixture with Matrigel is injected subcutaneously into the flank of each mouse.[2][10][11]
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. The formula: Tumor Volume = (Length x Width^2) / 2 is commonly used.[12]
-
Treatment Administration: Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment and control groups. This compound, standard chemotherapeutic agents, or vehicle controls are administered via specified routes (e.g., intraperitoneal, oral) and schedules.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry (IHC) for biomarker expression or Western blotting for protein quantification.[3] Metastatic potential to other organs like the lungs and liver may also be assessed.[1]
Immunohistochemistry (IHC) Protocol
-
Tissue Preparation: Tumor tissues are fixed in formalin and embedded in paraffin.
-
Sectioning: Paraffin-embedded tissues are sectioned into thin slices (e.g., 4-5 µm).
-
Antigen Retrieval: Tissue sections are deparaffinized, rehydrated, and subjected to antigen retrieval methods (e.g., heat-induced epitope retrieval) to unmask the target proteins.
-
Blocking: Non-specific binding sites are blocked using a blocking solution (e.g., serum).
-
Primary Antibody Incubation: Sections are incubated with primary antibodies specific to the biomarkers of interest (e.g., Ki-67, VEGF, E-cadherin).
-
Secondary Antibody & Detection: A labeled secondary antibody that binds to the primary antibody is applied, followed by a detection reagent (e.g., DAB) that produces a colored precipitate at the antigen site.
-
Counterstaining & Mounting: Sections are counterstained (e.g., with hematoxylin) to visualize cell nuclei and then mounted for microscopic examination.
Visualizing Molecular Mechanisms and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathways affected by this compound and a typical experimental workflow for in vivo xenograft studies.
Caption: Signaling pathways modulated by this compound leading to antitumor effects.
Caption: General experimental workflow for in vivo xenograft tumor model studies.
References
- 1. Cancer chemopreventive activity of the prenylated coumarin, this compound, in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor Effects of this compound in a Mouse Model of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-tumor activity of Sann-Joong-Kuey-Jian-Tang alone and in combination with 5-fluorouracil in a human colon cancer colo 205 cell xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound isolated from Ferula sinkiangensis inhibits tumor growth and migration through the disturbance of Wnt signaling pathway in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound isolated from Ferula sinkiangensis inhibits tumor growth and migration through the disturbance of Wnt signaling pathway in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cisplatin or Not in Advanced Gastric Cancer: A Systematic Review and Meta-Analysis | PLOS One [journals.plos.org]
- 8. Chemotherapy for advanced gastric cancer | Cochrane [cochrane.org]
- 9. Antitumor activity of paclitaxel against human breast carcinoma xenografts serially transplanted into nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synergistic antitumor effect of 5-fluorouracil with the novel LSD1 inhibitor ZY0511 in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A preliminary study on treatment of human breast cancer xenografts with a cocktail of paclitaxel, doxorubicin, and 131I-anti-epithelial cell adhesion molecule (9C4) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Morpho-functional analysis of patient-derived xenografts reveals differential impact of gastric cancer and chemotherapy on the tumor ecosystem, affecting immune check point, metabolism, and sarcopenia - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of Umbelliprenin and paclitaxel on tumor growth
A Head-to-Head Comparison of Umbelliprenin and Paclitaxel on Tumor Growth
In the landscape of oncological research, the quest for effective and less toxic therapeutic agents is perpetual. This guide provides a detailed, data-driven comparison of two such agents: this compound, a natural sesquiterpene coumarin, and Paclitaxel, a widely used chemotherapeutic drug. This objective analysis is intended for researchers, scientists, and drug development professionals, offering a foundation for further investigation and potential therapeutic innovation.
I. Overview and Mechanism of Action
This compound , a natural compound found in plants of the Ferula genus, has garnered attention for its anti-tumor properties.[1] It exerts its effects through multiple pathways, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways involved in cancer progression such as Wnt, NF-ĸB, and PI3K/Akt/ERK.[1][2][3][4]
Paclitaxel , a member of the taxane class of drugs, is a cornerstone of chemotherapy for various cancers, including ovarian, breast, and lung cancer.[5] Its primary mechanism of action involves the stabilization of microtubules, which are essential for cell division.[6] This interference with microtubule dynamics leads to mitotic arrest, ultimately triggering apoptosis in rapidly dividing cancer cells.[5][7][8]
II. Comparative Efficacy: In Vitro Studies
The cytotoxic and anti-proliferative effects of this compound and Paclitaxel have been evaluated in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, varies across different cancer types and cell lines.
| Compound | Cancer Type | Cell Line | IC50 | Exposure Time |
| This compound | Lung Cancer | QU-DB | 47 ± 5.3 µM[9][10] | 48h |
| Lung Cancer | A549 | 52 ± 1.97 µM[9][10] | 48h | |
| Colon Cancer | SW48 | 117 µM, 77 µM, 69 µM[11] | 24h, 48h, 72h | |
| Breast Cancer | 4T1 | 30.9 ± 3.1 µg/mL | 24h | |
| Glioma | A172 | 51.9 ± 6.7 µg/mL | 24h | |
| Pancreatic Cancer | BxPC3 | 45.15 ± 2.57 μg/mL[12] | 48h | |
| Pancreatic Cancer | PANC-1 | 47.13 ± 5.13 μg/mL[12] | 48h | |
| Pancreatic Cancer | Capan-1 | 51.34 ± 5.66 μg/mL[12] | 48h | |
| Paclitaxel | Various Human Tumors | 8 different cell lines | 2.5 - 7.5 nM[13][14][15] | 24h |
Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions, cell lines, and units of measurement.
III. Comparative Efficacy: In Vivo Studies
Preclinical studies in animal models provide crucial insights into the anti-tumor efficacy of these compounds in a living system.
This compound: In a mouse model of colorectal cancer using CT26 cells, this compound treatment led to a significant reduction in tumor size, angiogenesis, and proliferation markers.[16] It also reduced metastasis to the lung and liver.[16] In a 4T1 mammary-tumor-bearing mouse model, this compound administration caused a significant decrease in tumor size and inhibited angiogenesis and metastasis.[17]
Paclitaxel: Paclitaxel has demonstrated significant in vivo efficacy in various tumor models. In mice bearing B16F10 tumor xenografts, intratumoral injection of a paclitaxel-loaded gel effectively inhibited tumor growth.[18] Studies have also shown its ability to inhibit tumor growth in models of paclitaxel-resistant human colorectal tumors and human cervical carcinoma.[19][20] In a model of triple-negative breast cancer, an albumin-bound nanoparticle formulation of paclitaxel (Abraxane) showed superior activity in inhibiting tumor growth compared to standard Taxol.[21]
IV. Signaling Pathways and Molecular Mechanisms
The anti-tumor effects of this compound and Paclitaxel are mediated by distinct and overlapping signaling pathways.
This compound Signaling Pathways
This compound's anticancer actions are multifaceted, involving the regulation of both intrinsic and extrinsic apoptotic pathways and the inhibition of cell cycle progression at the G0/G1 phase.[1][2] It also modulates critical signaling cascades such as Wnt, NF-ĸB, TGFβ, and Fox3.[1][2] Furthermore, it has been shown to inhibit the PI3K/Akt/mTOR and Notch1 signaling pathways in pancreatic cancer cells.[12]
Caption: this compound inhibits tumor growth by modulating multiple signaling pathways.
Paclitaxel Signaling Pathways
Paclitaxel's primary mechanism is the stabilization of microtubules, leading to a halt in the cell cycle at the G2/M phase and subsequent apoptosis.[6][7] It can also inactivate the anti-apoptotic protein Bcl-2 through phosphorylation.[22]
Caption: Paclitaxel induces tumor cell death primarily through microtubule stabilization.
V. Experimental Protocols
This section details the methodologies for key experiments cited in the comparison.
Cell Viability / Cytotoxicity Assay (MTT Assay)
This assay is used to measure the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Caption: Workflow of the MTT assay for determining cell viability.
Detailed Protocol:
-
Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to attach overnight.
-
The cells are then treated with various concentrations of this compound or Paclitaxel. A control group is treated with the vehicle (e.g., DMSO) alone.
-
Following incubation for a predetermined period (e.g., 24, 48, or 72 hours), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
The plates are incubated further to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Cell viability is calculated as a percentage of the control, and the IC50 value is determined.[9][11]
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
Caption: Workflow of an in vivo tumor xenograft model.
Detailed Protocol:
-
Human cancer cells are injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumors are allowed to grow to a certain size (e.g., 50-100 mm³).
-
Mice are then randomly assigned to different treatment groups: a control group receiving a vehicle, a group receiving this compound, and a group receiving Paclitaxel.
-
The treatments are administered according to a specific schedule and route (e.g., daily intraperitoneal injections).
-
Tumor volume and the body weight of the mice are measured regularly throughout the experiment.
-
At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and processed for further analysis, such as histology or Western blotting.[16][17][18][19][20]
VI. Conclusion
Both this compound and Paclitaxel demonstrate significant anti-tumor activity, albeit through different primary mechanisms. Paclitaxel is a well-established and potent cytotoxic agent with a clear mechanism of action centered on microtubule disruption. This compound, a natural compound, exhibits a broader range of effects, targeting multiple signaling pathways involved in tumor growth, proliferation, and survival.
References
- 1. Assessment of the Antitumor Potential of this compound, a Naturally Occurring Sesquiterpene Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of the Antitumor Potential of this compound, a Naturally Occurring Sesquiterpene Coumarin - ProQuest [proquest.com]
- 3. This compound Inhibited Angiogenesis and Metastasis of MDA-MB-231 Cell Line through Downregulation of CoCl2 / EGFMediated PI3K / AKT / ERK Signaling [mejc.sums.ac.ir]
- 4. journals.sums.ac.ir [journals.sums.ac.ir]
- 5. How Taxol/paclitaxel kills cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound is cytotoxic against QU-DB large cell lung cancer cell line but anti-proliferative against A549 adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound is cytotoxic against QU-DB large cell lung cancer cell line but anti-proliferative against A549 adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytotoxic/Proliferative Effects of this compound on Colon Cancer Cell Lines [colorectalresearch.sums.ac.ir]
- 12. This compound induces autophagy and apoptosis while inhibits cancer cell stemness in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Antitumor Effects of this compound in a Mouse Model of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound shows antitumor, antiangiogenesis, antimetastatic, anti-inflammatory, and immunostimulatory activities in 4T1 tumor-bearing Balb/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In vivo efficacy of paclitaxel-loaded injectable in situ-forming gel against subcutaneous tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In-vivo efficacy of novel paclitaxel nanoparticles in paclitaxel-resistant human colorectal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. In vivo synergistic anti-tumor effect of paclitaxel nanoparticles combined with radiotherapy on human cervical carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Albumin Nanoparticle of Paclitaxel (Abraxane) Decreases while Taxol Increases Breast Cancer Stem Cells in Treatment of Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Paclitaxel’s Mechanistic and Clinical Effects on Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of Umbelliprenin's bioactivity across multiple research labs
For researchers, scientists, and professionals in drug development, this guide offers an objective comparison of Umbelliprenin's bioactive properties as documented across multiple research laboratories. By consolidating quantitative data and detailing experimental methodologies, this report aims to provide a comprehensive overview of this compound's potential as a therapeutic agent.
This compound, a naturally occurring sesquiterpene coumarin found in plants of the Ferula genus, has garnered significant attention for its diverse pharmacological activities.[1] This guide synthesizes findings from various studies to present a cross-validated perspective on its cytotoxic, anti-inflammatory, and anti-cancer effects, offering a valuable resource for those investigating its therapeutic applications.
Cytotoxic and Anti-Proliferative Effects: A Quantitative Overview
The cytotoxic potential of this compound has been evaluated against a wide array of cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, varies across different cell types and experimental conditions. The following tables summarize the IC50 values reported in various studies, providing a basis for comparing its efficacy.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | IC50 (µg/mL) | Reference Lab/Study |
| 4T1 | Breast Cancer | 24 | - | 32.13 | (SID)[2] |
| 48 | - | 24.53 | (SID)[2] | ||
| 72 | - | 71.36 | (SID)[2] | ||
| SW48 | Invasive Colon Cancer | 24 | 117 | - | Hamidinia et al.[3] |
| 48 | 77 | - | Hamidinia et al.[3] | ||
| 72 | 69 | - | Hamidinia et al.[3] | ||
| SW1116 | Non-invasive Colon Cancer | - | >200 (at lower conc. proliferative) | - | Hamidinia et al.[3] |
| QU-DB | Large Cell Lung Cancer | 48 | 47 ± 5.3 | - | Khaghanzadeh et al.[4] |
| A549 | Lung Adenocarcinoma | 48 | 52 ± 1.97 | - | Khaghanzadeh et al.[4] |
| AGS | Gastric Cancer | - | 11.74 | - | Zhang L, et al.[5] |
| BGC-823 | Gastric Cancer | - | 24.62 | - | Zhang L, et al.[5] |
| GES-1 | Normal Gastric Epithelial | - | 97.55 | - | Zhang L, et al.[5] |
| HT-1080 | Human Fibrosarcoma | - | 136 | - | (ResearchGate)[6] |
| M4Beu | Metastatic Pigmented Melanoma | - | 12.3 | - | (ResearchGate)[6] |
| SKBR-3 | Breast Cancer | - | 103.9 | - | Atabakhshian R, et al. |
| MDA-MB-231 | Breast Cancer | - | IC10: 20, IC5: 10 | - | Mahmoodi Khatonabadi S, et al.[7] |
Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental protocols, including cell seeding density, passage number, and specific assay kits used.
Anti-Inflammatory and Immunomodulatory Activities
This compound has demonstrated significant anti-inflammatory and immunomodulatory properties. Studies have shown its ability to suppress the production of key inflammatory mediators.
| Biological Effect | Model System | Key Findings | Reference Lab/Study |
| Inhibition of NO and PGE2 production | LPS/IFNγ-stimulated peritoneal macrophages | Significant suppression of nitric oxide and prostaglandin E2. | (Taylor & Francis Online)[8] |
| Downregulation of iNOS and COX-2 | LPS/IFNγ-stimulated peritoneal macrophages | Reduction in the expression of inducible nitric oxide synthase and cyclooxygenase-2. | (Taylor & Francis Online)[8] |
| Modulation of T-helper cell response | PHA-induced splenocytes | Preferential induction of TH2 cytokine IL-4 and suppression of TH1 cytokine IFNγ. | (Taylor & Francis Online)[8] |
| Inhibition of Lipoxygenase | In vitro assay | Potent inhibition of soybean lipoxygenase with an IC50 of 0.0725 µM. | (CABI Digital Library)[9][10] |
| In vivo anti-inflammatory activity | Carrageenan-induced rat paw edema | Significant inhibition of paw edema by 39%. | (CABI Digital Library)[9][10] |
| Modulation of Cytokine Profile | C57/BL6 mice | Increased secretion of IFN-γ and IL-4 in sera and IL-10 in splenocyte cultures, suggesting a shift towards anti-inflammatory Th2 and regulatory responses. | (Abstract)[11] |
Experimental Protocols: A Closer Look
To facilitate the cross-validation of these findings, detailed methodologies for key experiments are outlined below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.
-
Cell Culture: Cancer cell lines are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[2][12]
-
Seeding: Cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^5 cells/well) and allowed to adhere for 24 hours.[12]
-
Treatment: Cells are treated with various concentrations of this compound (dissolved in a solvent like DMSO) for specified time intervals (e.g., 24, 48, 72 hours).[2][12]
-
MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a further 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.[12]
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).[12]
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 540 nm), which is proportional to the number of viable cells.[12]
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of cell viability against the concentration of this compound.
In Vivo Anti-Inflammatory Assay (Carrageenan-Induced Paw Edema)
This model is used to evaluate the acute anti-inflammatory activity of a compound.
-
Animal Model: Typically, Wistar or Sprague-Dawley rats are used.
-
Compound Administration: this compound or a control vehicle is administered to the animals, often intraperitoneally or orally.
-
Induction of Inflammation: A subcutaneous injection of carrageenan solution into the plantar surface of the rat's hind paw induces a localized inflammatory response.[13]
-
Edema Measurement: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage of inhibition of edema by the test compound is calculated by comparing the increase in paw volume in the treated group to the control group.[13]
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key signaling pathways involved in cell growth, proliferation, angiogenesis, and inflammation.
A significant body of research points to the inhibition of the PI3K/Akt/ERK signaling pathway as a central mechanism of this compound's anti-cancer activity.[7] This pathway is crucial for cell survival and proliferation. Furthermore, this compound has been shown to interfere with Wnt signaling, which is often dysregulated in cancer.[14] In the context of inflammation, its inhibitory effects on NF-κB and TGFβ signaling pathways are noteworthy.[14]
Below are diagrams illustrating the key signaling pathways influenced by this compound.
Conclusion
The cross-laboratory data presented in this guide consistently highlight the potent bioactivity of this compound. Its cytotoxic effects against a range of cancer cell lines, coupled with its significant anti-inflammatory and immunomodulatory properties, underscore its potential as a lead compound for the development of novel therapeutics. The modulation of key signaling pathways, including PI3K/Akt/ERK and NF-κB, provides a mechanistic basis for its observed activities. While the quantitative data show some variability, which is expected due to differing experimental setups, the overall trend of this compound's efficacy is clear. Further research, including preclinical and clinical studies, is warranted to fully elucidate the therapeutic potential of this promising natural compound.
References
- 1. This compound, a bioactive constituent from the genus Ferula has cytotoxic and apoptotic activity in a dose- and time-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sid.ir [sid.ir]
- 3. Cytotoxic/Proliferative Effects of this compound on Colon Cancer Cell Lines [colorectalresearch.sums.ac.ir]
- 4. This compound is cytotoxic against QU-DB large cell lung cancer cell line but anti-proliferative against A549 adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of the Antitumor Potential of this compound, a Naturally Occurring Sesquiterpene Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound Inhibited Angiogenesis and Metastasis of MDA-MB-231 Cell Line through Downregulation of CoCl2 / EGFMediated PI3K / AKT / ERK Signaling [mejc.sums.ac.ir]
- 8. tandfonline.com [tandfonline.com]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. researchgate.net [researchgate.net]
- 11. This compound induced both anti-inflammatory and regulatory cytokines in C57/BL6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antitumor Effects of this compound in a Mouse Model of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sid.ir [sid.ir]
- 14. mdpi.com [mdpi.com]
For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of Umbelliprenin, a naturally occurring sesquiterpene coumarin, and its related derivatives. By presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways, this document aims to illuminate the structural nuances that govern the therapeutic potential of this promising class of compounds.
Unveiling the Anticancer Potential: A Quantitative Comparison
The cytotoxicity of this compound and its analogs has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological or biochemical function, serves as a key metric for comparison. The data presented below summarizes the cytotoxic effects of these coumarins, highlighting how subtle structural modifications can significantly impact their anticancer activity.
A meta-analysis of in vitro studies has underscored the dose-dependent cytotoxicity of both Auraptene and this compound, with this compound exhibiting slightly higher potency, potentially due to its increased lipophilicity conferred by the longer farnesyl chain.[1]
| Compound | Cell Line | Activity | IC50 (µM) | Reference |
| This compound | QU-DB (Large cell lung cancer) | Cytotoxic | 47 ± 5.3 | [2] |
| A549 (Lung adenocarcinoma) | Anti-proliferative | 52 ± 1.97 | [2] | |
| SW48 (Invasive colon cancer) | Cytotoxic | 77 (48h) | [3] | |
| CT26 (Murine colon carcinoma) | Cytotoxic | 51.4 ± 2.9 (24h) | [4] | |
| HT29 (Human colon cancer) | Cytotoxic | 36.4 ± 1.6 (24h) | [4] | |
| Auraptene | Various cancer cell lines | Cytotoxic | Varies | [1] |
| Coumarin-3-(4-methoxyphenyl)acrylamide | HepG2 (Liver cancer) | Cytotoxic | 1.88 | [5] |
| Coumarin-artemisinin hybrid | HCT-116, MDA-MB-231, HT-29 | Cytotoxic | 0.05 - 125.40 | [6] |
| Coumarin–pyrazole hybrid | DU-145 (Prostate cancer) | Cytotoxic | 7 ± 1 | [7] |
| Coumarin–pyrazole hybrid | MCF-7 (Breast cancer) | Cytotoxic | 8 ± 2 | [7] |
Taming Inflammation: A Look at Anti-inflammatory Activity
Coumarins, including this compound, have demonstrated significant anti-inflammatory properties. Their mechanism of action often involves the inhibition of key inflammatory mediators and enzymes. The following table summarizes the anti-inflammatory activity of this compound and related coumarins.
| Compound | Assay | Target | IC50/EC50 (µM) | Reference |
| This compound | Lipoxygenase Inhibition | Soybean Lipoxygenase | 0.0725 | [8] |
| Coumarin derivative 14b | Anti-inflammatory | LPS-induced Macrophages | EC50: 5.32 | [6] |
| Pyranocoumarin derivative 5a | COX-2 Inhibition | COX-2 | SI = 152 | [9] |
| Coumarin-sulfonamide derivative 8d | COX-2 Inhibition | COX-2 | Potent | [9] |
| 3-(4-acetyloxyphenyl)-6,8-dibromo-4-methyl-chromen-2-one (3k) | Lipoxygenase Inhibition | Lipoxygenase | 8.7 | [10] |
Decoding the Mechanisms: Key Signaling Pathways
The biological activities of this compound and its analogs are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of more potent and selective derivatives.
PI3K/Akt/mTOR Pathway in Cancer
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. This compound has been shown to inhibit this pathway, contributing to its anticancer effects.
Caption: this compound's inhibition of the PI3K/Akt/mTOR pathway.
Wnt/β-catenin Signaling in Cancer Progression
The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Its dysregulation is implicated in the initiation and progression of several cancers. This compound has been found to modulate this pathway, thereby inhibiting cancer cell growth and migration.
Caption: this compound's modulation of the Wnt/β-catenin signaling pathway.
NF-κB Signaling in Inflammation
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response. Chronic activation of this pathway is associated with various inflammatory diseases and cancer. This compound exerts its anti-inflammatory effects, in part, by inhibiting the NF-κB pathway.
Caption: this compound's inhibitory effect on the NF-κB signaling pathway.
Experimental Protocols: A Guide to Key Assays
Reproducibility and standardization are cornerstones of scientific research. This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to accurately replicate and build upon these findings.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds (e.g., this compound and its derivatives). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.[11]
Western Blot Analysis for PI3K/Akt Signaling
Western blotting is a widely used technique to detect specific proteins in a sample. This protocol outlines the procedure for analyzing the expression and phosphorylation status of key proteins in the PI3K/Akt pathway.
Protocol:
-
Cell Lysis: After treatment with the compounds, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-PI3K, phospho-Akt, total PI3K, total Akt, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.[12][13]
In Vitro Anti-inflammatory Assay: Protein Denaturation Inhibition
Protein denaturation is a well-documented cause of inflammation. This assay assesses the ability of a compound to inhibit heat-induced protein denaturation.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the test compound.
-
Incubation: Incubate the reaction mixtures at 37°C for 15 minutes.
-
Denaturation: Induce protein denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.
-
Cooling and Measurement: After cooling, measure the absorbance of the solutions at 660 nm.
-
Calculation: The percentage inhibition of protein denaturation is calculated as: [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100. Diclofenac sodium can be used as a reference standard.[14]
Structure-Activity Relationship (SAR) Insights
The accumulated data allows for the deduction of key structure-activity relationships for this compound and its cogeners:
-
The Prenyloxy Side Chain: The presence and length of the prenyl-type side chain at the C7 position of the coumarin scaffold are critical for activity. The longer farnesyl chain of this compound, compared to the geranyl chain of Auraptene, is associated with increased lipophilicity and enhanced cytotoxic potency.[1] This suggests that the hydrophobic interactions of this chain with cellular targets are crucial.
-
Substitutions on the Coumarin Ring: Modifications on the coumarin nucleus significantly influence biological activity. For instance, the introduction of a 3,4-dimethoxybenzylidene hydrazinyl moiety in coumarin derivative 14b resulted in potent anti-inflammatory activity.[6] The addition of pyrazole and triazole moieties has also been shown to enhance the anticancer efficacy of the coumarin scaffold.[6][7]
-
Hybrid Molecules: The development of hybrid molecules, such as coumarin-artemisinin and coumarin-acrylamide hybrids, has emerged as a promising strategy to enhance anticancer activity.[5][6] These hybrids may act on multiple cellular targets or exhibit improved pharmacokinetic properties.
References
- 1. Natural and synthetic coumarin derivatives with anti-inflammatory/ antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound is cytotoxic against QU-DB large cell lung cancer cell line but anti-proliferative against A549 adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic/Proliferative Effects of this compound on Colon Cancer Cell Lines [colorectalresearch.sums.ac.ir]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bosterbio.com [bosterbio.com]
- 8. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 9. ijpsr.com [ijpsr.com]
- 10. mdpi.com [mdpi.com]
- 11. This compound is cytotoxic against QU-DB large cell lung cancer cell line but anti-proliferative against A549 adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. ijpsjournal.com [ijpsjournal.com]
Evaluating the synergistic effects of Umbelliprenin with existing drugs
For Researchers, Scientists, and Drug Development Professionals
The quest for more effective and less toxic cancer treatments has led to a growing interest in combination therapies. This guide provides an objective comparison of the synergistic effects of Umbelliprenin, a natural sesquiterpene coumarin, with other therapeutic modalities. While preclinical evidence suggests a broad potential for this compound to enhance the efficacy of conventional cancer treatments, robust quantitative data from synergistic studies with chemotherapy agents remains limited in currently available literature. However, a recent study has provided valuable insights into its synergistic interaction with ionizing radiation.
Synergistic Effects of this compound with Ionizing Radiation
A 2024 study investigated the potential of this compound to act as a radiosensitizer in adult T-cell leukemia/lymphoma (ATL) cells. The findings demonstrated a significant synergistic effect when this compound was combined with ionizing radiation (IR), enhancing the anti-proliferative effects on cancer cells.[1][2]
Quantitative Analysis of Synergy
The synergistic interaction between this compound and ionizing radiation was quantified using the combination index (CI). A CI value of less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism. The study reported a synergistic effect between this compound and IR in ATL cells, indicating that the combined treatment was more effective than the sum of the individual treatments.[1][2]
Table 1: Synergistic Effect of this compound with Ionizing Radiation on Adult T-cell Leukemia/Lymphoma (ATL) Cells
| Combination | Cell Line | Method of Synergy Determination | Result | Reference |
| This compound + Ionizing Radiation | MT-2 | Combination Index (CI) | Synergistic (CI < 1) | [1][2] |
Experimental Protocol: this compound and Ionizing Radiation Synergy
Cell Culture and Treatment: MT-2 ATL cells were cultured in appropriate media. For combination studies, cells were pre-treated with non-toxic concentrations of this compound for various durations before being exposed to different doses of ionizing radiation.[1][2]
Cell Viability Assay: The anti-proliferative effects of this compound, IR, and their combination were assessed using the alamarBlue assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2]
Combination Index (CI) Calculation: The synergistic effect of the combination treatment was determined by calculating the Combination Index (CI) using the Chou-Talalay method. This method provides a quantitative measure of the interaction between two drugs (or in this case, a drug and radiation).[1][2]
Apoptosis Analysis: Flow cytometry with Annexin V and Propidium Iodide (PI) staining was used to quantify the induction of apoptosis (programmed cell death) in cells treated with this compound, IR, and the combination.[1]
Potential Synergistic Effects with Chemotherapeutic Drugs
While specific quantitative data from combination studies are not yet widely available, some narrative reviews suggest that this compound has the potential to improve the efficacy of conventional chemotherapeutic agents such as cisplatin, doxorubicin, and arsenic trioxide.[2] However, without dedicated studies providing IC50 values for the combinations and calculated combination indexes, the nature of these interactions (synergistic, additive, or antagonistic) remains to be definitively established.
Signaling Pathways and Experimental Workflows
The synergistic action of this compound is believed to stem from its ability to modulate multiple signaling pathways involved in cancer cell proliferation, survival, and resistance to therapy.
Figure 1: Simplified signaling pathway of this compound and Ionizing Radiation synergy.
Figure 2: General experimental workflow for evaluating synergistic effects.
Conclusion and Future Directions
The available evidence strongly suggests that this compound is a promising candidate for combination cancer therapy. Its synergistic effects with ionizing radiation have been demonstrated, highlighting its potential as a radiosensitizer. Future research should focus on conducting rigorous preclinical studies to evaluate the synergistic effects of this compound with a range of standard chemotherapeutic drugs. Such studies are essential to gather the necessary quantitative data, including IC50 values of combined treatments and combination indexes, which will be crucial for designing future clinical trials. The elucidation of the molecular mechanisms underlying these synergistic interactions will further pave the way for the rational design of novel and more effective cancer treatment strategies.
References
- 1. This compound improved anti-proliferative effects of ionizing radiation on adult T-cell leukemia/lymphoma cells via interaction with CDK6; an in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound improved anti-proliferative effects of ionizing radiation on adult T-cell leukemia/lymphoma cells via interaction with CDK6; an in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
Comparative gene expression profiling of cells treated with Umbelliprenin and other coumarins
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the effects of Umbelliprenin and other coumarins on cellular gene expression, supported by experimental data. The information is presented to facilitate the understanding of their differential mechanisms of action and to guide future research.
Coumarins, a diverse class of naturally occurring phenolic compounds, have garnered significant interest for their wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Among them, this compound, a sesquiterpene coumarin, has shown promising therapeutic potential. This guide focuses on the comparative gene expression profiling of cells treated with this compound and other coumarins, providing a molecular-level understanding of their effects.
Comparative Cytotoxicity
A direct comparison of the cytotoxic effects of this compound and another prenylated coumarin, Auraptene, has been conducted on various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined using the MTT assay after 24 and 48 hours of treatment.
| Cell Line | Compound | IC50 (µg/mL) at 24h | IC50 (µg/mL) at 48h |
| HeLa | This compound | > 40 | 38 |
| Auraptene | 35 | 25 | |
| Jurkat | This compound | 30 | 20 |
| Auraptene | 22 | 15 | |
| MCF-7 | This compound | > 40 | 35 |
| Auraptene | 32 | 24 | |
| KYSE-30 | This compound | > 40 | > 40 |
| Auraptene | 38 | 28 |
Data summarized from Motlagh and Gholami, 2016.[1][2][3]
The data indicates that Auraptene generally exhibits greater cytotoxicity than this compound across the tested cancer cell lines, as demonstrated by the lower IC50 values.[2][3]
Differential Gene Expression: A Focus on Apoptosis
The regulation of apoptosis, or programmed cell death, is a critical mechanism for many anticancer agents. The Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2, Mcl-1) members, plays a central role in this process.
This compound's Impact on Apoptotic Gene Expression
Studies have shown that this compound can induce apoptosis by modulating the expression of key regulatory genes. In pancreatic cancer cells, this compound treatment led to a dose-dependent increase in the expression of the pro-apoptotic protein Bax and a decrease in the expression of the anti-apoptotic protein Bcl-2.[4] Furthermore, it increased the expression of cleaved caspase-3 and caspase-8, key executioners of apoptosis.[4] In a study on a mouse model of colorectal cancer, this compound also demonstrated antitumor effects.[5]
Comparative Effects of this compound and Auraptene on Mcl-1
A direct comparative study investigated the effects of this compound and Auraptene on the expression of the anti-apoptotic gene, Myeloid Cell Leukemia-1 (Mcl-1), in Jurkat T-cell leukemia cells.
| Compound (Concentration) | Incubation Time | Relative Mcl-1 Gene Expression (Fold Change) |
| This compound (20 µg/mL) | 1h | Up-regulated |
| 2h | Up-regulated | |
| 3h | Up-regulated | |
| Auraptene (20 µg/mL) | 1h | Down-regulated |
| 2h | Down-regulated | |
| 3h | Down-regulated | |
| Auraptene (40 µg/mL) | 1h | Down-regulated |
| 2h | Down-regulated | |
| 3h | Down-regulated |
Data summarized from Motlagh and Gholami, 2016.[1][2][3]
Interestingly, this compound was found to up-regulate Mcl-1 gene expression in Jurkat cells, while Auraptene down-regulated its expression.[1][3] This highlights a significant difference in their mechanisms of action, with Auraptene's pro-apoptotic activity potentially being mediated, in part, through the suppression of this key anti-apoptotic gene.
General Effects of Other Coumarins on Apoptotic Genes
Other coumarins have also been shown to modulate the expression of apoptotic genes. For instance, a general coumarin compound was found to significantly increase the expression of pro-apoptotic genes Bax and Bad, while decreasing the expression of the anti-apoptotic gene Bcl-2 in lung and colorectal cancer cells.[1]
Signaling Pathways Targeted by this compound
This compound has been shown to modulate several critical signaling pathways involved in cancer progression, particularly those related to angiogenesis and metastasis.
In breast cancer cell lines, this compound was found to inhibit the PI3K/Akt/ERK signaling pathway.[6] This inhibition led to the downregulation of downstream targets such as HIF-1α and VEGF, which are crucial for tumor angiogenesis.[6] Specifically, this compound significantly inhibited the mRNA expression of PI3K, ERK1, ERK2, Akt, and mTOR.[6]
Furthermore, in pancreatic cancer cells, this compound has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in the regulation of apoptosis and autophagy.[4] It also down-regulated the mRNA levels of stemness markers Oct4, Nanog, and SOX2, suggesting a role in targeting cancer stem cells.[4]
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines (HeLa, Jurkat, MCF-7, KYSE-30) were seeded in 96-well plates at a density of 1 x 10^4 or 5 x 10^4 cells per well.
-
Treatment: Cells were treated with various concentrations of this compound or Auraptene (10, 20, and 40 µg/mL) for 24 and 48 hours. A control group with no treatment was also included.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: Cell viability was calculated as a percentage of the control, and the IC50 values were determined.[2]
Gene Expression Analysis (Real-Time Quantitative PCR)
-
Cell Treatment: Jurkat cells were treated with this compound or Auraptene at the desired concentrations and for the specified time periods.
-
RNA Extraction: Total RNA was isolated from the treated and untreated cells using a suitable RNA extraction kit.
-
cDNA Synthesis: First-strand cDNA was synthesized from the total RNA using a reverse transcription kit.
-
Real-Time PCR: Real-time PCR was performed using gene-specific primers for the target gene (e.g., Mcl-1) and a housekeeping gene (e.g., β-actin) for normalization.
-
Data Analysis: The relative gene expression was calculated using the 2^-ΔΔCt method.[2]
Visualizing the Molecular Landscape
To better understand the complex interactions and experimental processes, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for comparative analysis.
Caption: this compound's inhibitory effect on the PI3K/Akt/mTOR signaling pathway.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. ijpsonline.com [ijpsonline.com]
- 4. Comparative Analysis of Coumarin Profiles in Different Parts of Peucedanum japonicum and Their Aldo–Keto Reductase Inhibitory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RNAseq analysis of treatment-dependent signaling changes during inflammation in a mouse cutaneous wound healing model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Joining up the scattered anticancer knowledge on auraptene and this compound: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Meta-analysis of Umbelliprenin's efficacy in preclinical cancer studies
A Comprehensive Guide for Researchers and Drug Development Professionals
Umbelliprenin, a naturally occurring sesquiterpene coumarin found in plants of the Ferula species, has garnered significant attention for its potential as an anticancer agent.[1] This guide provides a meta-analysis of its efficacy in preclinical cancer studies, presenting quantitative data, detailed experimental protocols, and visualizations of its molecular mechanisms to aid researchers and professionals in the field of drug development.
In Vitro Cytotoxicity: A Broad Spectrum of Activity
This compound has demonstrated dose-dependent cytotoxic and anti-proliferative effects across a wide range of human and murine cancer cell lines.[2][3][4] The half-maximal inhibitory concentration (IC50) values, a key indicator of a compound's potency, have been determined in numerous studies, primarily through the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
The following table summarizes the IC50 values of this compound against various cancer cell lines at different time points.
| Cell Line | Cancer Type | Time (h) | IC50 (µg/mL) | IC50 (µM) | Reference |
| Human Cell Lines | |||||
| HT29 | Colon Cancer | 72 | 37.1 ± 1.4 | - | [2][3] |
| MCF-7 | Breast Cancer | 24 | - | - | [2] |
| 48 | - | - | [2] | ||
| 72 | - | - | [2] | ||
| A172 | Glioma | 24 | 51.9 ± 6.7 | - | [2][3] |
| AGS | Gastric Cancer | - | - | - | [5] |
| BGC-823 | Gastric Cancer | - | - | - | [5] |
| QU-DB | Large Cell Lung Cancer | - | - | 47 ± 5.3 | [6] |
| A549 | Lung Adenocarcinoma | - | - | 52 ± 1.97 | [6][7] |
| MDA-MB-231 | Breast Cancer | - | IC10: 20 µM, IC5: 10 µM | - | [8] |
| T47D | Breast Cancer | 24 | - | 133.3 (IC50) | |
| Jurkat | T-cell Chronic Lymphocytic Leukemia | 16 | - | ~50 (LC50) | [9] |
| Raji | B-cell Chronic Lymphocytic Leukemia | - | - | - | |
| Murine Cell Lines | |||||
| CT26 | Colon Cancer | 48 | 53.2 ± 3.6 | - | [2][3][10] |
| 4T1 | Breast Cancer | 24 | 30.9 ± 3.1 | - | [2][3] |
| 48 | 30.6 ± 2.6 | - | [2][3] | ||
| 72 | 62.2 ± 4.8 | - | [2][3] | ||
| GL26 | Glioma | - | - | - | [2] |
It is noteworthy that this compound has shown lower cytotoxic activity in normal cells, such as peripheral blood mononuclear cells (PBMCs) and the normal gastric epithelium cell line GES-1, suggesting a degree of selectivity for cancer cells.[2][5][6]
In Vivo Efficacy: Tumor Inhibition in Animal Models
Preclinical in vivo studies have further substantiated the anticancer potential of this compound. In a mouse model of skin carcinogenesis, this compound treatment delayed the formation of papillomas and reduced the number of tumors per mouse by 45% after 20 weeks, an effect comparable to the standard chemopreventive agent, curcumin.[11]
In a colorectal cancer mouse model using CT26 cells, this compound was shown to inhibit tumor growth.[10] Pathological findings revealed a significant decrease in the proliferation marker Ki-67 and markers involved in angiogenesis (VEGF, MMP2, and MMP-9), alongside an increase in the cell adhesion marker E-cadherin in this compound-treated mice.[10] Furthermore, metastasis to the lung and liver was reduced in the treated group.[10] Studies in 4T1 tumor-bearing Balb/c mice also demonstrated antitumor, antiangiogenesis, antimetastatic, anti-inflammatory, and immunostimulatory activities.
Mechanism of Action: A Multi-pronged Attack on Cancer
This compound exerts its anticancer effects through the modulation of multiple cellular signaling pathways, primarily leading to the induction of apoptosis (programmed cell death) and inhibition of cell proliferation, angiogenesis, and metastasis.[1]
Induction of Apoptosis
A key mechanism of this compound's cytotoxicity is the induction of apoptosis. Studies have shown that it can activate both the intrinsic and extrinsic apoptotic pathways.[1][12][13] In Jurkat T-CLL cells, this compound was found to activate caspase-8 and caspase-9, key initiators of the extrinsic and intrinsic pathways, respectively, and to inhibit the anti-apoptotic protein Bcl-2.[12][13] The induction of apoptosis has been confirmed in various cancer cell lines, including lung cancer and chronic lymphocytic leukemia (CLL) cells, through methods like Annexin V-FITC/PI double staining flow cytometry.[6][9]
Modulation of Signaling Pathways
This compound has been shown to interfere with several critical signaling pathways that are often dysregulated in cancer:
-
Wnt/β-catenin Pathway: In gastric cancer cells, this compound inhibits cell growth, invasion, and migration by disturbing the Wnt signaling pathway. It has been observed to decrease the expression of key pathway proteins such as Wnt-2, β-catenin, GSK-3β, and c-myc, and to inhibit the translocation of β-catenin to the nucleus.[5]
-
PI3K/AKT/ERK Pathway: In breast cancer cells, this compound has been found to inhibit the PI3K/Akt/ERK signaling pathway, which plays a crucial role in cell proliferation, survival, and angiogenesis.[8] This inhibition leads to the downregulation of downstream targets like HIF-1α and VEGF.[8]
-
Notch Signaling Pathway: In pancreatic cancer cells, this compound has been shown to diminish cancer stem cell properties by inhibiting the Notch1 signaling pathway.[14]
The following diagrams illustrate the key signaling pathways modulated by this compound.
Caption: Signaling pathways modulated by this compound in cancer cells.
Experimental Protocols
A standardized workflow is often employed in the preclinical evaluation of potential anticancer compounds like this compound.
Caption: A representative experimental workflow for preclinical evaluation.
Key Methodologies:
-
MTT Assay: Cancer cells are seeded in 96-well plates and treated with various concentrations of this compound for 24, 48, or 72 hours.[15] MTT solution is then added, and the resulting formazan crystals are dissolved in a solvent like DMSO. The absorbance is measured using a microplate reader to determine cell viability and calculate IC50 values.[15]
-
Annexin V/PI Staining for Apoptosis: To quantify apoptosis, cells are treated with this compound and then stained with Annexin V-FITC and Propidium Iodide (PI).[7] Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells). The stained cells are then analyzed by flow cytometry.[7][9]
-
Western Blot Analysis: To investigate the effect of this compound on protein expression, treated cells are lysed, and the protein concentration is determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is then incubated with primary antibodies against the proteins of interest (e.g., caspases, Bcl-2, β-catenin, p-AKT) and subsequently with a secondary antibody. The protein bands are visualized using a chemiluminescence detection system.[12][13]
-
In Vivo Tumor Models: Typically, cancer cells are injected subcutaneously into immunocompromised mice.[10] Once tumors are established, mice are treated with this compound or a vehicle control. Tumor volume is measured regularly. At the end of the study, tumors are excised for further analysis, such as immunohistochemistry, to evaluate markers of proliferation, apoptosis, and angiogenesis.[10]
Conclusion and Future Directions
The preclinical data strongly suggest that this compound is a promising natural compound with significant anticancer activity against a variety of malignancies. Its ability to induce apoptosis and modulate key signaling pathways involved in cancer progression highlights its therapeutic potential. A recent meta-analysis has established a clear dose-toxicity relationship for this compound across diverse cancer types.[4][16][17][18][19]
Further research is warranted to fully elucidate its mechanisms of action in different cancer contexts and to evaluate its efficacy and safety in more advanced preclinical models, including patient-derived xenografts. These studies will be crucial in paving the way for potential clinical trials to assess the therapeutic utility of this compound in cancer patients.
References
- 1. Assessment of the Antitumor Potential of this compound, a Naturally Occurring Sesquiterpene Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is Potentially Toxic Against the HT29, CT26, MCF-7, 4T1, A172, and GL26 Cell Lines, Potentially Harmful Against Bone Marrow-Derived Stem Cells, and Non-Toxic Against Peripheral Blood Mononuclear Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound is Potentially Toxic Against the HT29, CT26, MCF-7, 4T1, A172, and GL26 Cell Lines, Potentially Harmful Against Bone Marrow-Derived Stem Cells, and Non-Toxic Against Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Joining up the scattered anticancer knowledge on auraptene and this compound: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound isolated from Ferula sinkiangensis inhibits tumor growth and migration through the disturbance of Wnt signaling pathway in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound is cytotoxic against QU-DB large cell lung cancer cell line but anti-proliferative against A549 adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound is cytotoxic against QU-DB large cell lung cancer cell line but anti-proliferative against A549 adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Inhibited Angiogenesis and Metastasis of MDA-MB-231 Cell Line through Downregulation of CoCl2 / EGFMediated PI3K / AKT / ERK Signaling [mejc.sums.ac.ir]
- 9. This compound Induces Apoptosis in CLL Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antitumor Effects of this compound in a Mouse Model of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cancer chemopreventive activity of the prenylated coumarin, this compound, in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound from Ferula szowitsiana Activates both Intrinsic and Extrinsic Pathways of Apoptosis in Jurkat T-CLL cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound from Ferula szowitsiana Activates both Intrinsic and Extrinsic Pathways of Apoptosis in Jurkat T-CLL cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound induces autophagy and apoptosis while inhibits cancer cell stemness in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound is Potentially Toxic Against the HT29, CT26, MCF-7, 4T1, A172, and GL26 Cell Lines, Potentially Harmful Against Bone Marrow-Derived Stem Cells, and Non-Toxic Against Peripheral Blood Mononuclear Cells [ircmj.com]
- 16. Joining up the scattered anticancer knowledge on auraptene and this compound: a meta-analysis [ouci.dntb.gov.ua]
- 17. [PDF] Joining up the scattered anticancer knowledge on auraptene and this compound: a meta-analysis | Semantic Scholar [semanticscholar.org]
- 18. discovery.researcher.life [discovery.researcher.life]
- 19. researchgate.net [researchgate.net]
A Comparative Analysis of the Antioxidant Capacities of Umbelliprenin and Vitamin C
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the antioxidant capacities of the natural prenylated coumarin, Umbelliprenin, and the well-established antioxidant, Vitamin C. This analysis is based on available in vitro experimental data and an examination of their respective mechanisms of action.
Executive Summary
While this compound has been investigated for various biological activities, direct evidence supporting its potent antioxidant capacity, especially in comparison to Vitamin C, is limited. In contrast, Vitamin C is a benchmark antioxidant with well-documented free radical scavenging abilities and involvement in numerous physiological antioxidant processes. This guide presents the available data, details the experimental protocols for assessing antioxidant capacity, and visualizes the known antioxidant signaling pathways for both compounds.
Comparative Antioxidant Activity
Available research presents a notable disparity in the direct antioxidant activities of this compound and Vitamin C. One study that utilized the 1,1-diphenyl-2-picryl-hydrazyl (DPPH) free radical scavenging assay reported that this compound did not exhibit any significant antioxidant activity[1][2]. Other studies allude to this compound's antioxidant effects, often in the context of its broader biological activities such as anti-inflammatory and neuroprotective properties, but lack direct quantitative comparisons with established antioxidants like Vitamin C[3][4][5].
Conversely, Vitamin C (ascorbic acid) is a potent water-soluble antioxidant, a fact that has been demonstrated in numerous in vitro experiments[6]. Its ability to effectively scavenge a wide variety of reactive oxygen species (ROS) is well-documented. For instance, in a DPPH assay, ascorbic acid can exhibit over 90% inhibition of the DPPH radical, indicating strong antioxidant potential[7].
For a clearer comparison, the following table summarizes the findings from the literature. Due to the lack of specific IC50 values for this compound in standard antioxidant assays, a direct quantitative comparison is not feasible at this time.
| Compound | Antioxidant Assay | Reported Activity | Reference |
| This compound | DPPH Assay | No significant antioxidant activity | [1][2] |
| Vitamin C | DPPH Assay | High radical scavenging activity (e.g., 96% inhibition at 50 µg/mL) | [7] |
| Vitamin C | ABTS, FRAP, ORAC Assays | Significant increase in serum antioxidant capacity after consumption | [8] |
Antioxidant Mechanisms and Signaling Pathways
Vitamin C functions as an antioxidant by donating electrons to neutralize free radicals[6]. This action is central to its role in mitigating oxidative stress. Dehydroascorbic acid, the oxidized form of Vitamin C, can be recycled back to ascorbic acid by enzymes like thioredoxin reductase[9]. Vitamin C also influences various signaling pathways. For example, it can inhibit the ROS-mediated activation of NF-κB, a key regulator of inflammation[9][10]. Furthermore, it plays a role in the regulation of hypoxia-inducible factor (HIF)-1, a transcription factor that is crucial in cellular adaptation to low oxygen levels[11].
Caption: Vitamin C's antioxidant signaling pathways.
The antioxidant mechanism of This compound is less direct. While some studies mention general antioxidant properties, the primary mechanism appears to be linked to its anti-inflammatory effects, particularly through the potent inhibition of lipoxygenase[1][2]. By inhibiting this enzyme, this compound can reduce the production of inflammatory mediators, which in turn can decrease oxidative stress.
Caption: this compound's anti-inflammatory pathway.
Experimental Protocols for Antioxidant Capacity Assessment
To ensure standardized and reproducible results when evaluating antioxidant capacity, detailed experimental protocols are crucial. Below are the methodologies for two common in vitro antioxidant assays, the DPPH and ABTS assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants[12].
Principle: DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the antioxidant capacity of the sample[13].
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and protected from light[13].
-
Sample Preparation: Dissolve the test compound (e.g., this compound, Vitamin C) in a suitable solvent to prepare a stock solution. A series of dilutions are then made from the stock solution.
-
Reaction: Add a specific volume of the sample solution (e.g., 0.5 mL) to a specific volume of the DPPH solution (e.g., 3 mL)[14]. A blank is prepared with the solvent instead of the sample.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a set period (e.g., 30 minutes)[12][13].
-
Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer[13].
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample and Abs_sample is the absorbance of the reaction mixture with the sample[12]. The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.
Caption: Workflow for the DPPH antioxidant assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay is another common method for determining the total antioxidant capacity of a sample[15].
Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. The ABTS•+ has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, causing a decolorization that is measured by the decrease in absorbance at 734 nm[15].
Procedure:
-
Preparation of ABTS•+ Stock Solution: A 7 mM aqueous solution of ABTS is mixed with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+[16].
-
Preparation of ABTS•+ Working Solution: The stock solution is diluted with a suitable solvent (e.g., ethanol or water) to an absorbance of 0.70 ± 0.02 at 734 nm[16].
-
Sample Preparation: The test compounds are prepared in a series of concentrations.
-
Reaction: A small volume of the sample (e.g., 10 µL) is added to a larger volume of the ABTS•+ working solution (e.g., 200 µL)[17].
-
Incubation: The reaction is incubated at room temperature for a specific time (e.g., 5-30 minutes)[17][18].
-
Measurement: The absorbance is read at 734 nm[15].
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. A standard curve is often created using a known antioxidant like Trolox, and the results are expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Caption: Workflow for the ABTS antioxidant assay.
Conclusion
Based on the currently available scientific literature, Vitamin C is a significantly more potent direct antioxidant than this compound. While this compound may contribute to a reduction in oxidative stress through its anti-inflammatory properties, particularly the inhibition of lipoxygenase, it does not demonstrate significant direct free radical scavenging activity in standard assays. For researchers seeking a compound with robust and direct antioxidant capacity for further investigation and development, Vitamin C remains the superior benchmark. Further research is required to fully elucidate any indirect antioxidant effects of this compound and to perform direct comparative studies with Vitamin C across a broader range of antioxidant assays.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound induced both anti-inflammatory and regulatory cytokines in C57/BL6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of the Antitumor Potential of this compound, a Naturally Occurring Sesquiterpene Coumarin [mdpi.com]
- 6. Vitamin C as an antioxidant: evaluation of its role in disease prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Serum antioxidant capacity is increased by consumption of strawberries, spinach, red wine or vitamin C in elderly women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. Antioxidative and Anti-Inflammatory Activity of Ascorbic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Vitamins C and E: Beneficial effects from a mechanistic perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 13. acmeresearchlabs.in [acmeresearchlabs.in]
- 14. mdpi.com [mdpi.com]
- 15. ABTS Antioxidant Assay Kit: A Comprehensive Guide – American Society for Clinical Nutrition (ASCN) [ascn.org]
- 16. pubcompare.ai [pubcompare.ai]
- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Umbelliprenin: A Procedural Guide
Immediate Safety and Handling Precautions:
Before initiating any disposal procedures, it is crucial to handle umbelliprenin with appropriate personal protective equipment (PPE). Based on the safety data for the related compound umbelliferone, which is known to be an irritant, the following PPE is recommended:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Compatible chemical-resistant gloves.
-
Respiratory Protection: A NIOSH-approved respirator is advised if handling fine powders or creating aerosols.
-
Skin and Body Protection: A laboratory coat and closed-toe shoes are mandatory.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The disposal of this compound, like any laboratory chemical, should be managed as hazardous waste unless explicitly determined otherwise by a qualified environmental health and safety (EHS) professional.
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials, gloves), and spill cleanup materials, must be collected and segregated as hazardous chemical waste.
-
Do not mix this compound waste with other waste streams unless instructed to do so by your institution's EHS department.
-
-
Waste Containerization:
-
Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste. The container must be in good condition and have a secure screw-top lid.
-
For solid waste, a clearly labeled, sealed bag can be placed inside the primary waste container.
-
For liquid waste, ensure the container is appropriate for the solvent used to dissolve the this compound.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. Include the date when the waste was first added to the container.
-
Indicate any other components of the waste mixture, such as solvents.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be secure, away from general traffic, and clearly marked.
-
Ensure the storage area is cool, dry, and away from direct sunlight and incompatible chemicals.
-
-
Professional Disposal:
-
Contact your institution's EHS department or a certified hazardous waste disposal contractor to arrange for the pickup and final disposal of the this compound waste.
-
Never dispose of this compound down the drain or in the regular trash. Incineration by a licensed facility is the preferred method for the disposal of many organic chemical wastes.
-
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not available, general guidelines for chemical waste apply. The following table summarizes key quantitative considerations in a laboratory setting.
| Parameter | Guideline | Notes |
| Satellite Accumulation Area (SAA) Limit | ≤ 55 gallons of non-acute hazardous waste or ≤ 1 quart of acute hazardous waste | These are federal limits in the U.S.; local regulations may be stricter. |
| Time Limit for SAA Storage | Waste must be moved to a central storage area within 3 days of reaching the volume limit, or within one year of the accumulation start date, whichever comes first. | Proper dating of the waste container is crucial for compliance. |
| Empty Container Decontamination | A container that held a hazardous chemical is considered "empty" if all wastes have been removed that can be removed using the practices commonly employed to remove materials from that type of container, e.g., pouring, pumping, and aspirating, and no more than 2.5 cm (one inch) of residue remain on the bottom of the container or inner liner, or no more than 3 percent by weight of the total capacity of the container remains in the container or inner liner if the container is less than or equal to 119 gallons in size. | For acutely hazardous waste, the container must be triple-rinsed. Given the lack of specific data for this compound, treating it with high precaution and considering triple-rinsing for containers is a good practice. The rinsate must be collected as hazardous waste. |
Experimental Protocols Cited
The disposal procedures outlined are based on standard hazardous waste management protocols and not on specific experimental studies of this compound disposal. Safety precautions are derived from the material safety data sheet for the structurally similar compound, umbelliferone.
Visualizing the Disposal Workflow
To aid in the decision-making process for the proper disposal of this compound, the following workflow diagram illustrates the key steps and considerations.
Caption: Logical workflow for the safe disposal of this compound waste.
This procedural guide, data summary, and workflow diagram provide a robust framework for the safe and compliant disposal of this compound in a laboratory setting. Adherence to these guidelines, in conjunction with institution-specific protocols and consultation with EHS professionals, is essential for maintaining a safe research environment.
Essential Safety and Logistics for Handling Umbelliprenin
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of investigational compounds like Umbelliprenin is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is critical to minimize exposure and ensure safety. The following table summarizes the recommended PPE.
| PPE Category | Specifications | Rationale |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves. | Provides a robust barrier against potential skin contact and absorption. The outer glove should be changed immediately upon contamination. |
| Eye and Face Protection | Safety goggles with side shields or a full-face shield. | Protects against splashes, aerosols, and airborne particles that could cause serious eye irritation or injury.[1][2] |
| Respiratory Protection | A NIOSH-certified N95 or higher-level respirator. | Necessary when handling the powder form to prevent inhalation of airborne particles, which may cause respiratory irritation.[3][4][5] |
| Body Protection | A disposable, long-sleeved, back-closing gown made of a low-permeability fabric. | Prevents contamination of personal clothing and skin. Gowns should be changed every two to three hours or immediately after a spill.[2] |
| Foot Protection | Closed-toe shoes and disposable shoe covers. | Protects against spills and prevents the tracking of contaminants outside of the work area.[5] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial for minimizing risks during the handling of this compound.
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood or a biological safety cabinet, to control airborne particles.
-
Ensure all necessary PPE is readily available and inspected for integrity before use.
-
Have a spill kit specifically for hazardous chemicals accessible.
-
-
Donning PPE:
-
Before entering the designated handling area, don shoe covers, a gown, a respirator, and eye protection.[5]
-
Wash hands thoroughly before putting on the inner pair of gloves.
-
Don the outer pair of gloves, ensuring the cuffs of the gown are tucked into the inner gloves.
-
-
Handling this compound:
-
Handle this compound in its solid form carefully to avoid generating dust.
-
If creating solutions, do so within the confines of a fume hood to minimize inhalation exposure to any vapors or aerosols.
-
Use dedicated labware for handling this compound.
-
-
Doffing PPE:
-
Remove the outer pair of gloves first.
-
Remove the gown and any other disposable PPE before removing the inner pair of gloves.[5]
-
Dispose of all contaminated PPE as hazardous waste.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All materials that have come into contact with this compound, including gloves, gowns, shoe covers, labware, and any unused compound, must be collected as hazardous chemical waste.
-
Containerization:
-
Use clearly labeled, leak-proof, and puncture-resistant containers for all this compound waste.
-
Never mix this compound waste with other waste streams.
-
-
Disposal Procedure:
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the logical flow of the safe handling and disposal process for this compound.
Figure 1: Workflow for the safe handling and disposal of this compound.
References
- 1. Personal Protective Equipment -- Kentucky Pesticide Safety Education [uky.edu]
- 2. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. halyardhealth.com [halyardhealth.com]
- 6. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. Chemical & Hazardous Waste Disposal at IUB: IUB Waste Management: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 9. organ.su.se [organ.su.se]
- 10. nems.nih.gov [nems.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
